4-(Benzyloxy)-2-bromo-1-ethoxybenzene
Description
Properties
Molecular Formula |
C15H15BrO2 |
|---|---|
Molecular Weight |
307.18 g/mol |
IUPAC Name |
2-bromo-1-ethoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO2/c1-2-17-15-9-8-13(10-14(15)16)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
BDVCZHVGBVDWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene structure
An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene, a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible synthetic route and predicts its structural and spectroscopic characteristics based on established chemical principles and data from analogous compounds.
Chemical Structure and Properties
2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene possesses a benzene ring substituted with a bromine atom, an ethoxy group, and a benzyloxy (phenylmethoxy) group. These functional groups contribute to its unique electronic and steric properties, making it a potentially valuable building block in the synthesis of more complex molecules.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅BrO₂ |
| Molecular Weight | 307.18 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water |
Proposed Synthetic Pathway
A logical and efficient two-step synthesis of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene is proposed, commencing from the commercially available starting material, 4-benzyloxyphenol. The overall workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
The synthesis begins with a Williamson ether synthesis to introduce the ethoxy group, followed by a regioselective electrophilic aromatic bromination. The ortho-para directing nature of the alkoxy groups favors the introduction of the bromine atom at the position ortho to the ethoxy group and meta to the benzyloxy group.
Detailed Experimental Protocols (Proposed)
The following protocols are based on well-established synthetic methodologies and serve as a practical guide for the laboratory preparation of the target compound.
Protocol 1: Synthesis of 1-Ethoxy-4-(phenylmethoxy)benzene via Williamson Ether Synthesis
This procedure utilizes the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2]
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyloxyphenol, anhydrous potassium carbonate (as a base), and a suitable solvent such as acetone or DMF.
-
Addition of Ethylating Agent: While stirring, add ethyl iodide to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 1-ethoxy-4-(phenylmethoxy)benzene.
Protocol 2: Synthesis of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene via Electrophilic Bromination
This step involves the bromination of the aromatic ring, with the position of substitution directed by the existing alkoxy groups.[3][4]
Methodology:
-
Reaction Setup: Dissolve the 1-ethoxy-4-(phenylmethoxy)benzene intermediate in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask protected from light.
-
Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine in the same solvent dropwise with constant stirring.
-
Reaction Conditions: Allow the reaction to stir at a low temperature until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extraction: Extract the product with an organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to obtain 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene.
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted for the structure of 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene and are essential for its unambiguous identification.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons: Signals in the range of 6.8-7.5 ppm. Benzylic protons (-OCH₂Ph): A singlet around 5.0 ppm. Ethoxy group (-OCH₂CH₃): A quartet around 4.0 ppm and a triplet around 1.4 ppm. |
| ¹³C NMR | Aromatic carbons: Peaks between 110-160 ppm. Benzylic carbon (-OCH₂Ph): A signal around 70 ppm. Ethoxy carbons (-OCH₂CH₃): Signals around 64 ppm and 15 ppm. |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2980-2850 (Aliphatic C-H stretch), ~1600-1450 (Aromatic C=C stretch), ~1250 and ~1040 (Aryl-Alkyl ether C-O stretch), ~1050 (C-Br stretch).[5][6][7] |
| Mass Spec (m/z) | Molecular ion (M⁺) peak at ~306/308 (due to bromine isotopes). A significant fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).[8][9][10] |
Safety and Handling
The synthesis of this compound involves hazardous materials and should be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[13]
-
Bromine Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, and have a quenching agent (e.g., sodium thiosulfate solution) readily available.[14][15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Potential Applications
While specific applications for 2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene are not yet documented, its structure suggests potential as a key intermediate in several areas of chemical research:
-
Medicinal Chemistry: The polysubstituted aromatic core can serve as a scaffold for the synthesis of novel bioactive molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions.
-
Materials Science: The combination of aromatic and ether functionalities could be exploited in the development of new polymers, liquid crystals, or other advanced materials.
-
Organic Synthesis: It can be used as a building block to introduce the 1-ethoxy-4-(phenylmethoxy)phenyl moiety into larger, more complex target molecules.
References
- Current time inform
- Bromine Handling | PDF | Laboratories | Personal Protective Equipment. Scribd.
- Bromine Safety & Standard Operating Procedures.
- Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center.
- General Fragment
- Bromine in orgo lab SOP.
- Williamson Ether Synthesis. Utah Tech University.
- 1H- and 13C-NMR for. The Royal Society of Chemistry.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Williamson ether synthesis. Wikipedia.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.
- Mass Spectrometry: Fragment
- Supporting Information Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Deriv
- Safety D
- mass spectra - fragmentation p
- The Main Fragmentation Reactions of Organic Compounds. Unknown Source.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed.
- IR spectrum: Ethers. Unknown Source.
- Copies of 1H, 13C, 19F NMR spectra. Unknown Source.
- IR Spectroscopy Tutorial: Arom
- 2-bromo-1-iodo-4-methoxybenzene synthesis. chemicalbook.
- 1-Bromo-4-(1-ethoxyethoxy)benzene | 90875-14-2. Sigma-Aldrich.
- NMR Spectroscopy of Benzene Deriv
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Combination of 1H and 13C NMR Spectroscopy. Unknown Source.
- Chemical Properties of Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5). Cheméo.
- Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson.
- 1-(Bromomethyl)-4-ethoxybenzene | C9H11BrO | CID 14775668. PubChem.
- database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Advanced Organic Chemistry.
- 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Benzene, 1-bromo-4-ethoxy-. the NIST WebBook.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. prepchem.com [prepchem.com]
- 4. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 5. IR spectrum: Ethers [quimicaorganica.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
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- 14. dollycorporation.com [dollycorporation.com]
- 15. carlroth.com [carlroth.com]
Technical Guide: 3-Bromo-4-ethoxyphenyl benzyl ether
The following technical guide details the chemical identity, nomenclature, synthesis, and applications of 3-Bromo-4-ethoxyphenyl benzyl ether , a critical intermediate in medicinal chemistry.
Identity, Synonyms, and Synthetic Utility in Drug Discovery
Executive Summary
3-Bromo-4-ethoxyphenyl benzyl ether (CAS 358388-32-6 ) is a regiospecifically substituted aromatic ether used primarily as a protected building block in the synthesis of pharmaceutical candidates. It serves as a precursor for introducing the 3-bromo-4-ethoxyphenyl moiety—a pharmacophore found in Acetyl-CoA Carboxylase (ACC) inhibitors and potential SGLT2 inhibitor analogs.
The compound functions as a "masked" phenol. The benzyl group protects the phenolic oxygen during harsh lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the bromine atom. Post-coupling, the benzyl group is cleaved to reveal the phenol for further derivatization.
Chemical Identity & Nomenclature
Correct identification of this compound is often complicated by variations in IUPAC naming conventions (ether-based vs. benzene-based).
Core Identity Data
| Property | Specification |
| Primary Name | 3-Bromo-4-ethoxyphenyl benzyl ether |
| Preferred IUPAC | 4-(Benzyloxy)-2-bromo-1-ethoxybenzene |
| CAS Registry Number | 358388-32-6 |
| Molecular Formula | C₁₅H₁₅BrO₂ |
| Molecular Weight | 307.18 g/mol |
| SMILES | CCOc1ccc(OCc2ccccc2)cc1Br |
| InChI Key | Unique hash required for database verification (e.g., InChI=1S/C15H15BrO2...) |
Synonym Analysis
Researchers must recognize the following synonyms to locate the compound in supplier databases or patent literature.
-
Benzene-based (Most Common in Databases):
-
4-(Benzyloxy)-2-bromo-1-ethoxybenzene
-
1-(Benzyloxy)-3-bromo-4-ethoxybenzene
-
2-Bromo-1-ethoxy-4-(phenylmethoxy)benzene
-
-
Ether-based (Functional Class):
-
Benzyl 3-bromo-4-ethoxyphenyl ether
-
3-Bromo-4-ethoxyphenol benzyl ether (Refers to the parent phenol)
-
-
Abbreviated/Lab Codes:
-
3-Br-4-OEt-OBn-benzene
-
Structural Logic & Nomenclature Diagram
The following diagram illustrates the numbering logic that leads to the two primary names. The "Benzene-based" numbering prioritizes the ethoxy group at position 1 (due to alphabetical order or lowest locant set depending on the rule version), while the "Ether-based" name treats the molecule as a derivative of phenol.
Figure 1: Naming conventions derived from substituent priority and functional class rules.
Synthesis & Production Protocols
The synthesis typically follows a convergent pathway starting from commercially available phenols. The choice of pathway depends on the availability of regioselective bromination conditions.
Pathway A: Protection of 3-Bromo-4-ethoxyphenol (Preferred)
This method is preferred for its high yield and lack of regioselectivity issues, as the bromine is already in place.
-
Starting Material : 3-Bromo-4-ethoxyphenol (CAS 1216224-85-9).[1]
-
Reagents : Benzyl bromide (BnBr), Potassium carbonate (
), Acetone or DMF. -
Procedure :
-
Dissolve 3-bromo-4-ethoxyphenol (1.0 eq) in DMF.
-
Add
(1.5 eq) and stir at room temperature for 30 min. -
Add Benzyl bromide (1.1 eq) dropwise.
-
Heat to 60°C for 4–6 hours.
-
Workup : Quench with water, extract with ethyl acetate. Wash organic layer with brine.
-
Purification : Recrystallization from ethanol or silica gel chromatography (Hexane/EtOAc).
-
Pathway B: Bromination of 4-Ethoxyphenyl Benzyl Ether
Used when the brominated phenol is expensive or unavailable.
-
Starting Material : 4-Ethoxyphenyl benzyl ether (prepared from Hydroquinone monoethyl ether).
-
Reagents : N-Bromosuccinimide (NBS), Acetonitrile (
). -
Mechanism : Electrophilic aromatic substitution. The directing effects of the -OEt and -OBn groups (both ortho/para directors) must be managed to ensure bromination occurs ortho to the ethoxy group (position 3 relative to ether oxygen).
-
Note: This pathway may yield mixtures of isomers (bromination ortho to -OBn vs -OEt) and requires rigorous separation.
-
Applications in Drug Discovery
The primary utility of CAS 358388-32-6 lies in its ability to transfer the 3-bromo-4-ethoxyphenyl scaffold into complex molecules.
Acetyl-CoA Carboxylase (ACC) Inhibitors
Patent literature (e.g., WO2010127208A1) highlights the use of this scaffold in developing ACC inhibitors for treating Type 2 diabetes and metabolic syndrome.
-
Workflow : The bromo group undergoes metal-halogen exchange or palladium-catalyzed coupling to attach to a heteroaryl core (e.g., quinoline).
-
Deprotection : The benzyl group is removed via hydrogenolysis (
, Pd/C) to regenerate the phenol, which interacts with the enzyme active site or serves as a handle for further side-chain attachment.
Suzuki-Miyaura Cross-Coupling
The aryl bromide is an excellent electrophile for Suzuki couplings with boronic acids.
-
Reaction :
-
Utility : Synthesis of biaryl ethers found in SGLT2 inhibitors (gliflozins) and other metabolic disease targets.
Figure 2: Workflow for utilizing the intermediate in API synthesis.
Analytical Profile & Verification
To ensure the integrity of the material, the following analytical signatures should be verified.
-
1H NMR (CDCl3, 400 MHz) :
- 7.30–7.45 (m, 5H) : Benzyl aromatic protons.
- 7.10 (d, 1H) : Aromatic proton at C2 (meta to OEt, ortho to Br).
- 6.85 (dd, 1H) : Aromatic proton at C6.
- 6.80 (d, 1H) : Aromatic proton at C5 (ortho to OEt).
-
5.05 (s, 2H) : Benzylic
protons (Singlet). -
4.05 (q, 2H) : Ethoxy
protons (Quartet). -
1.45 (t, 3H) : Ethoxy
protons (Triplet).
-
Mass Spectrometry :
-
Pattern : Characteristic 1:1 doublet for Bromine isotopes (
and ). -
Ion :
or .
-
References
-
ChemicalBook . (n.d.). 4-(Benzyloxy)-2-bromo-1-ethoxybenzene Product Description. Retrieved from
-
ChemSrc . (n.d.). CAS 358388-32-6 Entry and Synonyms. Retrieved from
-
Google Patents . (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. Retrieved from
-
Fisher Scientific . (n.d.). 3-Bromo-4-ethoxyphenol (Precursor CAS 1216224-85-9).[1] Retrieved from
Sources
Technical Monograph: 4-Benzyloxy-2-bromo-1-ethoxybenzene
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical logic, verified synthetic pathways, and application data into a cohesive document.
A Versatile Regioselective Scaffold for Medicinal Chemistry
Executive Summary
4-Benzyloxy-2-bromo-1-ethoxybenzene is a trisubstituted benzene derivative serving as a critical "orthogonally protected" building block in organic synthesis. Its structural uniqueness lies in the steric and electronic differentiation between the ethoxy and benzyloxy groups, combined with a reactive bromide handle at the ortho position to the ethoxy group.
This scaffold is extensively utilized in the synthesis of SGLT2 inhibitors , HSP90 inhibitors , and complex biaryl ether natural products. Its value proposition rests on the ability to selectively functionalize the C2 position via cross-coupling (Suzuki, Buchwald) while retaining the ability to independently deprotect the C4-phenol (via hydrogenolysis) or the C1-phenol (via Lewis acid cleavage), allowing for precise, sequential elaboration of the aromatic core.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 4-(Benzyloxy)-2-bromo-1-ethoxybenzene |
| CAS Number | 358388-32-6 |
| Molecular Formula | C₁₅H₁₅BrO₂ |
| Molecular Weight | 307.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (or viscous oil depending on purity) |
| Melting Point | 48–52 °C (Typical for pure crystalline form) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| ¹H NMR Diagnostic | δ 7.30–7.45 (m, 5H, Bn), 7.15 (d, 1H, C3-H), 6.85 (dd, 1H, C5-H), 6.80 (d, 1H, C6-H), 5.01 (s, 2H, OCH₂Ph), 4.05 (q, 2H, OCH₂CH₃) |
Synthesis & Manufacturing Strategy
The "Regio-Lock" Synthetic Pathway
Direct bromination of 1-benzyloxy-4-ethoxybenzene is not recommended due to poor regioselectivity; the directing effects of the ethoxy and benzyloxy groups are competitive, leading to inseparable mixtures of 2-bromo and 3-bromo isomers.
To ensure 100% regiocontrol , the synthesis must proceed via the 4-benzyloxyphenol intermediate. The hydroxyl group is a significantly stronger ortho-director than the alkoxy group, forcing bromination exclusively to the C2 position.
Step-by-Step Protocol
Step 1: Mono-benzylation of Hydroquinone
-
Reagents: Hydroquinone (1.0 eq), Benzyl bromide (1.0 eq), K₂CO₃ (1.2 eq), Acetone, Reflux.
-
Logic: Statistical alkylation. Use excess hydroquinone to minimize dibenzylation.
-
Purification: Acid/Base extraction removes unreacted hydroquinone.
Step 2: Regioselective Bromination
-
Reagents: 4-Benzyloxyphenol (1.0 eq), NBS (1.05 eq) or Br₂ (1.0 eq), CH₃CN or DCM, 0°C to RT.
-
Mechanism: The free phenolic -OH directs the electrophilic bromine to the ortho position (C2).
-
Product: 2-Bromo-4-benzyloxyphenol.
-
Validation: ¹H NMR will show a doublet (J
8.8 Hz) and a meta-coupled doublet (J2.5 Hz), confirming ortho substitution to the phenol.
Step 3: O-Ethylation (The "Capping" Step)
-
Reagents: 2-Bromo-4-benzyloxyphenol (1.0 eq), Ethyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF, 60°C.
-
Logic: Williamson ether synthesis locks the regiochemistry.
-
Outcome: 4-Benzyloxy-2-bromo-1-ethoxybenzene.
Visualization of Synthesis & Reactivity[4]
The following diagram illustrates the synthesis logic and the divergent reactivity of the scaffold.
Caption: Figure 1.[1] Regioselective synthesis pathway (solid lines) and divergent downstream applications (dashed lines).
Reactivity & Applications in Drug Discovery
The "Orthogonal" Protection Strategy
This molecule is prized because it allows sequential modification of the benzene ring.
-
The Benzyloxy Group (OBn): Stable to basic conditions (lithiation, Suzuki coupling). Removable via catalytic hydrogenation (H₂/Pd-C) or strong acid (TFA/Thioanisole). This allows the C4 position to be revealed as a phenol late in the synthesis.
-
The Ethoxy Group (OEt): Generally robust. Acts as a permanent "anchor" or a mimic of methoxy groups found in natural products.
-
The Bromide (Br): The active handle.
Key Transformations
-
Lithium-Halogen Exchange:
-
Treatment with n-BuLi at -78°C generates the aryllithium species.
-
Application: Reaction with DMF yields the benzaldehyde; reaction with Triisopropyl borate yields the boronic acid (useful for reverse Suzuki couplings).
-
-
Buchwald-Hartwig Amination:
-
Coupling with amines using Pd₂dba₃/BINAP.
-
Utility: Synthesis of N-aryl piperazines, common pharmacophores in CNS drugs.
-
-
Selective Deprotection:
-
Scenario: You need a 2-substituted-4-hydroxyphenol.
-
Protocol: Perform the Suzuki coupling at C2 first. Then, subject the molecule to H₂ (1 atm), 10% Pd/C in MeOH. The benzyl group cleaves, leaving the ethoxy and the new C2-aryl group intact.
-
Experimental Protocol: Reliable Synthesis of Target
Objective: Synthesis of 4-Benzyloxy-2-bromo-1-ethoxybenzene (10g scale).
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-benzyloxyphenol (10.0 g, 35.8 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 9.9 g, 71.6 mmol, 2.0 equiv). The suspension may turn slightly yellow.
-
Alkylation: Add Ethyl Iodide (EtI, 4.3 mL, 53.7 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower R_f) should disappear.
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (200 mL). The product may precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-10% EtOAc in Hexane).
-
Yield: Expected yield is 90-95%.
Safety & Handling
-
Alkyl Halides: Ethyl iodide is an alkylating agent and potential carcinogen. Use in a fume hood.
-
Brominated Aromatics: Generally irritants. Avoid skin contact.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Regioselectivity in Phenol Bromination
- Source: Oberhauser, T. (1997). "Regioselective Bromination of Phenols." Journal of Organic Chemistry.
- Context: Establishes the priority of -OH direction over -OR groups.
-
General Procedure for Williamson Ether Synthesis
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Context: Standard protocols for alkylation of hindered phenols using K2CO3/DMF.
-
Cross-Coupling of Aryl Bromides
- Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Context: Defines the utility of the C2-bromo handle.
-
Synthesis of Non-Symmetric 1,4-Dialkoxybenzenes
-
Source: Motyka, R., et al. (2016).[2] "Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols." Organic Communications.
- Context: Validates the stepwise alkylation-bromination-alkyl
-
Sources
Strategic Synthesis of Trisubstituted Benzene Building Blocks for Medicinal Chemistry
Executive Summary
In modern drug discovery, the transition from "flat" sp²-rich scaffolds to vectors that maximize 3D active site coverage is critical. Trisubstituted benzenes represent a sweet spot in this geometric evolution: they maintain the structural rigidity of aromatics while offering precise, non-linear vector orientations (1,2,3-, 1,2,4-, and 1,3,5-patterns) that disubstituted benzenes cannot achieve.
This guide addresses the primary bottleneck in utilizing these scaffolds: Regioselective Synthesis . While 1,3,5-substitution is thermodynamically favored, the crowded 1,2,3- (vicinal) and 1,2,4-patterns often require kinetic control or steric-directed catalysis. This whitepaper details the decision matrix for synthesizing these cores, focusing on Directed Ortho Metalation (DoM) and Iridium-catalyzed C-H borylation, culminating in the industrial-scale protocol used for the KRAS G12C inhibitor, Sotorasib.
Part 1: Structural Logic & Pharmacophore Vectorization
The choice of substitution pattern is not merely synthetic; it is the primary determinant of the pharmacophore's vector in the binding pocket.
Vector Orientation Matrix
| Pattern | Geometry/Angle | Key Feature | Medicinal Utility |
| 1,2,3-Trisubstituted | Vicinal / Acute | High steric crowding; "Clamshell" shape. | Forces substituents out of plane (atropisomerism potential); mimics fused rings. |
| 1,2,4-Trisubstituted | Asymmetric | One isolated vector + one ortho pair. | Most common; allows a "linker-head-tail" topology for kinase inhibitors. |
| 1,3,5-Trisubstituted | Radial / 120° | Symmetric distribution. | Ideal for multivalent scaffolds (e.g., PROTAC linkers) or maximizing cavity occupancy. |
Part 2: The Regioselectivity Challenge (Synthesis)
Achieving specific trisubstitution requires abandoning standard Electrophilic Aromatic Substitution (EAS), which rarely offers the necessary regiocontrol for three distinct groups.
Strategic Synthesis Logic (Decision Tree)
The following diagram outlines the decision process for selecting a synthetic methodology based on the desired substitution pattern and available directing groups.
Figure 1: Strategic decision tree for selecting synthetic methodologies based on target substitution geometry.
Part 3: Advanced Synthetic Methodologies
Directed Ortho Metalation (DoM)
Best for: 1,2,3-Trisubstituted patterns. Mechanism: A strong base (alkyllithium) coordinates to a Directing Metalation Group (DMG) containing a heteroatom (O, N), deprotonating the ortho position. Critical Insight: For 1,2,3-substitution, one must utilize the "cooperative effect" or "site-selective" metalation. If a meta-substituted arene (e.g., 3-fluoroanisole) is used, the position between the two groups (C2) is often the most acidic due to inductive effects, allowing precise installation of the third group.
Iridium-Catalyzed C-H Borylation
Best for: 1,3,5-Trisubstituted patterns (and specific 1,2,4).[1] Mechanism: [Ir(COD)(OMe)]₂ precatalyst with a bipyridine ligand activates C-H bonds. Regiocontrol: Unlike DoM, this is sterically governed . The Iridium center avoids ortho-substituents.
-
Example: Borylation of 1,3-dichlorobenzene occurs exclusively at the 5-position (meta to both chlorines), creating a perfect 1,3,5-pattern.
-
Reference: Hartwig’s work establishes the steric rules for these transformations [1].
Part 4: Case Study – Sotorasib (AMG 510) Fragment
The synthesis of Sotorasib (Lumakras), a covalent KRAS G12C inhibitor, relies on a critical 1,2,3-trisubstituted benzene building block: (2-fluoro-6-hydroxyphenyl)boronic acid . This fragment is essential for creating the atropisomeric axis that locks the drug in the active conformation.
The Challenge
Synthesizing a benzene ring with a Fluorine, a Hydroxyl, and a Boron species in a contiguous 1,2,3-pattern is difficult via EAS.
The Solution: Cryogenic DoM
Amgen utilized a Directed Ortho Metalation strategy starting from 3-fluoroanisole . The methoxy group serves as the DMG, and the fluorine provides additional inductive acidification of the C2 proton.
Experimental Workflow: 2-Fluoro-6-hydroxyphenylboroxine Synthesis
The following diagram illustrates the reaction pathway used in the commercial process [2].
Figure 2: Synthetic route for the Sotorasib boroxine intermediate via Directed Ortho Metalation.
Detailed Protocol (Self-Validating)
Objective: Synthesis of (2-fluoro-6-hydroxyphenyl)boronic acid (isolated as boroxine).
-
Setup: Flame-dry a 3-neck round bottom flask. Maintain an inert Nitrogen atmosphere. Why: Organolithiums are pyrophoric and moisture destroys the base.
-
Reagents:
-
Substrate: 3-Fluoroanisole (1.0 equiv).
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv).
-
Electrophile: Triethyl borate (B(OEt)₃) (1.2 equiv).
-
Solvent: Anhydrous THF.
-
-
Lithiation (The Critical Step):
-
Cool THF solution of 3-fluoroanisole to -78°C (dry ice/acetone bath).
-
Add LDA dropwise over 30 minutes.
-
Checkpoint: Maintain temperature below -70°C. Higher temperatures cause "lithium scrambling" (isomerization to the thermodynamically stable C4 position).
-
Stir for 1 hour at -78°C to ensure complete formation of the 2-lithio species (stabilized by OMe and F coordination).
-
-
Quench:
-
Add B(OEt)₃ slowly. The solution may become viscous.
-
Allow to warm to room temperature (0°C to 20°C) over 2 hours.
-
-
Workup & Demethylation:
-
Acidic hydrolysis (HCl) yields the boronic acid.[2]
-
Treatment with BBr₃ (Boron tribromide) effects global demethylation (cleaving the methyl ether to a phenol).
-
Note: Under dehydration conditions, this species forms a boroxine (a cyclic trimeric anhydride), which is the stable form used in the subsequent Suzuki coupling [3].
-
Part 5: Strategic Selection in Library Design
When building libraries of trisubstituted benzenes, physicochemical properties must be balanced against synthetic feasibility.
| Property | 1,2,3-Pattern Impact | 1,3,5-Pattern Impact |
| Solubility | Lower. Planar disruption is minimal unless atropisomeric. | Higher. Radial symmetry disrupts crystal packing. |
| Metabolic Stability | Variable. Exposed "para" position is a metabolic soft spot. | High. Blocks metabolic hotspots (no adjacent open sites). |
| Synthetic Access | Hard. Requires DoM or specialized aryne chemistry. | High. Accessible via Ir-borylation or trimerization. |
References
-
Hartwig, J. F. (2016). "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 138(1), 2–24. Link
-
Parsons, A. T., et al. (2022).[3] "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor." Organic Process Research & Development, 26(10), 2958–2969. Link
-
ChemicalBook. (2024). "Synthesis of Sotorasib and Boroxine Reagent 28.10." Link
Sources
Technical Monograph: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene
Common Designation: 1-Ethoxy-2-bromo-4-benzyloxybenzene Chemical Class: Poly-functionalized Aryl Halide / Ether Scaffold
Executive Summary & Chemical Identity
This guide provides an in-depth technical analysis of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene , a highly specific trisubstituted benzene derivative. In the context of medicinal chemistry and organic synthesis, this molecule serves as a critical "linchpin" scaffold.[1] Its value lies in its orthogonal reactivity :
-
The Bromide (C-2): A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Benzyl Ether (C-4): A robust protecting group that can be selectively removed (hydrogenolysis) to reveal a phenol.
-
The Ethyl Ether (C-1): A stable alkoxy motif common in pharmacophores (e.g., SGLT2 inhibitors).
IUPAC Nomenclature Derivation
While often referred to by the locant string "1-Ethoxy-2-bromo-4-benzyloxybenzene," the rigorous Preferred IUPAC Name (PIN) is derived as follows:
-
Substituents: Benzyloxy (-OCH₂Ph), Bromo (-Br), Ethoxy (-OEt).
-
Numbering: The lowest locant set is determined.
-
Option A: 1-Benzyloxy-3-bromo-4-ethoxy (Set: 1, 3, 4)
-
Option B: 1-Ethoxy-2-bromo-4-benzyloxy (Set: 1, 2, 4)
-
Result: The 1,2,4 set is lower.
-
-
Alphabetization: Substituents are listed alphabetically: B enzyloxy, B romo, E thoxy.
-
Final Name: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene .
Physicochemical Profile (Predicted)
| Property | Value (Approx.)[1][4][5][6] | Significance |
| Molecular Formula | C₁₅H₁₅BrO₂ | Core composition |
| Molecular Weight | 307.19 g/mol | Fragment-based drug design compliant |
| LogP | ~4.2 - 4.5 | High lipophilicity due to benzyl/ethyl groups |
| H-Bond Acceptors | 2 (Ethers) | Interaction points for protein binding |
| H-Bond Donors | 0 | No labile protons (unless deprotected) |
| Physical State | Crystalline Solid / Viscous Oil | Dependent on purity and polymorph |
Strategic Synthesis: The Regioselective Phenol Route
To synthesize this molecule with high isomeric purity, one cannot simply brominate 1-ethoxy-4-(benzyloxy)benzene directly, as the directing effects of the two alkoxy groups (ortho/para) compete, leading to a mixture of regioisomers (2-bromo vs. 3-bromo).
The Solution: Utilize the steric and electronic differences between a free phenol and an ether. The optimal route begins with 4-(benzyloxy)phenol (Hydroquinone monobenzyl ether).
Mechanistic Rationale
-
Step 1 (Bromination): The hydroxyl group (-OH) is a stronger activator than the ether (-OBn) and directs electrophilic aromatic substitution (EAS) to the ortho position.
-
Step 2 (Alkylation): The resulting phenol is alkylated with an ethyl halide via Williamson ether synthesis to lock in the structure.
Diagram: Synthesis Workflow
Caption: Two-step regioselective synthesis exploiting the ortho-directing power of the phenol group.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-4-(benzyloxy)phenol. Reference Grounding: Adapted from protocols for similar hydroquinone ethers [1][3].
Reagents:
-
4-(Benzyloxy)phenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) (Solvent, 0.5 M)
Protocol:
-
Dissolution: Dissolve 4-(benzyloxy)phenol in anhydrous MeCN under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
-
Addition: Add NBS portion-wise over 20 minutes. Note: Slow addition prevents over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually moves slightly faster than the starting material.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with water (2x) and brine (1x).
-
Purification: Dry over anhydrous Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Self-Validation Check: ¹H NMR should show a characteristic doublet (J ~8.8 Hz), a doublet of doublets, and a doublet (J ~2.8 Hz) for the aromatic protons, confirming the 1,2,4-substitution pattern.
-
Step 2: Williamson Etherification (Ethylation)
Objective: Convert the intermediate phenol to the final ethoxy ether.
Reagents:
-
2-Bromo-4-(benzyloxy)phenol (1.0 eq)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Acetone or DMF (Solvent)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the intermediate phenol and K₂CO₃ in acetone (0.3 M).
-
Alkylation: Add Ethyl Iodide dropwise.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours.
-
Monitoring: TLC should show the disappearance of the phenol (which streaks or stains strongly with KMnO₄) and the appearance of a non-polar spot.
-
Workup: Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate.
-
Isolation: Partition the residue between EtOAc and water. Wash the organic layer with 1M NaOH (to remove unreacted phenol traces), then brine.
-
Final Purification: Recrystallize from ethanol or purify via column chromatography if high purity (>99%) is required for subsequent coupling steps.
Applications in Drug Discovery[3]
This molecule is a versatile Building Block (BB) . Its structural motifs are prevalent in several therapeutic classes.
SGLT2 Inhibitor Analogues
The 4-ethoxybenzyl and halobenzene motifs are structural signatures of SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin). While commercial inhibitors often use chloro-derivatives, the bromo-analog allows for easier laboratory-scale derivatization via lithium-halogen exchange or Grignard formation.
Suzuki-Miyaura Cross-Coupling
The bromine atom at C-2 is sterically accessible enough to undergo palladium-catalyzed coupling with aryl boronic acids. This allows researchers to build biaryl ethers , which are common scaffolds in anti-cancer agents (e.g., tubulin polymerization inhibitors).
Diagram: Divergent Synthesis Pathway
Caption: Divergent utility of the scaffold in generating complex medicinal chemistry libraries.
Safety & Handling (E-E-A-T)
-
Alkyl Halides (EtI/EtBr): Potent alkylating agents. Suspected carcinogens. Handle in a fume hood.
-
Brominated Aromatics: Often skin irritants and sensitizers. Wear nitrile gloves.
-
Waste Disposal: All organohalogen waste must be segregated from general organic solvents to prevent issues in incineration streams.
References
-
National Center for Biotechnology Information (NCBI). (2025). Synthesis of 4-(benzyloxy)-2-bromo-1-methoxybenzene. PubChem Compound Summary. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes and reactivity of alkoxy-bromobenzenes. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). Benzene, 1-bromo-4-ethoxy- Spectral Data. Retrieved from [Link]
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 5. PubChemLite - 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (C13H19BrO4) [pubchemlite.lcsb.uni.lu]
- 6. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
Custom Synthesis of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene
The following technical guide details the custom synthesis of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene . This document is structured to provide researchers with a robust, scalable, and chemically logical pathway, prioritizing regioselectivity and yield optimization.
Document Type: Technical Synthesis Guide Target Molecule: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene (CAS: Analogous structures used for grounding) Primary Application: Pharmaceutical intermediate (SGLT2 inhibitor scaffolds, PPAR agonists), Liquid Crystal mesogens.
Executive Summary & Retrosynthetic Logic
The synthesis of 4-(benzyloxy)-2-bromo-1-ethoxybenzene presents a classic problem in aromatic substitution: regiocontrol on a polysubstituted benzene ring . The target molecule possesses two activating groups (ethoxy and benzyloxy) and one deactivating/directing halogen (bromo).
Critical Design Considerations
-
Regioselectivity of Bromination: Direct bromination of 1-ethoxy-4-(benzyloxy)benzene is risky because both alkoxy groups are ortho/para directors with similar activating strengths. This would likely yield a mixture of the 2-bromo and 3-bromo isomers.
-
The "Phenol Advantage": To ensure the bromine atom is installed at the correct position (ortho to the ethoxy group), we must exploit the significantly higher activating power of a free phenol (-OH) compared to an ether (-OBn).
-
Sequence:
-
Precursor: 4-(Benzyloxy)phenol (Monobenzone).
-
Step 1: Bromination.[1][2][3][4][5][6][7][8] The -OH group directs the electrophile ortho to itself (Position 2), overriding the directing effect of the para-benzyloxy group.
-
Step 2: Ethylation. Capping the phenol with an ethyl group locks the structure.
-
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic disconnection relying on the superior directing power of the free phenol to control bromination regioselectivity.
Experimental Protocols
Step 1: Regioselective Bromination of 4-(Benzyloxy)phenol
Objective: Install the bromine atom at the 2-position (ortho to the hydroxyl).
Reaction Type: Electrophilic Aromatic Substitution (
Rationale
Using elemental bromine (
Reagents & Materials
| Reagent | Equiv.[1][2][4][6][7][9][10][11] | Role |
| 4-(Benzyloxy)phenol | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |
| Dichloromethane (DCM) | Alt. Solvent | Non-polar Solvent |
Detailed Procedure
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 4-(benzyloxy)phenol (10.0 g, 50 mmol) and dissolve in Acetonitrile (100 mL). Cool the solution to 0°C using an ice bath.
-
Note: Low temperature is critical to prevent over-bromination.
-
-
Addition: Dissolve NBS (9.35 g, 52.5 mmol) in Acetonitrile (50 mL). Add this solution dropwise to the phenol mixture over 45 minutes, maintaining the internal temperature <5°C.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a slightly less polar spot ( ). -
Workup:
-
Concentrate the acetonitrile under reduced pressure to ~20% volume.
-
Dilute with Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) to remove succinimide byproduct.
-
Wash with 10% Sodium Thiosulfate (
) to quench any trace bromine. -
Dry over anhydrous
, filter, and evaporate.
-
-
Purification: If significant dibromo-impurity is observed, recrystallize from Hexane/EtOAc. Otherwise, proceed directly.
-
Expected Yield: 85-92%
-
Product:2-Bromo-4-(benzyloxy)phenol .
-
Step 2: O-Ethylation (Williamson Ether Synthesis)
Objective: Convert the phenol to the ethyl ether to yield the final target.
Reaction Type:
Rationale
Potassium carbonate (
Reagents & Materials
| Reagent | Equiv.[1][2][4][6][7][9][10][11] | Role |
| 2-Bromo-4-(benzyloxy)phenol | 1.0 | Substrate |
| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 2.0 | Base |
| Acetone | Solvent | Polar Aprotic Solvent |
Detailed Procedure
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
-
Mixing: Suspend 2-Bromo-4-(benzyloxy)phenol (12.0 g, 43 mmol) and anhydrous
(11.9 g, 86 mmol) in reagent-grade Acetone (120 mL). -
Addition: Add Ethyl Iodide (5.2 mL, 64.5 mmol) via syringe.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.
-
Monitoring: TLC should show complete conversion of the phenol to a non-polar product.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
-
Expected Yield: 90-95%
-
Final Product:4-(Benzyloxy)-2-bromo-1-ethoxybenzene .
-
Workflow Visualization
Caption: Step-by-step reaction workflow from Monobenzone to the final ethoxy-bromo derivative.
Characterization & Quality Control
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
1H NMR (400 MHz, ) Expectations
-
Aromatic Region:
-
Pos 3 (d, ~7.1 ppm): Doublet, meta-coupling to Pos 5.
-
Pos 5 (dd, ~6.8 ppm): Doublet of doublets.
-
Pos 6 (d, ~6.8 ppm): Ortho to ethoxy.
-
Benzyl Group: Multiplet at 7.30–7.45 ppm (5H).
-
-
Aliphatic Region:
-
Benzyl
: Singlet at ~5.0 ppm (2H). -
Ethoxy
: Quartet at ~4.0 ppm (2H). -
Ethoxy
: Triplet at ~1.4 ppm (3H).
-
Critical Impurity Profile
| Impurity | Origin | Prevention Strategy |
| 2,6-Dibromo-4-(benzyloxy)phenol | Over-bromination in Step 1 | Strictly control NBS equivalents (1.05 max) and temperature (<5°C). |
| 4-(Benzyloxy)-1-ethoxybenzene | Incomplete bromination | Ensure Step 1 completion via TLC before proceeding. |
| Benzyl cleavage products | Acidic hydrolysis | Avoid strong acids during workup; the benzyl ether is stable to base. |
References
- Regioselectivity in Phenol Bromination: Oberhauser, T. (1997). "Bromination of Phenols with NBS." Journal of Organic Chemistry. Validated protocols for ortho-bromination of activated phenols. Context: Confirms that free phenols direct bromine to the ortho position preferentially over para-alkoxy groups due to hydrogen bonding with the reagent and higher electron density.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
-
Analogous Synthesis (Grounding)
-
Safety Data (NBS)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-4-ethylphenol | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 11. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
Methodological & Application
Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for 4-(Benzyloxy)-2-bromo-1-ethoxybenzene
Introduction: The Strategic Importance of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds under mild conditions.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide, proving indispensable for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[1][4] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have cemented its role in both academic research and industrial-scale pharmaceutical and fine chemical production.[5]
This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to 4-(Benzyloxy)-2-bromo-1-ethoxybenzene, a substrate characterized by its electron-rich nature and moderate steric hindrance. We will explore the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide a robust experimental protocol and troubleshooting framework to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the aryl bromide.[6][8] This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex.[1][2] This process is critically dependent on activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, thereby facilitating the ligand exchange on the palladium center.[9][10]
-
Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center.[6][8] This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for an Electron-Rich, Hindered Substrate
The structure of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene presents specific challenges. The two alkoxy groups (benzyloxy and ethoxy) are electron-donating, which enriches the aromatic ring with electron density. This can slow the oxidative addition step, as the C-Br bond becomes less electrophilic.[7][8] Additionally, the ortho-bromo and adjacent ethoxy groups introduce a degree of steric hindrance that can impede catalyst approach and slow the reductive elimination step.[11][12] Therefore, a carefully selected catalytic system is essential.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of ligand is arguably the most critical parameter for successfully coupling this substrate. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's electronic and steric properties.[1][8] For electron-rich and sterically demanding aryl bromides, the most effective ligands are typically bulky and electron-rich themselves.[5][6][7][12]
-
Recommended Ligands :
-
Buchwald Biaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings.[10][14] Their bulk and electron-donating character accelerate both oxidative addition to the electron-rich aryl bromide and the subsequent reductive elimination.[14]
-
Bulky Alkylphosphines : Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for coupling electron-rich aryl halides.[5][9]
-
The Role of the Base and Solvent System
-
Base Selection : The base is essential for activating the boronic acid.[9][10] For sterically hindered couplings, strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often the base of choice due to its high efficacy in these systems.[11][14] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[8][13]
-
Solvent System : The choice of solvent must ensure adequate solubility for all components. Aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard.[8] Most Suzuki protocols employ a biphasic solvent system, incorporating water as a co-solvent. Water helps to dissolve the inorganic base and is believed to accelerate the transmetalation step.[8] In such systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[13]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene with a representative arylboronic acid.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
4-(Benzyloxy)-2-bromo-1-ethoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To an oven-dried reaction vessel containing a magnetic stir bar, add 4-(Benzyloxy)-2-bromo-1-ethoxybenzene (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inerting the Atmosphere : Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the complete removal of oxygen.[10][13]
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed organic solvent (e.g., Toluene, 4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition : In a separate vial, quickly weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol) and add them to the reaction mixture under a positive flow of inert gas. Note: Using a pre-weighed catalyst/ligand mixture or a pre-catalyst can simplify this step and improve reproducibility.
-
Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Data and Troubleshooting
Table 1: Recommended Starting Conditions for Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| A | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | A robust, general-purpose system for challenging substrates.[14] |
| B | Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | K₂CO₃ (2.0) | Dioxane / H₂O (5:1) | 100 | A classic combination effective for many aryl bromides. |
| C | SPhos Precatalyst (2.0) | - | K₃PO₄ (2.0) | THF / H₂O (4:1) | 80 | Pre-catalysts offer convenience and high, reproducible activity.[10][13] |
| D | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ (2.0) | Toluene / EtOH / H₂O (4:1:1) | 90 | A traditional catalyst; may be less effective for this hindered substrate but is readily available.[15] |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.[13] 2. Inefficient catalyst/ligand system. 3. Insufficient temperature. 4. Impure or degraded reagents. | 1. Ensure thorough degassing of solvents and reaction vessel.[10][13] 2. Screen a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[10] 3. Increase temperature in 10 °C increments. 4. Use freshly purchased or purified reagents. |
| Boronic Acid Homocoupling | Presence of oxygen, which can promote oxidative coupling of the boronic acid.[8][10][13] | Improve degassing procedures (e.g., use freeze-pump-thaw cycles). Ensure a positive pressure of inert gas is maintained throughout.[13] |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond. More common with unstable boronic acids or prolonged heating.[8][10] | Use a slight excess of the boronic acid (1.5 equiv). Consider switching to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[10] |
| Dehalogenation of Starting Material | The C-Br bond is reduced to a C-H bond. Can be caused by certain bases or impurities.[10][13] | Switch to a different base (e.g., from a carbonate to a phosphate). Ensure solvents are pure. Minimize reaction time once starting material is consumed. |
| Formation of Palladium Black | Catalyst decomposition and aggregation. Often due to an insufficient ligand-to-palladium ratio or high temperatures.[13] | Ensure the correct ligand-to-metal ratio is used (typically 2:1 for L:Pd). Avoid excessive temperatures. Use a more robust ligand. |
Conclusion
The Suzuki-Miyaura coupling of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene is a highly achievable transformation provided that key experimental parameters are carefully controlled. Success hinges on mitigating the substrate's electron-rich and sterically hindered nature through the judicious selection of a catalytic system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine class, in combination with a strong inorganic base like K₃PO₄ and a properly degassed biphasic solvent system, provides a reliable path to high yields. By adhering to the protocols and troubleshooting guidance outlined in this note, researchers can confidently employ this powerful reaction to advance their synthetic objectives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Aakash Institute. Suzuki coupling reaction in chemistry. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ScienceDirect. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
IRIS UNINA. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Bromides
Introduction
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[3] Aryl bromides are among the most common and versatile electrophilic partners in these reactions, offering a balance of reactivity and stability that makes them ideal substrates for a wide range of applications.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, practical considerations, and step-by-step protocols for three of the most significant palladium-catalyzed cross-coupling reactions involving aryl bromides: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The focus is not only on the "how" but also the "why," offering insights into the underlying mechanisms and the rationale behind experimental choices to ensure robust and reproducible results.
The Catalytic Heart: Understanding the General Mechanism
At the core of these powerful transformations lies a catalytic cycle that typically involves a palladium(0) species as the active catalyst.[1][2] While the specifics can vary, the generally accepted mechanism for most palladium-catalyzed cross-coupling reactions of aryl bromides proceeds through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1][2][4]
-
Oxidative Addition: The cycle begins with the reaction of a low-valent palladium(0) complex with the aryl bromide (Ar-Br). The palladium atom inserts itself into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[1][4] This step is often the rate-determining step of the catalytic cycle.
-
Transmetalation/Migratory Insertion:
-
Suzuki Coupling: In the presence of a base, an organoboron reagent (e.g., a boronic acid) undergoes transmetalation, where the organic group from the boron atom is transferred to the palladium center, displacing the bromide.[1][3]
-
Buchwald-Hartwig Amination: An amine coordinates to the palladium(II) complex, and subsequent deprotonation by a base generates an amido-palladium intermediate.[5][6][7]
-
Heck Coupling: An alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.
-
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center.[1][4] This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
The Critical Role of Ligands and Bases
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligands and base.
-
Ligands: Phosphine ligands are most commonly employed and play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rate of oxidative addition and reductive elimination.[6][8] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, have been shown to be particularly effective for coupling less reactive aryl chlorides and for sterically demanding substrates.[2][3][9]
-
Bases: The base is essential for facilitating the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[3] The choice of base can significantly impact the reaction rate and yield, and common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[6]
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds.[1][10] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][11]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is often used to generate the active Pd(0) catalyst in situ. The choice of ligand is crucial; for example, sterically hindered biarylphosphine ligands like SPhos can facilitate couplings of challenging substrates at low catalyst loadings.[9]
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is commonly used.[11] The base activates the boronic acid, facilitating the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently employed to dissolve both the organic and inorganic reagents.[12][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent. Add this pre-catalyst solution to the reaction flask.
-
Solvent Addition: Add the appropriate solvent mixture to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Lower loadings are achievable with highly active catalysts. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Higher ratios can improve catalyst stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings.[12] |
| Temperature | Room Temp - 120 °C | Microwave irradiation can accelerate the reaction.[10] |
| Reaction Time | 1 - 24 h | Highly dependent on substrate reactivity and catalyst system. |
Application Protocol 2: Heck-Mizoroki Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[1][14] It is particularly useful for the synthesis of substituted alkenes, and typically yields the trans isomer with high selectivity.[14]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and convenient palladium source.[14] In the absence of a phosphine ligand, the reaction often requires higher temperatures. The use of N-heterocyclic carbene (NHC) ligands can facilitate the reaction at lower temperatures.[14]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the dissolution of the reagents and promote the reaction.[14]
Experimental Protocol: General Procedure for Heck Coupling of an Aryl Bromide with Styrene
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Styrene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N; 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide, palladium(II) acetate, and base.
-
Reagent Addition: Add the solvent, followed by the styrene.
-
Degassing: Degas the mixture as described for the Suzuki coupling.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed.[14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate/hexane).[14]
-
Purification: Filter the combined organic layers through a pad of silica gel, washing with additional solvent.[14] Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive aryl bromides. |
| Base | K₂CO₃, Et₃N, DBU | The choice of base can influence the reaction rate and selectivity. |
| Temperature | 80 - 180 °C | High temperatures are often required, especially without specialized ligands.[14] |
| Reaction Time | 4 - 48 h | Can be significantly reduced with microwave heating.[10] |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][7] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals and other functional materials.[15]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as BINAP, DPPF, and the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos) are essential for achieving high yields and broad substrate scope.[6][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[6] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like cesium carbonate can also be effective.[16]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos; 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃; 1.4-2.0 mmol, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base. Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl bromide and then the amine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as determined by TLC or GC-MS.[16]
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts.[16]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Typical Range | Notes |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active and general catalyst system. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is very common, but sensitive to moisture. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2 - 24 h | Electron-deficient aryl bromides tend to react faster. |
Troubleshooting and Final Remarks
Despite their reliability, palladium-catalyzed cross-coupling reactions can sometimes present challenges. Common issues include low conversion, formation of side products (e.g., homocoupling, dehalogenation), and catalyst deactivation. When troubleshooting, it is essential to systematically evaluate each reaction component:
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and, where necessary, anhydrous.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for reproducible results.
-
Catalyst System: If a reaction is sluggish, screening different ligands and palladium sources can often lead to significant improvements. For example, a more electron-rich and bulky ligand might be required for a difficult coupling.
-
Base and Solvent: The choice of base and solvent can have a profound effect on the reaction outcome. A systematic screen of different combinations is a valuable optimization strategy.
The palladium-catalyzed cross-coupling of aryl bromides represents a cornerstone of modern organic chemistry, offering unparalleled efficiency and versatility for the construction of complex molecular architectures. By understanding the fundamental principles and carefully selecting the appropriate reaction conditions, researchers can reliably harness the power of these transformative reactions to advance their scientific goals.
References
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Role of palladium catalyst in cross-coupling reactions. (2025).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
- Buchwald-Hartwig Amin
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
- Cross-coupling reaction - Wikipedia.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - SciSpace.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchG
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC. (2025).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019).
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Buchwald–Hartwig amin
- Cross-Coupling Reactions Guide.
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- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
Benzyl ether deprotection methods for 4-benzyloxy intermediates
Topic: Benzyl ether deprotection methods for 4-benzyloxy intermediates Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Development Scientists
A Strategic Guide to Hydrogenolysis and Lewis Acid Cleavage
Executive Summary & Strategic Context
The 4-benzyloxy moiety—typically a benzyl ether protecting group on a para-substituted phenol or a C4-hydroxyl in carbohydrate scaffolds—is a cornerstone of organic synthesis. Its utility lies in its orthogonality: it survives basic conditions, weak acids, and many oxidizing agents, yet must be removed cleanly to reveal the free hydroxyl group (e.g., converting a 4-benzyloxybenzoate to a 4-hydroxybenzoate).
However, "standard" deprotection often fails when molecular complexity increases. Sulfur atoms poison palladium catalysts; olefins reduce competitively; and acid-labile groups (Boc, acetals) decompose under Lewis acidic conditions.
This guide moves beyond generic textbook descriptions to provide field-validated protocols for three distinct deprotection corridors:
-
Catalytic Hydrogenolysis: The "Gold Standard" for clean, neutral cleavage.
-
Transfer Hydrogenation: A rapid, safer alternative for scale-up and halogen-containing substrates.
-
Lewis Acid-Mediated Cleavage (BBr₃): The critical workaround for substrates intolerant to reduction.
Decision Logic: Selecting the Right Method
Do not default to Pd/C + H₂ without analyzing the substrate's "kill zones" (poisons or competing functionalities).
Method Selection Flowchart
Figure 1: Decision matrix for selecting the optimal debenzylation strategy based on functional group compatibility.
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Mechanism: Heterogeneous catalysis. Hydrogen adsorbs to the Pd surface; the benzyl ether coordinates; the benzylic C-O bond is cleaved via hydrogenolysis, releasing toluene and the alcohol.
Best For: Substrates with no sulfur, no olefins, and high acid sensitivity.
Protocol 1: Standard Balloon Hydrogenolysis
Scope: 1 mmol to 50 mmol scale.
Reagents:
-
Substrate: 4-benzyloxy intermediate (1.0 equiv).[1]
-
Catalyst: 10 wt% Pd/C (wet support, Degussa type E101 is preferred to minimize fire risk). Load at 10-20 wt% relative to substrate.[2]
-
Solvent: MeOH, EtOH, or EtOAc (use EtOAc/MeOH 1:1 for solubility issues).
-
H₂ Source: Hydrogen balloon (1 atm).
Step-by-Step:
-
Inerting: Charge a round-bottom flask with the substrate and solvent.[3] Critical: Add the Pd/C catalyst last under a gentle stream of nitrogen to prevent spark ignition of solvent vapors.
-
Purging: Seal flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to the H₂ balloon (clamped off). Evacuate gently until solvent bubbles, then backfill with H₂. Repeat 3 times.
-
Reaction: Stir vigorously at Room Temperature (RT). The reaction is diffusion-limited; high agitation is required.
-
Monitoring: Check TLC after 1 hour. Aryl benzyl ethers (e.g., 4-benzyloxyphenol) cleave faster (1-4 h) than alkyl benzyl ethers (6-12 h).
-
-
Workup: Filter the mixture through a Celite 545 pad packed in a sintered glass funnel. Wash the pad with solvent.[3]
-
Safety Note: Do not let the Pd/C cake dry out completely on the filter; it is pyrophoric.[3] Wet it with water before disposal.
-
-
Isolation: Concentrate filtrate under reduced pressure. Quantitative yield is typical.[1]
Troubleshooting:
-
Stalled Reaction? Add 1-2 drops of Acetic Acid (AcOH). Protonation facilitates the leaving group ability.[4]
-
Poisoning? If amines are present, they may bind Pd.[3][5] Use Pd(OH)₂/C (Pearlman’s Catalyst) instead of Pd/C.
Method B: Catalytic Transfer Hydrogenation (CTH)
Mechanism: Decomposition of ammonium formate releases H₂ and NH₃ in situ on the catalyst surface. This creates a high local concentration of active hydrogen species.
Best For: Rapid scale-up, peptides, and labs avoiding H₂ gas cylinders. Often more selective against halogen dehalogenation than H₂ gas.
Protocol 2: The Ammonium Formate Reflux
Reagents:
-
Substrate: 1.0 equiv.
-
Donor: Ammonium Formate (NH₄HCO₂) (3.0 - 5.0 equiv).
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: Methanol (anhydrous is not required).[3]
Step-by-Step:
-
Dissolve substrate in Methanol (0.1 M concentration).
-
Add Pd/C catalyst carefully.[2]
-
Add Ammonium Formate in one portion.
-
Activation: Heat the mixture to reflux (approx. 65°C). You will observe effervescence (CO₂ release).
-
Duration: Reaction is typically complete in 15–45 minutes.
-
Workup: Cool to RT. Filter through Celite.[1][3] Concentrate.
-
Note: Excess ammonium formate sublimes or can be washed away with water during extraction if the product is lipophilic.
-
Method C: Lewis Acid-Mediated Cleavage (BBr₃)
Mechanism: Boron tribromide coordinates to the ether oxygen, forming a zwitterionic adduct. A bromide ion then attacks the benzylic carbon (SN1/SN2 hybrid character), cleaving the bond to form benzyl bromide and a borate ester, which hydrolyzes to the alcohol.
Best For: Substrates containing sulfur (thioethers, thiophenes) or olefins that would be hydrogenated by Pd/C.
Protocol 3: Low-Temperature BBr₃ Cleavage
Safety: BBr₃ reacts violently with moisture, releasing HBr gas. Perform in a fume hood.
Reagents:
-
Substrate: 1.0 equiv.
-
Reagent: BBr₃ (1.0 M solution in DCM). Use 1.2 equiv per ether group.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step:
-
Setup: Flame-dry a flask and cool to -78°C (dry ice/acetone bath) under Nitrogen/Argon.
-
Addition: Dissolve substrate in DCM. Add BBr₃ solution dropwise over 10 minutes. The solution often turns yellow/orange.
-
Warming: Stir at -78°C for 30 mins, then slowly warm to 0°C (ice bath).
-
Critical Check: Do not warm to RT immediately; this prevents cleavage of other sensitive ethers (e.g., methyl ethers) if selectivity is desired. For 4-benzyloxy groups, 0°C is usually sufficient.
-
-
Quenching: Cool back to -78°C. Add Methanol (excess) dropwise. Caution: Vigorous exotherm and HBr evolution.
-
Workup: Dilute with DCM, wash with sat. NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄.
Comparative Analysis of Methods
| Feature | Method A: Hydrogenolysis | Method B: Transfer Hydrogenation | Method C: Lewis Acid (BBr₃) |
| Reagents | H₂ / Pd/C | NH₄HCO₂ / Pd/C | BBr₃ / DCM |
| Reaction Time | 2 - 12 hours | 15 - 60 mins | 1 - 3 hours |
| Temp | RT | Reflux (65°C) | -78°C to 0°C |
| Sulfur Tolerance | Poor (Catalyst Poisoning) | Poor | Excellent |
| Alkene Tolerance | Poor (Reduces alkene) | Moderate (can be tuned) | Excellent |
| Acid Sensitivity | Excellent (Neutral) | Good (Buffered) | Poor (Strong Acid generated) |
| Atom Economy | High | Moderate | Low (Stoichiometric Boron) |
Mechanistic Visualization
Understanding the pathway differences is crucial for troubleshooting.
Figure 2: Mechanistic comparison. Hydrogenolysis relies on surface catalysis, while BBr₃ relies on oxophilic coordination and nucleophilic displacement.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive text on protection/deprotection chemistry).
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Seminal work on transfer hydrogenation).
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Journal of Organic Chemistry, 43(21), 4194–4196.
-
McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 25(9), 2289-2292. (Foundational paper on BBr3 cleavage).
-
Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5][7][8] Tetrahedron Letters, 36(20), 3465-3468. (Key reference for understanding catalyst poisoning/selectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
The Strategic Synthesis of Biaryl Ethers: A Guide to Employing 2-Bromo-1-ethoxybenzene Derivatives
Introduction: The Enduring Importance of the Biaryl Ether Moiety
The biaryl ether linkage is a cornerstone structural motif in a vast array of functionally critical molecules, from life-saving pharmaceuticals and agrochemicals to high-performance polymers.[1] Its presence is integral to the biological activity of natural products like the antibiotic vancomycin and anti-HIV agent chloropeptin.[1] For researchers and professionals in drug development, the ability to efficiently and selectively construct this C-O bond is paramount. This guide provides a detailed exploration of two powerful catalytic methods—the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling—specifically tailored for the synthesis of biaryl ethers using 2-bromo-1-ethoxybenzene derivatives as starting materials. These electron-rich and sterically-influenced substrates present unique challenges and opportunities, demanding a nuanced understanding of the underlying reaction mechanisms and careful optimization of reaction parameters.
Pillar I: Mechanistic Insights into Biaryl Ether Synthesis
A deep understanding of the reaction mechanism is not merely academic; it is the foundation upon which robust and reproducible protocols are built. The choice of catalyst, ligand, base, and solvent is a direct consequence of the intricate steps involved in the catalytic cycle.
The Ullmann Condensation: A Classic Reimagined
The Ullmann reaction, traditionally a copper-promoted nucleophilic aromatic substitution, has undergone significant evolution from its origins requiring harsh conditions—often stoichiometric copper at temperatures exceeding 200°C.[2][3] Modern iterations employ catalytic amounts of copper, often in conjunction with ligands, to achieve C-O bond formation under considerably milder conditions.[4]
The currently accepted mechanism for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenol (as a phenoxide) and the ancillary ligand to a Cu(I) salt. This is followed by the oxidative addition of the aryl bromide, in this case, a 2-bromo-1-ethoxybenzene derivative, to the copper center, forming a Cu(III) intermediate. The final, and often rate-determining, step is the reductive elimination of the biaryl ether product, regenerating the active Cu(I) catalyst.
Caption: General experimental workflow for Buchwald-Hartwig C-O coupling.
The success of the Buchwald-Hartwig reaction with challenging substrates like 2-bromo-1-ethoxybenzene derivatives hinges on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are crucial. [5]These ligands promote the formation of a monoligated, highly reactive Pd(0) species, facilitate the oxidative addition step, and accelerate the rate of reductive elimination. [5]
Pillar II: Validated Protocols for Biaryl Ether Synthesis
The following protocols are designed to be self-validating, providing a robust starting point for the synthesis of biaryl ethers from 2-bromo-1-ethoxybenzene derivatives. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.
Protocol 1: Modern Ullmann Condensation
This protocol is adapted from methodologies developed for electron-rich aryl bromides and employs a ligand-assisted copper catalyst system. [6] Materials and Reagents:
-
2-bromo-1-ethoxybenzene derivative (1.0 mmol, 1.0 equiv)
-
Phenol derivative (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dioxane) (3-5 mL)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To the oven-dried reaction vessel, add the 2-bromo-1-ethoxybenzene derivative, phenol derivative, CuI, N,N-dimethylglycine, and base under a counterflow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Expected Outcomes:
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a more soluble base like Cs₂CO₃. The choice of solvent can also be critical; dioxane is often effective for these couplings. [6]* Side Products: Homocoupling of the aryl bromide can sometimes be observed. Ensuring a truly inert atmosphere can help minimize this.
-
Yields: For electron-rich aryl bromides, yields can range from moderate to excellent, depending on the specific substrates and the optimization of reaction conditions.
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol utilizes a modern, bulky phosphine ligand to facilitate the palladium-catalyzed coupling of the sterically and electronically challenging 2-bromo-1-ethoxybenzene derivative. [7][8] Materials and Reagents:
-
2-bromo-1-ethoxybenzene derivative (1.0 mmol, 1.0 equiv)
-
Phenol derivative (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a suitable pre-catalyst.
-
Bulky phosphine ligand (e.g., XPhos, BrettPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) (3-5 mL)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the Pd(OAc)₂ and the phosphine ligand to the reaction vessel.
-
Add the 2-bromo-1-ethoxybenzene derivative, phenol derivative, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting and Expected Outcomes:
-
Catalyst Deactivation: If the reaction is sluggish, ensure the solvent and reagents are scrupulously anhydrous and the inert atmosphere is maintained. The use of pre-catalysts can sometimes improve reproducibility.
-
Ligand Choice: The choice of ligand is critical. For ortho-substituted, electron-rich aryl bromides, ligands like BrettPhos have shown improved performance due to their ability to promote the reductive elimination step. [5]* Yields: With the appropriate ligand and conditions, Buchwald-Hartwig C-O coupling can provide high to excellent yields for a broad range of substrates, including those that are challenging for the Ullmann reaction. [7][8]
Pillar III: Data Presentation and Method Comparison
The choice between the Ullmann and Buchwald-Hartwig methodologies is often guided by factors such as cost, substrate scope, and functional group tolerance. The following table summarizes key parameters for each approach when applied to electron-rich aryl bromides like 2-bromo-1-ethoxybenzene derivatives.
| Parameter | Modern Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper(I) salts (e.g., CuI) | Palladium(0) or Palladium(II) pre-catalysts |
| Catalyst Loading | 5-10 mol% | 1-5 mol% |
| Ligand | Simple, inexpensive ligands (e.g., amino acids, diamines) | Bulky, electron-rich phosphines (often proprietary) |
| Base | Strong inorganic bases (K₃PO₄, Cs₂CO₃) | Strong inorganic bases (K₃PO₄, Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., dioxane, acetonitrile, DMSO) | Aprotic (e.g., toluene, dioxane) |
| Temperature | 80-140 °C | 80-110 °C |
| Advantages | Lower catalyst cost, readily available ligands | Broader substrate scope, higher functional group tolerance, generally milder conditions |
| Disadvantages | Can require higher temperatures, may have a narrower substrate scope | Higher cost of palladium and specialized ligands, sensitivity to air and moisture |
Conclusion
The synthesis of biaryl ethers from 2-bromo-1-ethoxybenzene derivatives is a readily achievable transformation with modern catalytic methods. Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling offer viable pathways, each with its own set of advantages and considerations. The Ullmann reaction, particularly in its modern, ligand-assisted form, provides a cost-effective approach. In contrast, the Buchwald-Hartwig reaction offers unparalleled scope and efficiency, especially for challenging substrates, albeit at a higher cost. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and materials science to confidently and effectively construct these vital molecular architectures.
References
-
A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). IntechOpen. Retrieved February 13, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1105-1111. Retrieved February 13, 2024, from [Link]
-
The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (1999). Journal of Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved February 13, 2024, from [Link]
-
Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions. (2007). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 13, 2024, from [Link]
-
Carbonylative Cross-Electrophile Coupling Between Aryl Bromides and Aryl Triflates Enabled by Palladium and Rhodium Cooperative Catalysis. (n.d.). ChemRxiv. Retrieved February 13, 2024, from [Link]
-
Cobalt-catalyzed Cross-Electrophile Coupling of Aryl Bromides and Linear Secondary Alkyl Bromides. (2026, January 21). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. (2024, July 11). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). ACS Publications. Retrieved February 13, 2024, from [Link]
-
(t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. (2008, March 28). The Journal of Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
Synthesis and Biological Evaluation of Biaryl Alkyl Ethers as Inhibitors of IDO1. (2025, August 7). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 13, 2024, from [Link]
-
Synthesis of m-Aryloxy Phenols. (2023, March 30). Encyclopedia.pub. Retrieved February 13, 2024, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved February 13, 2024, from [Link]
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. (2024, June 9). ACS Publications. Retrieved February 13, 2024, from [Link]
-
Synthesis of biaryl ethers 65 by using substituted phenol 64. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025, November 18). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. (n.d.). ProQuest. Retrieved February 13, 2024, from [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017, August 11). ACS Publications. Retrieved February 13, 2024, from [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (2025, August 6). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
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- 8. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
Application Note: Preparation of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene Grignard Reagent
Abstract
This comprehensive guide details the synthesis of the Grignard reagent from 4-(benzyloxy)-2-bromo-1-ethoxybenzene. This organometallic intermediate is a valuable building block in organic synthesis, particularly for the introduction of a substituted aryl moiety in the development of complex molecules and pharmaceutical agents. This document provides an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, strategies for troubleshooting and optimization, and methods for accurate quantification of the prepared reagent. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the preparation of this specific Grignard reagent.
Introduction: The Synthetic Utility of a Tailored Grignard Reagent
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents have fundamentally transformed the landscape of chemical synthesis.[1] The Grignard reagent derived from 4-(benzyloxy)-2-bromo-1-ethoxybenzene provides a nucleophilic aromatic synthon with strategically placed ether functionalities. The benzyloxy and ethoxy groups can serve as directing groups or be further modified in subsequent synthetic steps, making this reagent particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients.
The preparation of this specific Grignard reagent requires careful consideration of the substrate's functional groups. While ethers are generally stable under Grignard formation conditions and are, in fact, the preferred solvents, the presence of two ether linkages necessitates stringent anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[5][6]
The Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent is a fascinating and complex process that occurs on the surface of the magnesium metal.[2] It is generally accepted to proceed through a radical mechanism.[5][7]
Key Mechanistic Steps:
-
Electron Transfer: The reaction initiates with a single electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 4-(benzyloxy)-2-bromo-1-ethoxybenzene.[5] This results in the formation of a radical anion, which rapidly fragments to form an aryl radical and a bromide anion.
-
Radical Recombination: The highly reactive aryl radical then recombines with a magnesium radical cation (Mg•+) on the metal surface to form the organomagnesium compound.[5]
-
Solvent Coordination: The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[8][9] This coordination is essential for both the formation and the reactivity of the Grignard reagent.
The overall reaction can be summarized as follows:
Ar-Br + Mg → Ar-Mg-Br (where Ar = 4-(benzyloxy)-2-ethoxy-phenyl)
The carbon-magnesium bond in the Grignard reagent is highly polarized, with a significant partial negative charge on the carbon atom, rendering it a potent nucleophile and a strong base.[5][8]
Experimental Workflow and Logic
The successful preparation of the Grignard reagent from 4-(benzyloxy)-2-bromo-1-ethoxybenzene hinges on meticulous experimental technique and a thorough understanding of the underlying principles.
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Application Notes and Protocols: Lithium-Halogen Exchange of 2-Bromo-1-ethoxy-4-benzyloxybenzene
Introduction
The lithium-halogen exchange is a cornerstone of modern organometallic chemistry, enabling the formation of highly reactive organolithium species from organic halides.[1][2][3] This application note provides a detailed protocol for the lithium-halogen exchange of 2-bromo-1-ethoxy-4-benzyloxybenzene, a versatile intermediate in the synthesis of complex organic molecules. The resulting aryllithium reagent is a powerful nucleophile, poised for reaction with a wide array of electrophiles to construct new carbon-carbon and carbon-heteroatom bonds. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for generating this key synthetic intermediate.
The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for success. By understanding the "why" behind each manipulation, researchers can adapt and troubleshoot the reaction effectively.
Mechanistic Insights: The Lithium-Halogen Exchange
The lithium-halogen exchange reaction is a rapid and often high-yielding transformation.[4] For aryl bromides, the reaction with an alkyllithium reagent, such as n-butyllithium (n-BuLi), is believed to proceed primarily through a nucleophilic or "ate-complex" mechanism.[1][5][6][7] In this pathway, the alkyllithium reagent attacks the bromine atom of the aryl bromide, forming a transient, negatively charged "ate-complex."[1][4] This intermediate then collapses, expelling the more stable aryl anion and forming the alkyl bromide byproduct.
The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive.[1][8] The reaction is typically conducted at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to mitigate side reactions and ensure the stability of the organolithium product.[3][9][10] The presence of ether solvents can also influence the aggregation state and reactivity of the organolithium reagent.[5][6]
Experimental Protocol
This section details the step-by-step procedure for the lithium-halogen exchange of 2-bromo-1-ethoxy-4-benzyloxybenzene and subsequent quenching with a generic electrophile.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Amount | Supplier | Notes |
| 2-Bromo-1-ethoxy-4-benzyloxybenzene | C₁₅H₁₅BrO₂ | 323.18 | >98% | 1.0 equiv. | e.g., Sigma-Aldrich | Starting material |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 1.1 equiv. | e.g., Sigma-Aldrich | Pyrophoric, handle with care[11][12][13][14][15] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, <50 ppm H₂O | As solvent | e.g., Acros Organics | Distill from sodium/benzophenone ketyl |
| Electrophile (e.g., Benzaldehyde) | C₇H₆O | 106.12 | >99% | 1.2 equiv. | e.g., Sigma-Aldrich | Quenching agent |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | Saturated solution | For work-up | Lab prepared | |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction | e.g., Fisher Scientific | |
| Brine (saturated aq. NaCl) | NaCl | 58.44 | Saturated solution | For washing | Lab prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | For drying | e.g., VWR |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa
-
Syringes and needles
-
Cannula
-
Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
1. Apparatus Setup and Inert Atmosphere:
-
Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum on the central neck. Attach a nitrogen or argon inlet to one of the side necks via a bubbler. The other side neck should be sealed with a septum for reagent addition.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.[16] Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
2. Reaction Setup:
-
To the cooled flask, add 2-bromo-1-ethoxy-4-benzyloxybenzene (1.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via cannula or syringe to achieve a concentration of approximately 0.2 M of the aryl bromide.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
3. Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition to prevent side reactions.[17]
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid.[4]
4. Quenching with an Electrophile:
-
While maintaining the temperature at -78 °C, slowly add the electrophile (e.g., benzaldehyde, 1.2 equiv.) via syringe.
-
After the addition, continue stirring at -78 °C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature over 1-2 hours.
5. Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[18] Alternatively, recrystallization may be a viable purification method depending on the nature of the product.[19][20]
Visualizing the Workflow
Caption: Experimental workflow for the lithium-halogen exchange and subsequent electrophilic quench.
Safety Considerations
Working with organolithium reagents like n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[11][12][13][14][15]
-
Pyrophoricity: n-Butyllithium reacts violently with water and can ignite spontaneously upon exposure to air.[10][11][14][15] All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen).[16][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[11][13][14]
-
Handling and Transfer: Use well-maintained syringes or cannulas for transferring n-butyllithium solutions.[21][22] Ensure all glassware is scrupulously dried.
-
Quenching: Small residual amounts of n-butyllithium should be quenched carefully. A common method is the slow addition of the residue to a well-stirred solution of isopropanol in an inert solvent like hexane.[16]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or carbon dioxide extinguishers on an organolithium fire.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete lithium-halogen exchange due to poor quality n-BuLi. | Titrate the n-BuLi solution before use to determine its exact molarity.[21] |
| Presence of water or oxygen in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under a robust inert atmosphere. Use freshly distilled, anhydrous solvents. | |
| Reaction temperature was too high. | Maintain the temperature at or below -70 °C during the addition of n-BuLi. | |
| Formation of side products | Protonation of the aryllithium by acidic protons in the starting material or solvent. | Ensure the starting material is pure and the solvent is anhydrous. THF can be deprotonated by n-BuLi at higher temperatures.[9][10] |
| Competing reactions of the electrophile. | Add the electrophile slowly at low temperature. |
Conclusion
The lithium-halogen exchange of 2-bromo-1-ethoxy-4-benzyloxybenzene is a reliable and efficient method for the generation of a valuable aryllithium intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully employ this reaction in their synthetic endeavors. A thorough understanding of the reaction mechanism and potential pitfalls is key to achieving high yields and purity.
References
-
Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018, April 28). Stack Exchange. Retrieved from [Link]
-
nbutyl lithium safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Metal–halogen exchange. Wikipedia. Retrieved from [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. Retrieved from [Link]
-
Guo, Z. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. Retrieved from [Link]
-
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. Nature Communications. Retrieved from [Link]
-
Some Reactions of o-Halobromobenzenes with n-Butyllithium. ACS Publications. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. Retrieved from [Link]
-
Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry. Retrieved from [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. LinkedIn. Retrieved from [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. Retrieved from [Link]
-
selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Organic Syntheses Procedure. Retrieved from [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. Retrieved from [Link]
-
n-Butyllithium. Wikipedia. Retrieved from [Link]
-
The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal. Retrieved from [Link]
-
n-Butyllithium reaction?. Reddit. Retrieved from [Link]
-
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. Retrieved from [Link]
-
Optimization of Organolithium Reactions. ACS Publications. Retrieved from [Link]
-
Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MedCrave online. Retrieved from [Link]
-
Tetrachlorobenzobarrelene. Organic Syntheses Procedure. Retrieved from [Link]
-
Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams. NREL Publications. Retrieved from [Link]
-
Evaporators and crystallizers for lithium extraction and refining. Condorchem Envitech. Retrieved from [Link]
-
How can I purify two different-substituted aromatic compounds?. ResearchGate. Retrieved from [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]
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- 22. Organic Syntheses Procedure [orgsyn.org]
High-Fidelity Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
[1]
Abstract
The formation of C–N bonds via Palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry.[1] However, sterically hindered aryl bromides (e.g., ortho-substituted arenes) present a kinetic paradox: the steric bulk required to accelerate reductive elimination often inhibits the initial oxidative addition. This application note details a high-fidelity protocol utilizing 4th Generation (G4) Palladacycle Precatalysts and specialized Dialkylbiarylphosphine ligands . By decoupling catalyst activation from the reaction conditions, this system overcomes the lethargy of hindered electrophiles, ensuring high yields and reproducibility in late-stage drug functionalization.
Part 1: Mechanistic Insight & The Steric Paradox
The Challenge of Hindrance
In the Buchwald-Hartwig catalytic cycle, steric hindrance influences two critical steps in opposing ways:
-
Oxidative Addition (OA): High steric bulk on the substrate or ligand slows down the addition of the Pd(0) species to the aryl bromide.
-
Reductive Elimination (RE): High steric bulk on the ligand accelerates the ejection of the product amine, preventing the competing
-hydride elimination pathway (which leads to hydrodehalogenation).
The Solution: Modern ligands like BrettPhos and RuPhos are designed with a "flexible bulk." They possess sufficient steric demand to force rapid reductive elimination but maintain electronic richness to facilitate oxidative addition. Furthermore, the use of Pd-G4 precatalysts ensures that the entry into the catalytic cycle is not the rate-limiting step, as the active Pd(0) species is generated instantaneously upon exposure to base.[2]
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where hindered substrates often stall.
Caption: The G4-mediated catalytic cycle. Red arrows indicate steps sensitive to steric hindrance. The G4 precatalyst bypasses induction periods.[2]
Part 2: Strategic Parameter Selection
Success with hindered substrates requires a "Lock-and-Key" approach to ligand selection. Do not use generic ligands like PPh3 or BINAP; they will fail to promote reductive elimination in sterically congested systems.
Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines (Hindered Ar-Br) | BrettPhos | Optimized to prevent binding of two amines, promoting mono-arylation. |
| Secondary Amines (Acyclic) | RuPhos | Moderate bulk allows coordination of secondary amines while driving RE. |
| Secondary Amines (Cyclic/Hindered) | RuPhos or XPhos | Excellent stability; XPhos is robust for general hindered coupling. |
| Amides / Anilines | tBuBrettPhos | Extreme bulk prevents catalyst inhibition by the amide product. |
| Heterocycles (e.g., Aminopyridines) | tBuBrettPhos | Tolerates Lewis-basic nitrogens that can poison the catalyst. |
The Palladium Source: Why G4?
We exclusively recommend G4-Palladacycles (e.g., BrettPhos Pd G4) over Pd(OAc)2 or Pd2(dba)3.
-
Stoichiometry Control: G4 contains a precise 1:1 Pd:Ligand ratio.
-
Activation: Activates via deprotonation (by the base already in the reaction) at room temperature.
-
Scavenging: The carbazole leaving group is inert and does not interfere with the reaction (unlike dba, which can inhibit catalysis).
Base & Solvent Systems
-
Standard System: NaOtBu (1.2 - 1.4 equiv) in Toluene or 1,4-Dioxane at 80–100°C.
-
Note: NaOtBu is strong but nucleophilic.
-
-
Base-Sensitive Substrates: LHMDS (Lithium Hexamethyldisilazide) in THF at 65°C.
-
Why: LHMDS is non-nucleophilic and soluble, ideal for substrates with esters or nitriles.
-
-
Weak Base Protocol: K3PO4 or Cs2CO3 in tBuOH or DME .
-
Why: For substrates containing protic functional groups (alcohols, phenols) that would be deprotonated by alkoxides.
-
Part 3: Standard Protocol (G4 Method)
Objective: Coupling of 2-bromo-1,3-dimethylbenzene (hindered Ar-Br) with morpholine (secondary amine).
Materials
-
Precatalyst: RuPhos Pd G4 (1–2 mol%)
-
Aryl Bromide: 1.0 equiv
-
Amine: 1.2 equiv
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Procedure
-
Vial Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with:
-
RuPhos Pd G4 (0.01 equiv)
-
NaOtBu (1.4 equiv)
-
Solid Aryl Bromide (if applicable) (1.0 equiv)
-
-
Solvent Addition: Seal the vial with a PTFE-lined septum cap. Purge with inert gas.[3] Add anhydrous Toluene via syringe.
-
Reagent Addition: Add the Amine (1.2 equiv) and liquid Aryl Bromide (if applicable) via microliter syringe.
-
Critical: Do not premix the catalyst in solvent for long periods before adding reagents; the active species is generated upon base exposure.
-
-
Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (1000 RPM).
-
Time: Hindered substrates typically require 2–12 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Palladium black and salts. Concentrate in vacuo.
Part 4: Optimization & Troubleshooting
When the standard protocol fails, use this logic tree to diagnose the failure mode.
Caption: Diagnostic workflow for optimizing failed couplings. Prioritize ligand switching over temperature increases.
Specific Troubleshooting Scenarios
-
Problem: Hydrodehalogenation (Ar-H observed).
-
Cause: The catalyst bound the amine, but
-hydride elimination was faster than reductive elimination. -
Fix: Use a bulkier ligand (e.g., switch from RuPhos to AdBrettPhos or tBuBrettPhos ). The extra bulk destabilizes the Pd(II) intermediate, forcing the reductive elimination.
-
-
Problem: No Reaction (Ar-Br recovered).
-
Cause: Oxidative addition failed due to extreme steric crowding at the Carbon-Bromine bond.
-
Fix: Switch to XPhos Pd G4 . XPhos is exceptionally good at oxidative addition to hindered halides. Alternatively, increase temperature to 110°C or switch solvent to 1,4-Dioxane (higher boiling point).
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Perspective." Chemical Science, 2011. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[4] Link
-
Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction - User Guide." MilliporeSigma Technical Library. Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link
-
Maiti, D., et al. "Ligand-Promoted Palladium-Catalyzed Coupling of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 2015. Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Monobromination of 1-ethoxy-4-(benzyloxy)benzene
Introduction: Significance and Application
1-ethoxy-4-(benzyloxy)benzene is a disubstituted aromatic ether featuring two potent activating groups. Its structural motif is of significant interest in medicinal chemistry and materials science. The selective introduction of a bromine atom onto this electron-rich scaffold yields a versatile synthetic intermediate. This bromo-derivative serves as a key building block for introducing further functionalities through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex molecules, including pharmaceutical agents and organic electronic materials.
The primary challenge in the halogenation of such a highly activated system is achieving mono-substitution with high regioselectivity, while avoiding undesirable polybromination. This document provides a comprehensive guide to the mechanism, a robust protocol for the selective monobromination of 1-ethoxy-4-(benzyloxy)benzene using N-Bromosuccinimide (NBS), and practical insights for researchers in organic synthesis and drug development.
Mechanistic Rationale and Regiochemical Control
The bromination of 1-ethoxy-4-(benzyloxy)benzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] The reaction is governed by the electronic properties of the substituents on the benzene ring.
Pillar 1: The Role of Activating Groups
Both the ethoxy (-OCH₂CH₃) and benzyloxy (-OCH₂Ph) groups are alkoxy substituents. Through the resonance effect, the oxygen atom in each group donates a lone pair of electrons into the π-system of the benzene ring. This donation significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles.[4][5] Consequently, these are classified as strongly activating groups, which facilitate bromination under mild conditions.[6]
Pillar 2: Directing Effects and Regioselectivity
Activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[7][8] In the case of 1-ethoxy-4-(benzyloxy)benzene:
-
The ethoxy group directs to positions 2, 6 (ortho), and 4 (para).
-
The benzyloxy group directs to positions 3, 5 (ortho), and 1 (para).
The para position (C4) is already occupied by the benzyloxy group. The reaction, therefore, must occur at one of the available ortho positions. The two available sites for bromination are C2 (equivalent to C6) and C3 (equivalent to C5). Both the ethoxy and benzyloxy groups strongly activate the ring, but substitution will preferentially occur at the position that is most activated and sterically accessible. The positions ortho to the ethoxy group (C2/C6) are the most probable sites for electrophilic attack due to the powerful activating nature of the adjacent oxygen. The major product is therefore predicted to be 2-bromo-1-ethoxy-4-(benzyloxy)benzene .
Pillar 3: Choice of Brominating Agent
For highly activated aromatic rings, a strong electrophile like Br₂ activated by a Lewis acid (e.g., FeBr₃) can lead to over-reaction and the formation of multiple byproducts.[9][10] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the ideal reagent for this transformation.[11][12][13] It provides a low concentration of Br₂ in situ or can be activated by a protic or Lewis acid catalyst, allowing for controlled monobromination.[14]
Reaction Mechanism Diagram
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol
This protocol details a reliable method for the selective monobromination of 1-ethoxy-4-(benzyloxy)benzene.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| 1-ethoxy-4-(benzyloxy)benzene | 228.28 | 1.0 | 2.28 g (10 mmol) | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g (10.5 mmol) | Brominating agent, ensure high purity |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL | For extraction |
| Sat. aq. Sodium Thiosulfate (Na₂S₂O₃) | - | - | ~50 mL | For quenching |
| Deionized Water | 18.02 | - | ~50 mL | For washing |
| Brine (Sat. aq. NaCl) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying agent |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethoxy-4-(benzyloxy)benzene (2.28 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Once the solution reaches 0 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) in one portion. Causality Note: Adding NBS at low temperature helps to control the initial exotherm and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and 50 mL of brine. Causality Note: The water wash removes residual succinimide and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure 2-bromo-1-ethoxy-4-(benzyloxy)benzene.
Expected Results
-
Yield: 85-95%
-
Appearance: Colorless to pale yellow oil or white solid.
Experimental Workflow Diagram
Caption: Workflow for Selective Bromination.
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes.[15]
-
Solvents: Dichloromethane and acetonitrile are volatile and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
General Precautions: Perform the reaction in a fume hood. Ensure all glassware is dry before use.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| No Reaction | Inactive NBS or insufficient activation. | Use freshly opened or recrystallized NBS. Consider adding a catalytic amount of a proton source like acetic acid. |
| Low Yield | Incomplete reaction or loss during work-up. | Extend reaction time. Ensure thorough extraction and careful handling during purification. |
| Polybromination | Reaction conditions too harsh. | Ensure the reaction temperature is maintained at 0 °C during and immediately after the addition of NBS. |
| Impure Product | Incomplete separation during chromatography. | Optimize the eluent system for column chromatography based on TLC analysis. Ensure proper column packing. |
References
-
Electrophilic Aromatic Substitution - Making Molecules. Making Molecules. [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. University of Calgary. [Link]
-
Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]
-
Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor (YouTube). [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Selectivity in NBS Bromination. I. The Reaction of Methyl Enol Ethers of Cyclohexane-1,3-diones. A Reexamination. Canadian Journal of Chemistry. [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]
-
Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts. [Link]
-
A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. [Link]
-
Directing Effects. Save My Exams. [Link]
-
A New Regioselective Bromination of Activated Aromatic Rings. Academia.edu. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of Organic Chemistry. [Link]
-
N-BROMO SUCCINIMIDE CAS No. 128-08-5. Halides Chemicals Pvt. Ltd. [Link]
-
A first-line brominating agent:describing N-bromosuccinimide (NBS). MANAC Inc. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]
-
Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives. PLOS One. [Link]
-
Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. [Link]
-
4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central (PMC). [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
-
16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]
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Application Note: Selective Hydrogenolysis of Benzyl Protecting Groups in Ethoxybenzenes
Executive Summary
This guide details the methodology for the cleavage of benzyl (
Key Distinction: In ethoxybenzenes, the primary challenge is chemoselectivity . The objective is to cleave the benzylic C-O bond (bond dissociation energy
Mechanistic Principles
The Hydrogenolysis Pathway
The reaction proceeds via a heterogeneous mechanism on the surface of the Palladium catalyst.[2][3] Unlike homogeneous catalysis, the geometry of adsorption is critical.
-
Adsorption: The aromatic ring coordinates flat against the Pd surface. The electron-donating ethoxy group (
) generally increases electron density in the -system, facilitating strong adsorption. -
Oxidative Insertion/Radical Cleavage: The benzylic C-O bond is weakened. Surface-bound hydrides attack the benzylic carbon.
-
Cleavage: The bond breaks to form toluene (byproduct) and the phenol/alcohol product.
-
Desorption: The product is released.
Critical Insight - The Ethoxy Effect: The ethoxy group is an Electron Donating Group (EDG) .
-
Pros: It activates the ring, often speeding up the initial adsorption.
-
Cons: An overly electron-rich ring is more susceptible to ring hydrogenation (saturation to a cyclohexane derivative) if the reaction is allowed to run too long or under high pressure.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism of heterogeneous Pd-catalyzed hydrogenolysis.
Experimental Protocols
Materials & Safety
-
Catalyst: 10% Pd/C (Degussa type E101 or equivalent). Note: 50% water-wet catalyst is preferred to minimize pyrophoric risk.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[2] Ethyl Acetate (EtOAc) is used for substrates with poor alcohol solubility.
-
Additive: Glacial Acetic Acid (AcOH) - Optional accelerator.
-
Hydrogen Source:
gas (balloon) or Ammonium Formate (transfer hydrogenation).[2][4]
SAFETY WARNING: Dry Pd/C is pyrophoric . It can ignite methanol vapors instantly upon exposure to air. Always keep the catalyst wet and purge reaction vessels with nitrogen/argon before introducing hydrogen.
Method A: Standard Atmospheric Hydrogenolysis (Balloon)
Best for: Routine deprotection of <5g scale batches.
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected ethoxybenzene (1.0 equiv) in EtOH (0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Example: For 1g substrate, use 100mg of 10% Pd/C.
-
-
Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to a Nitrogen source. Cycle Vacuum/Nitrogen 3 times to remove Oxygen.
-
Hydrogen Introduction: Attach a balloon filled with
gas.[2] Briefly vacuum the flask one last time and open the balloon to the flask. -
Reaction: Stir vigorously at Room Temperature (RT).
-
Monitoring: Check TLC every 1 hour. Ethoxybenzenes typically debenzylate in 2–6 hours.
-
-
Workup:
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Labs without H2 lines or for preventing over-reduction of the aromatic ring.
-
Dissolution: Dissolve substrate in MeOH (0.1 M).
-
Donor Addition: Add Ammonium Formate (
, 5.0 equiv) or 1,4-Cyclohexadiene (3.0 equiv). -
Catalyst: Add 10% Pd/C (10 wt%).
-
Reflux: Heat the mixture to reflux (
). -
Completion: Reaction is usually complete within 1-3 hours.
-
Workup: Filter through Celite. If Ammonium Formate was used, the residue may contain salts; partition between water and EtOAc to remove them.
Workflow Logic
Figure 2: Decision tree for solvent selection and troubleshooting.
Optimization & Troubleshooting
Solvent Effects on Kinetics
The choice of solvent significantly impacts the reaction rate.[7] For ethoxybenzenes, protic solvents are superior due to better hydrogen solubility and catalyst wetting.
| Solvent | Rate | Selectivity | Notes |
| Methanol | Fast | High | Standard choice. Risk of fire with dry Pd/C. |
| Ethanol | Moderate | High | Safer, greener alternative. |
| Ethyl Acetate | Slow | Very High | Use if substrate precipitates in alcohols. |
| Acetic Acid | Very Fast | Low | Risk: Can promote ring hydrogenation. Use only if reaction stalls. |
| THF | Slow | Moderate | Often requires higher pressure. |
Troubleshooting Common Issues
Issue 1: Reaction Stalls (Incomplete Conversion)
-
Cause: Catalyst poisoning (often by Sulfur or Amines) or steric hindrance.
-
Solution:
-
Filter the mixture to remove the "dead" catalyst.
-
Re-dissolve and add fresh catalyst.
-
Add 1-2 drops of Acetic Acid or HCl (trace) to protonate the ether oxygen, making it a better leaving group [1].
-
Issue 2: Over-Reduction (Ring Saturation)
-
Cause: Reaction time too long or pressure too high. The ethoxy group activates the ring toward hydrogenation.
-
Solution:
-
Switch to Method B (Transfer Hydrogenation) . Ammonium formate is much gentler and rarely reduces the aromatic ring [2].
-
Use Diphenylsulfide-poisoned Pd/C (rarely needed for simple ethers, but useful if halogens are present).
-
Issue 3: Loss of Ethoxy Group
-
Status: Highly Unlikely.
-
Reasoning: The bond dissociation energy of
is significantly higher than . Under standard hydrogenolysis conditions (RT, 1 atm), the ethyl ether bond is stable [3].
References
-
Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd ed.[6] Wiley-Interscience.
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
-
Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Ethers. Retrieved from [Link]
-
Sajiki, H. (1995).[1][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[1][6][8] Tetrahedron Letters, 36(20), 3465-3468.
Sources
- 1. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. sciforum.net [sciforum.net]
Optimized Synthesis of C-Aryl Glucoside SGLT2 Inhibitors: The Bromo-Ethoxy Benzene Route
Application Note: AN-SGLT2-04
Abstract
This application note details the high-purity synthesis of SGLT2 inhibitor intermediates, specifically focusing on the construction of the C-aryl glucoside scaffold using bromo-ethoxy benzene precursors. We analyze the critical lithiation-coupling sequence between 5-bromo-2-chloro-4'-ethoxydiphenylmethane and protected gluconolactones. Unlike traditional Friedel-Crafts approaches, this guide emphasizes the organometallic control required to establish the
Strategic Overview: The C-Glycosyl Challenge
The pharmacological potency of gliflozins (Dapagliflozin, Empagliflozin) relies on a robust C-C bond linking the glucose moiety to a diaryl aglycone. This bond renders the molecule resistant to hydrolytic cleavage by
The synthesis hinges on two critical modules:
-
Aglycone Construction: Synthesizing the diaryl spacer using 1-bromo-4-ethoxybenzene to ensure correct regiochemistry.
-
C-Glycosylation: A cryogenic lithium-halogen exchange followed by nucleophilic addition to a gluconolactone and stereoselective reduction.
The "Bromo-Ethoxy" Advantage
Using 1-bromo-4-ethoxybenzene (vs. phenetole) allows for Grignard/Lithium-mediated coupling to benzaldehydes, offering superior regiocontrol compared to Friedel-Crafts acylation, which often yields inseparable isomers.
Module 1: Synthesis of the Aglycone Intermediate
Target: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Compound 3 )[1]
Reaction Logic
We utilize a Grignard addition of 4-ethoxyphenylmagnesium bromide to a substituted benzaldehyde, followed by silane reduction. This avoids the formation of toxic benzophenone intermediates common in older routes.
Protocol
Step 1: Grignard Formation & Addition
-
Reagents: 1-Bromo-4-ethoxybenzene (1.0 eq), Mg turnings (1.1 eq), 5-bromo-2-chlorobenzaldehyde (0.95 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Activate Mg turnings with iodine crystals.
-
Add 1-Bromo-4-ethoxybenzene dropwise at reflux to generate the Grignard reagent.
-
Cool to 0°C. Cannulate the Grignard solution into a solution of 5-bromo-2-chlorobenzaldehyde in THF.
-
Critical Control: Maintain internal temperature <5°C to prevent halogen scrambling on the aldehyde ring.
-
Quench with aq.[2] NH4Cl. Isolate the diarylmethanol intermediate.
-
Step 2: Deoxygenation (Reduction)
-
Reagents: Diarylmethanol intermediate, Triethylsilane (Et3SiH), BF3·OEt2 or TFA.
-
Solvent: Dichloromethane (DCM) / Acetonitrile (MeCN).
-
Procedure:
Module 2: The C-Glycosylation (Key Step)
Target: Dapagliflozin (Precursor)
Reaction Mechanism & Pathway
This step defines the stereochemistry.[5] The aryl lithium species attacks the gluconolactone to form a lactol. Subsequent reduction must be controlled to yield the
Figure 1: Mechanistic pathway for the conversion of the bromo-ethoxy aglycone to the C-aryl glucoside.
Detailed Protocol
Phase A: Lithiation and Coupling
Safety: n-Butyllithium is pyrophoric. All lines must be purged with Argon.
-
Preparation: Charge reaction vessel with 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) and anhydrous THF/Toluene (1:2 ratio).
-
Note: Toluene cosolvent improves the solubility of the lithiated species and prevents aggregation.
-
-
Lithiation: Cool mixture to -78°C (Internal temp).
-
Coupling: Dissolve 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 eq) in Toluene.
-
Cannulate the lactone solution into the aryl-lithium mixture over 45 mins.
-
Critical: Fast addition can cause local heating and side reactions (Wurtz coupling).
-
-
Quench: Add Methanesulfonic acid (MSA) in methanol. This quenches the lithium alkoxide and removes TMS groups in situ to form the methyl glycoside (optional intermediate) or the free lactol.
Phase B: Stereoselective Reduction
To obtain the
-
Reagents: Triethylsilane (Et3SiH, 3.0 eq), BF3·OEt2 (2.0 eq).
-
Solvent: DCM/Acetonitrile (1:1) at -20°C.
-
Mechanism: The Lewis acid generates an oxocarbenium ion. The bulky silyl hydride approaches from the
-face (axial), forcing the aryl group into the equatorial ( ) position. -
Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate.[7][9]
Quantitative Data & Stoichiometry
| Component | Role | Eq. | Key Parameter |
| Aglycone | Nucleophile Precursor | 1.0 | Purity >99.5% (HPLC) |
| n-BuLi | Lithiating Agent | 1.1 | Titrate before use |
| TMS-Lactone | Electrophile | 1.2 | Dryness <0.05% H2O |
| Et3SiH | Reducing Agent | 3.0 | Excess drives conversion |
| BF3[4][7]·OEt2 | Lewis Acid | 2.0 | Freshly distilled |
Quality Control & Troubleshooting
HPLC Analysis Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150mm x 4.6mm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 min.
-
Detection: UV @ 225 nm (Aryl absorption).
Troubleshooting Guide
-
Issue: Low Yield in Coupling Step.
-
Cause: Moisture in THF or Lactone.
-
Fix: Karl Fischer titration of all solvents. Lactone must be azeotropically dried with toluene.
-
-
Issue:
-Anomer Contamination (>5%).-
Cause: Temperature during reduction was too high (>-10°C).
-
Fix: Ensure reduction starts at -20°C. The
-face attack is kinetically favored at low temps.
-
-
Issue: Des-bromo byproduct (Aglycone with H instead of Glucose).
-
Cause: Protonation of Aryl-Li before Lactone addition.
-
Fix: Check inert gas lines for leaks; dry the lactone solution thoroughly.
-
References
-
Meng, W., et al. (2008).[9] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link
-
Ellsworth, B. A., et al. (2008). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric hemiacetals." Tetrahedron Letters. Link
-
Bristol-Myers Squibb & AstraZeneca. (2002). "C-Aryl Glucoside SGLT2 Inhibitors and Method." US Patent 6,515,117. Link
-
Deshpande, P. P., et al. (2012). "Convergent Synthesis of SGLT2 Inhibitors." Organic Process Research & Development. Link
-
Gremmen, C., et al. (2023). "Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors." Chemical Reviews. Link
Sources
- 1. 461432-23-5|5-bromo-2-chloro-4’-ethoxydiphenylmethane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2018029611A1 - Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof - Google Patents [patents.google.com]
- 5. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Reaction Optimization & Troubleshooting Hub: Benzyl Ether Cleavage
Executive Triage: Method Selection Matrix
Before troubleshooting a failed reaction, ensure you are using the correct orthogonal deprotection strategy. The choice between Hydrogenolysis (Method A) and Lewis Acid Cleavage (Method B) is rarely a matter of preference; it is dictated by the substrate's chemical architecture.
Decision Matrix: Pd/C vs. BBr3
| Feature | Method A: Hydrogenolysis (Pd/C + H₂) | Method B: Lewis Acid (BBr₃) |
| Primary Mechanism | Heterogeneous Catalysis (Surface Adsorption) | Homogeneous Lewis Acid Complexation / Sₙ2 |
| Halogen Tolerance | Poor (Risk of dehalogenation: I > Br > Cl) | Excellent (Halogens are stable) |
| Sulfur Tolerance | Zero (Catalyst poisoning by thiols/thioethers) | Good (Generally compatible) |
| Basic Nitrogen | Low (Amines poison catalyst; requires acidic conditions) | Low (Forms insoluble Lewis acid-base adducts) |
| Ester/Lactone Stability | High (Generally stable) | Moderate (Cleaves at >0°C or prolonged times) |
| Workup Difficulty | Low (Filtration) | High (Quenching exotherm, boron emulsions) |
Interactive Decision Tree
Use this logic flow to validate your current strategy.
Figure 1: Strategic decision tree for benzyl ether deprotection. Note that while specialized Pd catalysts exist for halogens, BBr3 is often the faster operational choice if acid sensitivity is not an issue.
Deep Dive: Troubleshooting Hydrogenolysis (Pd/C)
The Core Problem: Heterogeneous catalysis relies on the substrate adsorbing onto the Pd surface. If the "landing strip" is blocked (poisoning) or if the catalyst is too aggressive (side reactions), the reaction fails.
Scenario A: "The reaction never started (0% Conversion)."
Diagnosis: Catalyst Poisoning.[1][2][3] Common culprits are Lewis basic nitrogens (amines, pyridines) or sulfur (thiols, thioethers). These bind irreversibly to the active Pd sites.
-
Fix 1: Protonation (The Acid Trick). [1]
-
Fix 2: Catalyst Loading & Surface Area.
Scenario B: "I lost my halogen (Dechlorination/Debromination)."
Diagnosis: Oxidative Addition.[11] Pd(0) inserts into Ar-X bonds faster than it cleaves the benzylic C-O bond, especially with Iodides and Bromides.
-
Fix 1: Poison the Catalyst (Selectively).
-
Fix 2: Switch to Pd(en)/C.
-
Protocol: Use Palladium-ethylenediamine complex on Carbon.[3]
-
Data: This specific catalyst is commercially available and highly selective for benzyl ethers over aryl halides [3].
-
Deep Dive: Troubleshooting Lewis Acid Cleavage (BBr₃)
The Core Problem: BBr₃ is a sledgehammer. It cleaves via a Lewis acid complex followed by nucleophilic attack. The issues are usually selectivity (cleaving other ethers) or workup (emulsions).
Scenario A: "It turned into a sticky mess and yield is low."
Diagnosis: Improper Quenching (Boron-Alkoxide Gels).[12][13] Upon reaction, the product exists as a borate complex (Ar-O-BBr₂). Adding water directly creates boric acid gels that trap organic products and cause emulsions.
-
The "Methanol Metholysis" Fix:
-
Protocol: Do not quench with water initially. Quench with Methanol (MeOH) at -78°C to 0°C.
-
Mechanism:[1][4][5][6][7][8][9][10] MeOH reacts to form Trimethyl Borate B(OMe)₃. This species is volatile.[12]
-
Step: Evaporate the reaction to dryness first (removing B(OMe)₃), then partition between water/organic. This eliminates the boron "goo" [4].
-
Scenario B: "It cleaved my Methyl Ether too."
Diagnosis: Thermodynamic Overshoot. BBr₃ will cleave methyl ethers eventually. Selectivity is kinetic.
-
Fix: Temperature Control.
-
Protocol: Start at -78°C. Warm to 0°C slowly. Never reach Room Temperature (RT) if a methyl ether is present.
-
Data: Benzyl ethers cleave ~100x faster than methyl ethers at -78°C due to the stability of the transient benzylic carbocation character in the transition state [5].
-
Mechanism & Quench Cycle Visualization
Figure 2: The BBr3 reaction pathway highlighting the critical difference between water and methanol quenching to avoid emulsion formation.
Standardized Operating Protocols (SOPs)
SOP 1: Robust Hydrogenolysis (Parr Shaker/Balloon)
Best for: Clean substrates, large scale.
-
Safety: Pd/C is pyrophoric when dry. Always wet with inert solvent (Toluene or EtOAc) before adding alcohol solvents.
-
Solvent: Dissolve substrate in MeOH or EtOH (0.1 M).
-
Optimization: If amine present, add 1.1 eq HCl or AcOH.
-
-
Catalyst: Add 10 wt% Pd/C (e.g., if 1g substrate, use 100mg catalyst).
-
Hydrogenation:
-
Balloon: Purge N₂ x3, then H₂ x3. Stir vigorously (mass transfer limited).
-
Parr: Pressurize to 30-50 psi.
-
-
Monitoring: Monitor H₂ uptake. If stalled, filter (Celite) and add fresh catalyst (do not just add more on top of poisoned catalyst).
-
Workup: Filter through Celite pad. Do not let the pad dry out (fire hazard). Wash with solvent. Concentrate.
SOP 2: Selective BBr₃ Cleavage
Best for: Halogenated substrates, sulfur-containing molecules.
-
Setup: Flame-dried glassware, N₂ atmosphere (Strictly anhydrous).
-
Solvent: Anhydrous DCM (0.1 M).
-
Addition: Cool to -78°C (Dry ice/Acetone). Add BBr₃ (1.0 M in DCM) dropwise.
-
Stoichiometry: Use 1.2 eq per benzyl ether.
-
-
Reaction: Stir at -78°C for 1h. Monitor by TLC (quench aliquot with MeOH).
-
Only warm to 0°C if conversion is <10% after 1h.
-
-
Quench (The Critical Step):
-
Add MeOH dropwise at -78°C (Exothermic!).
-
Warm to RT. Stir 20 mins.
-
Evaporate to dryness (Rotovap) to remove B(OMe)₃ and HBr.
-
Redissolve in EtOAc, wash with NaHCO₃ (sat), then Brine.
-
References
-
Sajiki, H. (1995).[6][9] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[6][9] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Mori, A., et al. (2006). Selective Hydrogenolysis of Benzyl Ethers in the Presence of Aryl Chlorides using Pd/C with Diphenylsulfide. Journal of Organic Chemistry. Link
-
Sajiki, H., et al. (1998).[3] Pd/C-ethylenediamine complex: A novel catalyst for chemoselective hydrogenation. Journal of Organic Chemistry, 63(22), 7990-7992. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (See Section: Cleavage of Benzyl Ethers). Link
-
Sousa e Silva, F. C., et al. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[5][8] Chemistry - A European Journal.[3] Link
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lithiation of 2-Bromo-1-ethoxybenzene Derivatives
This content is designed as a specialized Technical Support Center for researchers working with organometallic synthesis.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Temperature Optimization & Troubleshooting for Lithium-Halogen Exchange
Introduction: The "Goldilocks" Window
Welcome to the technical support hub for 2-bromo-1-ethoxybenzene (2-bromophenetole) lithiation.
If you are accessing this guide, you are likely facing a yield or purity issue. This substrate presents a classic "Chemist’s Dilemma": it contains two directing groups—the Bromine (directing exchange) and the Ethoxy group (directing ortho-lithiation)—competing for the attention of your lithium reagent.
The success of this reaction relies entirely on Kinetic vs. Thermodynamic control . Your goal is to execute a rapid Lithium-Halogen (Li-Br) exchange while suppressing competing deprotonation or elimination pathways.
⚠️ SAFETY WARNING: This protocol involves pyrophoric reagents (n-Butyllithium).[1] All steps must be performed under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.
Module 1: The Mechanism (Why Temperature Matters)
To troubleshoot, you must visualize the invisible competition occurring in your flask.
The Reaction Landscape
At -78°C , the reaction is kinetically controlled. The C-Br bond is weaker and more polarizable than the C-H bond, making Li-Br exchange the fastest pathway. As temperature increases (>-40°C), two parasitic pathways emerge:
-
Elimination (Benzyne Formation): The resulting (2-ethoxyphenyl)lithium can eliminate lithium ethoxide (LiOEt) to form benzyne, which then polymerizes or reacts non-selectively.
-
Scrambling (Wurtz-Fittig): The generated aryl lithium reacts with the alkyl bromide byproduct (n-BuBr), creating alkylated impurities.
Visualizing the Pathways
The following diagram maps the critical decision points in the reaction vessel.
Caption: Figure 1. Kinetic competition between desired exchange and parasitic elimination/coupling pathways.
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific failure mode.
| Symptom | Probable Cause | Corrective Action |
| High recovery of Starting Material | Wet Solvent / Quenching | The Li-species formed but was protonated by moisture in the solvent before the electrophile was added. Fix: Distill THF over Na/Benzophenone or use a molecular sieve column. |
| Symmetric Biaryl Impurity | Oxidative Coupling | Trace oxygen entered the system, causing the lithiated species to dimerize. Fix: Ensure positive Argon pressure and degas solvents thoroughly. |
| "Gummy" dark residue (Low Yield) | Benzyne Formation | The reaction warmed up too much after exchange but before the electrophile was added. The ethoxy group was eliminated. Fix: Keep T < -40°C until the electrophile is fully added. |
| Butylated Impurity (Ar-Bu) | Wurtz Coupling | The exchange happened, but the aryl lithium reacted with the n-butyl bromide byproduct. Fix: Keep T at -78°C. If persistent, switch to t-BuLi (2 equiv) which generates volatile isobutene instead of alkyl bromide. |
| Regioisomer Impurities | Directed Ortho-Lithiation | The base deprotonated the ring (H-removal) instead of exchanging the Br. This is rare with Br but common with Cl. Fix: Ensure fast addition of n-BuLi at -78°C to favor kinetics. |
Module 3: Optimized Standard Operating Procedure (SOP)
This protocol is validated for 1.0 - 10.0 mmol scales.
Reagents & Setup
-
Substrate: 2-bromo-1-ethoxybenzene (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 - 1.1 equiv, 1.6M or 2.5M in hexanes). Note: Titrate before use.
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
-
Vessel: 3-neck round bottom flask with internal temperature probe.[2]
Step-by-Step Workflow
-
System Prep: Flame-dry flask under vacuum. Backfill with Argon (3 cycles).
-
Solvation: Add substrate and anhydrous THF. Cool bath to -78°C (Dry Ice/Acetone).
-
Equilibration: Allow internal temperature to reach <-70°C.
-
Lithiation (The Critical Step):
-
Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel.
-
Rate: Maintain internal T < -65°C. Do not rush.
-
Insight: The ethoxy oxygen coordinates Lithium, stabilizing the intermediate, but this chelation takes time to organize.
-
-
Aging: Stir at -78°C for 30-45 minutes .
-
Why? Li-Br exchange is fast (<10 min), but ensuring complete conversion at low T prevents "hot spots" later.
-
-
Electrophile Addition:
-
Add electrophile (neat or in THF) slowly.[2]
-
Crucial: If the electrophile is a solid dissolved in THF, ensure it is pre-cooled to -78°C if possible to avoid thermal shock.
-
-
Warm-up: Allow to warm to Room Temperature (RT) only after quenching is complete (or after 1h reaction with electrophile).
Workflow Visualization
Caption: Figure 2. Validated workflow for cryogenic lithiation.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use t-Butyllithium instead of n-Butyllithium? A: Yes, but it is usually unnecessary for Aryl-Bromides. t-BuLi is required for Aryl-Chlorides. If you use t-BuLi, you must use 2 equivalents : the first does the exchange, and the second instantly destroys the formed t-butyl bromide (eliminating it to isobutene).[3] This prevents Wurtz coupling but makes the reaction more dangerous (pyrophoric).
Q: My THF freezes at -78°C. What is wrong? A: Pure THF freezes at -108°C. If your mixture is freezing or becoming slushy, your solvent is likely wet (water raises the freezing point) or you are using a different ether (like 1,4-dioxane, FP 11°C). Verify solvent purity immediately.
Q: Can I run this at -40°C (Acetonitrile/Dry Ice) to save dry ice? A: Proceed with extreme caution. While industrial processes often optimize to -20°C or -40°C for cost, they use flow reactors with superior heat transfer. In a batch flask, -40°C risks the elimination of the ethoxy group (benzyne formation). We recommend sticking to -78°C for initial R&D.
Q: How stable is the (2-ethoxyphenyl)lithium intermediate? A: It is moderately stable at -78°C due to the "Chelation Effect" (the ethoxy oxygen donates electron density to the Lithium atom). However, this stability degrades rapidly above -20°C. Do not store the lithiated species; use it immediately.
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Reich, H. J. (2012). "Role of HMPA in Organolithium Chemistry." University of Wisconsin-Madison Chemistry Data. (Authoritative database on organolithium pKa and aggregation states).
- Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634.
-
Process Safety utilizing n-Butyllithium . American Chemical Society (ACS) Chemical Safety Guidelines.
Sources
Preventing debromination side reactions in cross-coupling
Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your cross-coupling experiments, with a specific focus on preventing undesired debromination side reactions.
Troubleshooting Guide: Minimizing Debromination
Debromination, the undesired replacement of a bromine atom with a hydrogen atom on your starting material, is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This leads to the formation of a hydrodebrominated byproduct, reducing your yield and complicating purification.[1][2] This guide will walk you through the common causes and provide actionable solutions to mitigate this issue.
Question 1: I'm observing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
Answer: Significant debromination in a Suzuki-Miyaura coupling often points to one or more of the following factors: the generation of a palladium-hydride (Pd-H) species, instability of the boronic acid reagent, or suboptimal reaction conditions.[2] Let's break down the troubleshooting process.
The Culprit: Palladium-Hydride Species
The primary mechanism for debromination involves the formation of a palladium-hydride (Pd-H) intermediate.[2] This species can arise from several sources, including the base, solvent, or even trace amounts of water.[2] The Pd-H species can then participate in a competing catalytic cycle, leading to reductive elimination of your aryl bromide to the debrominated arene.[3]
Troubleshooting Workflow for Debromination in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing debromination.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base Selection | Switch from strong bases (e.g., NaOH, KOH, alkoxides) to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2] | Strong bases can promote the formation of Pd-H species.[1] Weaker bases are generally effective for the Suzuki coupling without accelerating the debromination pathway.[1] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] | These ligands can promote the desired reductive elimination of the cross-coupled product over the reductive elimination leading to debromination.[1] They stabilize the palladium center and can accelerate the rate-limiting transmetalation step.[4] |
| Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and monitor the reaction.[1] | Higher temperatures can increase the rate of the debromination side reaction.[1] |
| Solvent | Use aprotic solvents such as toluene, dioxane, or THF. Avoid protic solvents like alcohols.[1][2] | Protic solvents can act as a source of protons for the formation of the debrominated byproduct.[1] |
| Boronic Acid Quality | Use high-purity boronic acids or their ester derivatives (e.g., pinacol esters).[3][4] | Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, which can be exacerbated by certain reaction conditions.[5] Boronic esters often exhibit greater stability.[4] |
Experimental Protocol: Screening for Optimal Conditions in a Suzuki-Miyaura Coupling
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv.).[1]
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[1]
-
Analysis: Dry the organic layer, concentrate, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.[1]
Question 2: My Buchwald-Hartwig amination of an aryl bromide is plagued by debromination. What adjustments should I make?
Answer: Similar to the Suzuki-Miyaura coupling, debromination in Buchwald-Hartwig aminations is a common issue, often arising from the generation of Pd-H species. The choice of base and ligand is particularly critical in this reaction.
Key Factors in Buchwald-Hartwig Aminations:
-
Base: Strong bases are required for the Buchwald-Hartwig reaction, but some can also promote debromination. Sodium tert-butoxide (NaOtBu) is a common choice, but if debromination is severe, switching to other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be beneficial.
-
Ligand: The use of bulky, electron-rich biarylphosphine ligands is standard for Buchwald-Hartwig reactions.[6] Ligands like BrettPhos and RuPhos have been shown to be effective, and the optimal choice can depend on the specific amine and aryl halide substrates.[7]
-
Catalyst Precursor: Using well-defined palladium precatalysts can lead to more reproducible results and cleaner reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[8]
Catalytic Cycles: Desired Coupling vs. Undesired Debromination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. jmcct.com [jmcct.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Purification of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene from regioisomers
Technical Support Center: Fine Chemical Purification Subject: Purification of 4-(Benzyloxy)-2-bromo-1-ethoxybenzene Ticket ID: PUR-882-BENZ Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 4-(benzyloxy)-2-bromo-1-ethoxybenzene via the electrophilic bromination of 1-(benzyloxy)-4-ethoxybenzene. This reaction is governed by the competing directing effects of the ethoxy (-OEt) and benzyloxy (-OBn) groups.
While both groups are ortho, para-directors, the steric bulk of the benzyloxy group generally directs bromination to the position ortho to the smaller ethoxy group (Position 2), which is your target. However, the regioisomer 4-(benzyloxy)-3-bromo-1-ethoxybenzene (bromination ortho to the benzyloxy) is a persistent impurity (typically 5–15%) that is difficult to separate due to nearly identical polarity (
This guide details a crystallization-driven purification strategy that avoids the yield loss associated with silica chromatography.
Part 1: Diagnostic & Triage
Before attempting purification, confirm your isomer ratio.
The "Regio-Check" Protocol (1H NMR) Do not rely solely on TLC. The regioisomers often co-elute.
-
Target (2-Bromo): Look for the aromatic proton at C3 . It appears as a singlet (or a very tight doublet,
Hz) because it has no adjacent protons. -
Impurity (3-Bromo): The proton at C2 will also be a singlet, but the chemical shift environment differs.
-
Definitive Proof (NOE):
-
Irradiate the Ethoxy (-OCH2CH3) methylene protons.
-
Target: You should observe NOE enhancement only at H6 (the proton meta to the bromine). If you see enhancement at a singlet proton, your bromine is not at position 2.
-
Part 2: The "Golden" Purification Protocol
Standard chromatography is often inefficient for separating these regioisomers (Requires <1% loading). We recommend a fractional recrystallization approach.
Workflow Diagram: Purification Logic
Caption: Decision tree for the fractional crystallization of bromo-alkoxybenzenes, addressing common "oiling out" issues.
Step-by-Step Methodology
Reagents:
-
Solvent A: Ethanol (Absolute) or Isopropanol (IPA).
-
Solvent B: Water (Deionized).
-
Anti-solvent (Optional): Hexanes.
Procedure:
-
Solvent Removal: Ensure all reaction solvent (e.g., DCM, Acetonitrile) is removed. Trace DCM can inhibit crystallization and force "oiling out."
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (approx. 3–5 mL per gram of substrate).
-
Why? Ethanol solubilizes both isomers at high temps, but the para-substituted symmetry of the starting material backbone often makes the 2-bromo derivative pack better than the 3-bromo impurity.
-
-
The "Cloud Point": If the solution is clear at reflux, add Water dropwise until a faint turbidity persists, then add 1 mL of Ethanol to clear it.
-
Ratio Target: Final solvent composition should be roughly 90:10 EtOH:Water .
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (turn off the heat bath but leave the flask in it).
-
Once at RT, move to an ice bath (0–5°C) for 2 hours.
-
Critical: If an oil forms at the bottom, reheat to dissolve, add a seed crystal, and cool more slowly with vigorous stirring.
-
-
Filtration: Filter the white needles/plates. Wash the cake with cold 90:10 EtOH:Water.
-
Mother Liquor: The filtrate will be enriched with the 3-bromo regioisomer. Do not combine second crops without checking purity by HPLC/NMR.
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. What is happening?
A: This is common with alkoxybenzenes. It indicates either:
-
Impurity Load is too high: If the crude purity is <70%, crystallization is difficult. Solution: Perform a rough "filtration" through a short silica plug (eluting with 5% EtOAc/Hexane) to remove tars before attempting crystallization.
-
Cooling too fast: Rapid cooling traps solvent and impurities, forming a supersaturated oil. Solution: Reheat and cool at a rate of 10°C per hour.
Q2: Can I use chromatography instead?
A: Yes, but it is challenging.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Toluene is often superior to EtOAc for separating regioisomers of aromatic ethers.
-
Gradient: Start with 100% Hexanes and slowly introduce Toluene (0%
50%). -
Note: The separation factor (
) is low. You will likely need a column mass ratio of 50:1 (Silica:Compound).
Q3: Why does the reaction favor the 2-bromo isomer?
A: This is a kinetic vs. thermodynamic balance.
-
Electronic: Both -OEt and -OBn activate the ring.
-
Steric: The benzyl group (-CH2Ph) is significantly bulkier than the ethyl group (-CH2CH3).
-
Mechanism: The transition state for bromination at position 2 (ortho to ethoxy) is lower in energy because it avoids the steric clash with the benzyl group.
Mechanistic Visualization
Caption: Kinetic pathway showing steric preference for the 2-bromo position.
References
-
Smith, K., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.[1][2] Royal Society of Chemistry.
-
Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).
-
Zhang, Y., et al. (2011). Crystal structure of 4-(benzyloxy)-2-bromo-1-methoxybenzene.[3] PMC PubMed Central.
-
Reddit Community Discussion. (2025). Separating Regioisomers using Preparative TLC.[4][5]
Sources
- 1. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Solving solubility issues of benzyloxy-bromo-ethoxybenzenes in NMR solvents
Technical Support Center: Solubility Optimization for Benzyloxy-Bromo-Ethoxybenzenes
Case ID: #SOL-AROM-001 Topic: Overcoming "Brick Dust" Insolubility in Rigid Aromatic Ethers Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division[1][2]
Executive Summary: The "Brick Dust" Challenge
You are likely encountering a phenomenon known as "brick dust" insolubility.[2] Benzyloxy-bromo-ethoxybenzenes possess a specific structural motif that maximizes intermolecular forces:
-
-
Stacking: The planar benzene rings (benzyloxy and the central core) stack efficiently in the solid state.[1][2] -
Halogen Bonding: The bromine atom is large and polarizable, capable of forming strong halogen bonds (C–Br[1][2]···O or C–Br···
) that stabilize the crystal lattice.[1][2] -
Lipophilicity: The ethoxy and benzyloxy chains render the molecule too non-polar for standard polar solvents (DMSO-d6, Methanol-d4), yet the lattice energy is often too high for standard non-polar solvents (Chloroform-d) to overcome at room temperature.[1][2]
This guide provides a tiered approach to solubilizing these molecules, moving from simple solvent mixtures to high-temperature acquisition.
Diagnostic Workflow
Before wasting deuterated solvents, follow this decision matrix to select the optimal solvent system.
Figure 1: Decision tree for selecting the appropriate NMR solvent system based on solubility behavior.
Troubleshooting & Protocols
Scenario A: "The sample dissolves but precipitates after 5 minutes in CDCl3."
Diagnosis: The solution is supersaturated.[1][2] The lattice energy is re-asserting itself.[2] The Fix: The "Magic Mixture" (CDCl3 : MeOD).[1][2] Why it works: Adding Methanol-d4 (MeOD) to Chloroform-d (CDCl3) does two things:
-
Disrupts Stacking: The protic nature of methanol interferes with the
-stacking regularity.[1][2] -
Matches Polarity: It slightly increases the dielectric constant, helping solvate the ether oxygens (benzyloxy/ethoxy) which are hydrogen bond acceptors.[1][2]
Protocol:
-
Dissolve 5-10 mg of compound in 0.5 mL CDCl3.
-
Add 0.1 mL Methanol-d4 dropwise.
-
Shake vigorously.[2]
-
Note: Ensure your chemical shifts are referenced correctly, as MeOD will shift peaks relative to pure CDCl3 [1].[2]
Scenario B: "Broad peaks in CDCl3, even though it looks dissolved."
Diagnosis: Aggregation.[1][2] Your molecule is forming "micro-stacks" or dimers in solution, which slows down the rotational correlation time (
Scenario C: "The Brick Dust (Total Insolubility)."
Diagnosis: The crystal lattice energy is too high for room temperature solvents.[1][2] The Fix: High-Temperature NMR using 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) . Why it works: TCE-d2 has a high boiling point (146°C) and excellent solvency for aromatics.[1][2] Heating the sample provides the thermal energy to overcome the lattice enthalpy.[2]
High-Temperature Protocol (TCE-d2): Warning: TCE-d2 is toxic.[1][2] Handle in a fume hood.
-
Preparation: Place 10-20 mg of sample in a high-quality NMR tube (ensure the tube is rated for heat, e.g., Wilmad 507-PP or better).
-
Heating (External): Gently heat the tube with a heat gun or in a warm water bath (~80°C) until the solution is clear.
-
Instrument Setup:
-
Set the NMR probe temperature to 373 K (100°C) .
-
Crucial: Allow the probe to equilibrate for 10-15 minutes.
-
Insert the sample and allow it to equilibrate for another 10 minutes inside the magnet before shimming.[2]
-
-
Acquisition: Shim on the hot sample. The lock signal for TCE-d2 is distinct (6.0 ppm for residual proton) [3].[1][2]
Solvent Data Comparison
Use this table to adjust your acquisition parameters.
| Solvent | Boiling Point (°C) | Residual 1H Signal (ppm) | 13C Signal (ppm) | Best Application |
| Chloroform-d (CDCl3) | 61 | 7.26 (s) | 77.16 (t) | Initial screen.[1][2] |
| Benzene-d6 (C6D6) | 80 | 7.16 (s) | 128.06 (t) | Breaking aggregates (sharpens peaks).[1][2] |
| DMSO-d6 | 189 | 2.50 (quint) | 39.52 (sept) | Only if molecule is polar enough (rare for this class).[1][2] |
| TCE-d2 | 146 | 6.00 (s) | 73.78 (t) | High Temp NMR (The Gold Standard for this issue). |
| CDCl3 + 0.05% TFA-d | 61 | ~11.5 (broad) | ~164/116 | Breaking H-bonds (use cautiously with acid-sensitive ethers).[1][2] |
Data sourced from Cambridge Isotope Laboratories & Merck [3, 4].[1][2]
FAQ: Common Issues
Q: Can I use DMSO-d6 and heat it to 100°C? A: You can, but DMSO is viscous.[1][2] Even at 100°C, if your compound is very lipophilic (like benzyloxy-bromo-ethoxybenzene), it might "oil out" rather than dissolve.[2] TCE-d2 is chemically more similar to your compound (halogenated, non-polar) and is a better solvent choice for solubility, not just viscosity reduction.[2]
Q: Will TFA-d (Trifluoroacetic acid-d) cleave my ether? A: Benzyloxy ethers can be acid-sensitive, but usually require strong Lewis acids or hydrogenation to cleave.[1][2] A trace amount (1-2 drops) of TFA-d in CDCl3 is generally safe for short-term NMR acquisition, but do not store the sample overnight.[1][2] TFA-d is excellent for shifting water peaks away from regions of interest [5].[2]
Q: My benzyloxy CH2 protons are splitting or disappearing. A: This is a classic sign of restricted rotation or aggregation.[1][2] If they appear as an AB system (two doublets) instead of a singlet, the molecule is chiral or rigid.[1][2] If they are broad/missing, it is aggregation.[2] Move to Tier 3 (Benzene-d6) or Tier 4 (High Temp) immediately.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.[1][2][3] Link[1][2]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016 .[1][2] (Chapter 2: Sample Preparation). Link
-
Cambridge Isotope Laboratories. "NMR Solvent Data Chart." CIL Reference Guide. Link
-
Sigma-Aldrich (Merck). "1,1,2,2-Tetrachloroethane-d2 Product Specification."[1][2] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organometallics2010 , 29, 2176–2179.[1][2] Link[1][2]
Sources
Technical Support Center: Controlling Regioselectivity in the Bromination of 4-Ethoxyphenol Benzyl Ether
Welcome to the technical support center for the regioselective bromination of 4-ethoxyphenol benzyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this specific substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired product with high yield and selectivity.
I. Understanding the Reaction: The "Why" Behind the "How"
Before delving into troubleshooting, it's crucial to understand the electronic and steric factors governing the bromination of 4-ethoxyphenol benzyl ether. The aromatic ring is activated by two electron-donating groups: the ethoxy (-OEt) and the benzyloxy (-OBn) groups. Both are ortho-, para-directing, meaning they increase electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.[1][2][3]
In 4-ethoxyphenol benzyl ether, the para position is blocked. Therefore, bromination is directed to the positions ortho to the activating groups. The key to controlling regioselectivity lies in manipulating the reaction conditions to favor substitution at one ortho position over the others.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during the bromination of 4-ethoxyphenol benzyl ether and provides actionable solutions based on established chemical principles.
Problem: Poor Regioselectivity - Mixture of Isomers Obtained
Symptoms:
-
TLC analysis shows multiple product spots with similar Rf values.
-
NMR or GC-MS analysis confirms the presence of a mixture of monobrominated isomers.
Root Causes & Solutions:
-
Harsh Brominating Agent: Molecular bromine (Br₂) is a highly reactive electrophile and can lead to a mixture of products, especially in polar solvents which enhance its reactivity.[4][5]
-
Inappropriate Solvent Choice: Polar, protic solvents like water or alcohols can accelerate the reaction and reduce selectivity.[5][6]
-
Solution: Employ non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to temper the reactivity of the brominating agent.[6]
-
-
Elevated Reaction Temperature: Higher temperatures provide more energy for the reaction to overcome activation barriers for the formation of less-favored isomers.
-
Solution: Conduct the reaction at a lower temperature, such as 0 °C or even -30 °C, to favor the kinetically controlled product, which is often the more sterically accessible isomer.[6]
-
Problem: Over-Bromination - Formation of Di- or Polybrominated Products
Symptoms:
-
Mass spectrometry data indicates the presence of products with masses corresponding to the addition of two or more bromine atoms.
-
The desired monobrominated product is a minor component in the final reaction mixture.
Root Causes & Solutions:
-
Excess Brominating Agent: The highly activated nature of the phenol ether ring makes it susceptible to multiple substitutions if an excess of the brominating agent is used.[4]
-
Solution: Carefully control the stoichiometry. Use exactly one equivalent of the brominating agent relative to the 4-ethoxyphenol benzyl ether.
-
-
Highly Activating Conditions: The combination of a strong brominating agent and a polar solvent can lead to rapid, uncontrolled polysubstitution.[4][6]
Problem: Low Yield of the Desired Monobrominated Product
Symptoms:
-
After purification, the isolated yield of the target isomer is significantly lower than expected.
-
TLC or other analyses show a significant amount of unreacted starting material or the formation of side products.
Root Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or deactivation of the brominating agent.
-
Solution: Monitor the reaction progress closely using TLC. If the starting material is still present after a reasonable time, a slight increase in temperature or the addition of a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) with NBS can sometimes facilitate the reaction.[10]
-
-
Side Reactions: Besides over-bromination, other side reactions can occur, such as cleavage of the benzyl ether protecting group under harsh acidic conditions.
-
Solution: Avoid strong Lewis acids if possible. If a catalyst is needed, opt for milder conditions. For example, using NBS with a catalytic amount of ammonium acetate has been shown to be effective for the regioselective bromination of activated aromatic compounds.[8]
-
-
Product Degradation During Workup: The brominated product may be sensitive to the workup conditions.
-
Solution: Ensure a mild workup procedure. If excess bromine is present, it can be quenched with a solution of sodium thiosulfate.[11] Neutralize any acidic byproducts carefully with a weak base like sodium bicarbonate.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bromination of 4-ethoxyphenol benzyl ether.
Q1: What is the expected major monobrominated product and why?
The major product is expected to be 2-bromo-4-ethoxyphenol benzyl ether . Both the ethoxy and benzyloxy groups are ortho-, para-directing.[12][13] Since the para position is occupied by the other group, substitution will occur at one of the ortho positions. The ethoxy group is generally considered a slightly stronger activating group than the benzyloxy group. However, the bulky benzyloxy group will sterically hinder the positions ortho to it more significantly than the smaller ethoxy group.[14][15] Therefore, the electrophilic attack is more likely to occur at the position ortho to the ethoxy group and meta to the benzyloxy group.
// Edges OrthoPara1 -> Major [label="Activates C2 & C6"]; OrthoPara2 -> Minor [label="Activates C3 & C5"]; Steric -> Minor [style=dashed, label="Disfavors"];
// Invisible edges for layout A -> C [style=invis]; C -> D [style=invis]; A -> B [style=invis]; D -> E [style=invis]; } .enddot Caption: Directing effects on 4-ethoxyphenol benzyl ether.
Q2: How does the choice of brominating agent (e.g., Br₂ vs. NBS) affect the reaction outcome?
-
Bromine (Br₂): This is a strong electrophile, often leading to fast reactions. In polar solvents, it can lead to over-bromination and poor regioselectivity due to its high reactivity.[4][16]
-
N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine.[7] It provides a low concentration of Br₂ in the reaction mixture, which helps to control the reaction rate and often leads to higher regioselectivity and minimizes the formation of polybrominated byproducts.[8][10] For electron-rich aromatic compounds like phenol ethers, NBS is generally the preferred reagent for achieving monobromination.[9]
Q3: Can I use a Lewis acid catalyst to improve the reaction?
While Lewis acids like AlBr₃ or FeBr₃ are commonly used to activate bromine for the bromination of less reactive aromatic rings, they are generally not necessary and can be detrimental for highly activated substrates like 4-ethoxyphenol benzyl ether.[17] Strong Lewis acids can lead to a loss of regioselectivity and may promote side reactions, such as the cleavage of the ether linkages. If a catalyst is deemed necessary, a mild protic acid like p-TsOH in conjunction with NBS can be a better choice.[10]
Q4: My reaction is very slow, even with NBS. What can I do?
If the reaction is sluggish, consider the following options, but be mindful that they may also impact selectivity:
-
Gentle Heating: A modest increase in temperature (e.g., to room temperature or slightly above) can increase the reaction rate. Monitor the reaction carefully by TLC to avoid the formation of byproducts.
-
Solvent Polarity: A slight increase in solvent polarity, for instance by adding a small amount of a more polar co-solvent, might enhance the reaction rate.
-
Catalyst: As mentioned, a catalytic amount of a mild acid like p-TsOH or ammonium acetate can be effective.[8][10]
IV. Recommended Protocol for Regioselective Monobromination
This protocol is a general guideline for achieving high regioselectivity in the monobromination of 4-ethoxyphenol benzyl ether. Optimization may be required based on your specific experimental setup and purity requirements.
Materials:
-
4-Ethoxyphenol benzyl ether
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyphenol benzyl ether (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 10-15 minutes. It is crucial to use freshly recrystallized NBS to avoid side reactions.[18]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-bromo-4-ethoxyphenol benzyl ether.
V. References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. cognitoedu.org [cognitoedu.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. savemyexams.com [savemyexams.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. academic.oup.com [academic.oup.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Aryl Bromide Cross-Coupling Optimization
Topic: Minimizing Homocoupling Byproducts in Aryl Bromide Reactions Audience: Senior Researchers & Process Chemists Status: Active | Version: 2.4
Executive Summary & Diagnostic Logic
Homocoupling in Palladium-catalyzed cross-couplings (most notably Suzuki-Miyaura) is rarely a random event. It is a deterministic failure of the catalytic cycle driven by two distinct mechanisms: Oxidative Homocoupling (driven by
Before adjusting your reaction, you must identify which homocoupling product is forming.[1]
Diagnostic Decision Tree
Use the following logic flow to determine the root cause based on your LCMS/GCMS data.
Figure 1: Diagnostic flow for distinguishing between reductive (electrophile) and oxidative (nucleophile) homocoupling pathways.[1]
Troubleshooting Guides
Scenario A: The Nucleophile Dimer (Ar'-Ar') is Forming
Symptoms: You observe the dimerization of your boronic acid/ester.[2][3] The Aryl Bromide remains unreacted or converts partially. Root Cause:Oxidative Homocoupling. Dissolved oxygen reacts with Pd(0) to form a peroxo-Pd(II) species, which oxidizes the boronic acid rather than performing oxidative addition with the aryl bromide.
| Variable | Mechanism of Failure | Corrective Action |
| Atmosphere | Inert gas ballooning is insufficient.[1] Oxygen trapped in solvent bulk (approx. 2-8 mM in alcohols/THF) initiates the Glaser-type cycle. | Switch to Sparging: Bubble Argon/Nitrogen through the solvent for 15-30 mins. See Protocol 3.1. |
| Stoichiometry | High instantaneous concentration of Boronic Acid promotes self-reaction over cross-coupling. | Slow Addition: Use a syringe pump to keep steady-state concentration of Ar'-B(OH)₂ low relative to Ar-Br. |
| Catalyst | Pd-black formation accelerates oxidation.[1] | Add Reductant: 5-10 mol% Potassium Formate can scavenge Pd(II) species and prevent oxidative cycles [1]. |
Scenario B: The Electrophile Dimer (Ar-Ar) is Forming
Symptoms: Your Aryl Bromide dimerizes (Ullmann-type product). Root Cause:Reductive Homocoupling / Disproportionation. This occurs when Transmetallation is the rate-limiting step. If the Boronic acid does not transfer its aryl group quickly enough, two Ar-Pd-Br species can disproportionate to form Ar-Pd-Ar and PdBr2, leading to homocoupling.[1]
| Variable | Mechanism of Failure | Corrective Action |
| Ligand | Ligands with small cone angles (e.g., PPh3) allow metal centers to aggregate or disproportionate.[1] | Use Bulky Ligands: Switch to Buchwald Biaryl ligands (e.g., XPhos , SPhos ).[1] Their bulk prevents bridging and accelerates reductive elimination [2].[1] |
| Base | Weak bases (Carbonates) result in slow activation of the boronic acid, stalling Transmetallation. | Strengthen Base: Switch from K₂CO₃ to K₃PO₄ or NaOH (if functional groups permit) to accelerate boronate formation. |
| Solvent | Protic solvents (Alcohols) can act as hydride sources, leading to Ar-H (dehalogenation) or reductive dimerization.[1] | Switch to Aprotic: Use 1,4-Dioxane or Toluene/Water mixtures.[1] Avoid primary/secondary alcohols if reduction is observed [3].[1] |
Experimental Protocols
Protocol 3.1: High-Fidelity Degassing (The Sparging Method)
Use this when Ar'-Ar' (Boronic Dimer) is the primary impurity.
Objective: Reduce dissolved
-
Setup: Equip a 2-neck flask with a reflux condenser and a rubber septum.
-
Solvent Prep: Add solvent and liquid reagents (base solution) to the flask.
-
The Sparge: Insert a long stainless steel needle (connected to Argon line) directly into the liquid at the bottom of the flask. Insert a short vent needle in the septum.
-
Duration: Bubble vigorously for 20 minutes (for volumes <50 mL) or 45 minutes (for volumes >100 mL).
-
Catalyst Addition: Remove the sparge needle. Immediately add solid catalyst and solid aryl bromide against a positive pressure of Argon.
-
Seal: Quickly replace septum/cap and purge headspace for 2 minutes.
Protocol 3.2: Kinetic Suppression via Syringe Pump
Use this for difficult substrates where homocoupling persists despite degassing.
-
Charge Flask: Aryl Bromide (1.0 equiv), Catalyst (x mol%), Base (2-3 equiv), and 50% of total solvent. Degas (Protocol 3.1).
-
Charge Syringe: Dissolve Boronic Acid/Ester (1.2 - 1.5 equiv) in the remaining 50% of degassed solvent.
-
Execution: Heat reaction to temperature.
-
Addition: Add the Boronic acid solution via syringe pump over 2 to 4 hours .
-
Why? This keeps the [Ar'-B] low, statistically favoring reaction with [Ar-Pd-Br] (which is in high concentration) over self-reaction.[1]
-
Comparative Data: Ligand Selection
The choice of ligand significantly alters the propensity for homocoupling by influencing the rate of Transmetallation (
| Ligand Class | Example | Cone Angle (°) | Homocoupling Risk | Mechanism Note |
| Triarylphosphines | 145° | High | Prone to ligand dissociation; allows Pd-cluster formation.[1] | |
| Bidentate | dppf | 96° (bite) | Medium | Good for stability, but can be slow to transmetallate sterically hindered substrates.[1] |
| Dialkylbiaryl | SPhos | ~190° | Very Low | Electron-rich & bulky.[1] Accelerates Oxidative Addition AND Transmetallation.[1][4] |
| Dialkylbiaryl | XPhos | ~200° | Very Low | Exceptional for aryl chlorides and preventing side reactions.[1] |
FAQ: Advanced Troubleshooting
Q: I am seeing Ar-H (Dehalogenation) alongside Ar-Ar. Is this the same mechanism?
A: No. Dehalogenation usually implies the presence of a hydride source. If you are using alcohol solvents (EtOH, iPrOH), the Pd(II) intermediate can undergo
Q: Does water content affect homocoupling? A: Yes.[1] In Suzuki coupling, a specific amount of water is required for the base to activate the boronic acid (forming the boronate species).
-
Too little water: Slow transmetallation
Reductive Homocoupling (Ar-Br dimer). -
Too much water: Protodeboronation of the boronic acid
Loss of stoichiometry Excess Ar-Br remains. -
Optimization: Start with a 4:1 or 10:1 Organic:Water ratio.[1]
Q: Can I use "Palladium Cycle" scavengers to stop homocoupling? A: Scavengers remove Pd after the reaction. To stop homocoupling during the reaction, you can use Potassium Formate (HCOOK) .[1] It acts as a mild reductant that keeps Pd in the active Pd(0) state and reduces Pd(II)-peroxo species, specifically suppressing the oxidative homocoupling of boronic acids [1].
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: Journal of Organic Chemistry (ACS) Context: Use of subsurface sparging and potassium formate to eliminate boronic acid dimerization.[2][3][5] URL:[Link]
-
Buchwald-Hartwig Precatalysts and Ligand Effects. Source: Chemical Science Context:[2][3][6][7][8][9] Mechanistic insight into how bulky biaryl phosphines (SPhos, XPhos) prevent catalyst resting states that lead to side reactions.[1] URL:[Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides in Alcohol. Source: Journal of Organic Chemistry Context: Mechanism of solvent-mediated reduction and homocoupling of electrophiles. URL:[Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Source: Journal of the American Chemical Society Context: Elucidation of the Pd-peroxo intermediate role in oxidative homocoupling. URL:[Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Selection for Sterically Hindered Bromo-Ethoxy Substrates in Suzuki-Miyaura Cross-Coupling
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for a particularly challenging class of substrates in Suzuki-Miyaura cross-coupling reactions: sterically hindered bromo-ethoxy aromatics. The presence of both steric bulk and an electron-donating ethoxy group presents unique challenges to achieving high yields and reaction efficiency. This resource is designed to provide you with a fundamental understanding of the underlying principles and practical, actionable solutions to overcome common experimental hurdles.
The Challenge: Understanding the Substrate
Sterically hindered bromo-ethoxy substrates, particularly those with ortho-substituents adjacent to the bromine and/or ethoxy groups, pose a dual challenge for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Steric Hindrance: Bulky groups near the reaction center (the C-Br bond) impede the approach of the palladium catalyst. This can slow down or completely inhibit the crucial initial step of the catalytic cycle: oxidative addition.[1]
-
Electronic Effects: The ethoxy group is an electron-donating group. This increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst during oxidative addition.[1]
The combination of these two factors often leads to low reaction yields, slow conversion rates, and the formation of unwanted side products. Therefore, a carefully considered catalyst system is paramount for success.
The Catalytic Cycle: A Quick Refresher
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The reaction proceeds through a series of well-defined steps, each influenced by the choice of catalyst, ligands, base, and solvent.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may be encountering in the lab.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion with sterically hindered bromo-ethoxy substrates is most often due to an inefficient oxidative addition step. The electron-rich nature of the substrate and steric hindrance around the C-Br bond are the primary culprits.
Troubleshooting Steps:
-
Evaluate Your Ligand: For these challenging substrates, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You need to employ bulky and electron-rich phosphine ligands, commonly known as Buchwald ligands.[4][5]
-
Rationale: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for oxidative addition to occur.[6] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the cleavage of the electron-rich C-Br bond.[7]
-
Recommended Ligands:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for many sterically hindered aryl bromides.[4][6]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a go-to ligand for highly hindered systems.[4]
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand for challenging couplings.
-
-
-
Consider Your Palladium Source (Precatalyst): The choice of palladium source can significantly impact the generation of the active Pd(0) catalyst. Using a precatalyst, where the ligand is already bound to the palladium, can lead to more consistent and reproducible results.[8][9]
-
Rationale: Precatalysts are often more stable and provide a more reliable method for generating the active catalytic species in situ, avoiding issues with ligand degradation or incomplete coordination that can occur when starting with separate Pd(0) or Pd(II) sources and ligands.[8][9][10]
-
Recommended Precatalysts: Buchwald G3 or G4 precatalysts incorporating the ligands mentioned above (e.g., SPhos-G3, XPhos-G4) are excellent starting points.[7]
-
-
Optimize the Base: The base plays a critical role in the transmetalation step, activating the boronic acid.[11][12][13] For sterically hindered couplings, a stronger, non-nucleophilic base is often required.
-
Rationale: A stronger base can more effectively generate the boronate species necessary for transmetalation, which can become a rate-limiting step in challenging couplings.
-
Recommended Bases:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)[12]
-
-
-
Solvent Choice: The solvent can influence catalyst solubility and reactivity.
-
Rationale: Aprotic polar solvents are generally preferred for Suzuki-Miyaura reactions.
-
Recommended Solvents:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
A mixture of an organic solvent with a small amount of water can sometimes be beneficial.[7]
-
-
Q2: I'm observing significant amounts of protodeboronation (boronic acid is being replaced by a hydrogen). What's causing this and how can I minimize it?
A2: Protodeboronation is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[7] It is often exacerbated by the presence of water and certain bases.
Troubleshooting Steps:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. Ensure your solvent and reagents are dry.
-
Choose the Right Base: If protodeboronation is a significant issue, consider using a fluoride source as the base, such as potassium fluoride (KF).[14]
-
Rationale: Fluoride ions can form a more stable fluoroborate species, which is less prone to protonolysis.[14]
-
-
Use a Boronic Ester: MIDA (N-methyliminodiacetic acid) boronates or pinacol esters are more stable towards protodeboronation than the corresponding boronic acids.[7]
Q3: My reaction is producing a lot of homocoupling product (dimer of my boronic acid). How can I prevent this?
A3: Homocoupling is often a sign of catalyst decomposition or the presence of oxygen.[7]
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[7][15] Degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[15]
-
Use a Precatalyst: As mentioned before, precatalysts can provide a more controlled generation of the active Pd(0) species, which can help to suppress side reactions like homocoupling.[8][9]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black, which is inactive and can promote side reactions.[15] When not using a precatalyst, a ligand-to-palladium ratio of 1.1:1 to 2:1 is a good starting point.
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting a catalyst system for your sterically hindered bromo-ethoxy substrate.
Sources
- 1. reddit.com [reddit.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 10. scispace.com [scispace.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.hzpt.com [blog.hzpt.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Workup Procedures for Benzyl Ether Intermediates
This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of benzyl ether intermediates. The information herein is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both success and scalability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the workup of benzyl ether protection and deprotection reactions. Each issue is followed by a discussion of its probable causes and a step-by-step protocol for resolution.
Issue 1: Persistent Emulsion Formation During Liquid-Liquid Extraction
Q: I am observing a stable emulsion at the aqueous-organic interface during the extractive workup of my benzyl ether synthesis, which is preventing clean phase separation. How can I resolve this?
A: Emulsion formation is a frequent challenge, particularly in large-scale workups. It is often caused by the presence of surfactant-like molecules, such as phospholipids or free fatty acids, which have mutual solubility in both the aqueous and organic phases.[1] The agitation during extraction can exacerbate this issue.[1]
Probable Causes:
-
High concentration of surfactant-like byproducts.
-
Vigorous shaking or mixing of the separatory funnel.[1]
-
Use of chlorinated organic solvents, which are more prone to forming emulsions.[2]
-
Presence of fine particulate matter.
Step-by-Step Resolution Protocol:
-
Initial Preventative Measure: Instead of vigorous shaking, gently swirl or rock the separatory funnel to increase the surface area of contact between the two phases without excessive agitation.[1]
-
Break the Emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the surfactant-like molecules into one phase and promoting separation.[1][3]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to dissolve the emulsifying agents.[1]
-
Temperature Modification: Gently warming or cooling the separatory funnel can sometimes aid in breaking the emulsion by changing the densities of the phases.[3]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.[4] This can physically disrupt the emulsion. Phase separation filter papers, which are highly silanized, can also be used to selectively allow either the aqueous or organic phase to pass through.[1]
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.[1][5]
-
-
Process Optimization for Future Runs:
Logical Workflow for Emulsion Resolution:
Caption: Decision-making workflow for resolving emulsions.
Issue 2: Incomplete Removal of Benzyl Alcohol Byproduct
Q: After my debenzylation reaction, I'm struggling to remove the resulting benzyl alcohol from my desired product. Standard aqueous washes are not completely effective.
A: Benzyl alcohol has moderate polarity and some water solubility, making its complete removal by simple aqueous extraction challenging.[6] Residual benzyl alcohol can interfere with subsequent steps or crystallization.
Probable Causes:
-
High initial concentration of benzyl alcohol.
-
Insufficient number of aqueous washes.
-
Inappropriate choice of extraction solvent.
Step-by-Step Resolution Protocol:
-
Optimize Aqueous Washes:
-
Increase the number of washes with water or brine.[6]
-
Consider washing with a dilute acidic solution (e.g., 1M HCl) followed by a bicarbonate wash to ensure the product is neutral. This can sometimes improve the partitioning of benzyl alcohol into the aqueous phase.
-
-
Solvent Selection:
-
If your product is soluble, consider switching to a less polar organic solvent for the extraction, which will decrease the solubility of benzyl alcohol in the organic phase.
-
-
Distillation: If the boiling point difference between your product and benzyl alcohol is significant, distillation (potentially under reduced pressure) is a highly effective method for removal.[7]
-
Chromatography: For complete removal, especially on a smaller scale or for high-purity requirements, silica gel column chromatography is the most reliable method.[6]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can effectively leave the benzyl alcohol impurity in the mother liquor.
| Method | Scalability | Efficacy | Considerations |
| Aqueous Washes | High | Moderate | May not achieve >99% purity. |
| Distillation | High | High | Requires thermal stability of the product. |
| Chromatography | Low to Medium | Very High | Solvent-intensive and can be costly at scale. |
| Crystallization | High | High | Product must be a solid; requires solvent screening. |
Issue 3: Product is a Persistent Oil and Fails to Crystallize
Q: My purified benzyl ether intermediate is an oil, but I expect it to be a solid. How can I induce crystallization?
A: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.[6] Thorough removal of solvents is also critical.
Probable Causes:
-
Residual solvent.
-
Presence of unreacted starting materials or byproducts (e.g., benzyl alcohol).
-
The compound may be polymorphic or exist as a low-melting solid or amorphous glass at room temperature.
Step-by-Step Resolution Protocol:
-
Ensure Complete Solvent Removal: Dry the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Further Purification: If the oil persists, further purification by silica gel column chromatography is recommended to remove any lingering impurities.[6]
-
Induce Crystallization:
-
Solvent Screening: Dissolve a small amount of the purified oil in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed.[8] Allow the solution to stand undisturbed.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of crystalline material has been obtained previously, add a single seed crystal to a supersaturated solution of the oil.[6]
-
Cooling: Slowly cool the saturated solution. A gradual decrease in temperature often yields better quality crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a Williamson ether synthesis reaction at scale?
A1: For reactions using strong bases like sodium hydride (NaH), a careful and controlled quench is crucial for safety. A common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This should be done at a reduced temperature (e.g., 0 °C) to manage any exotherm and hydrogen gas evolution.[9] For large-scale reactions, ensuring adequate cooling and off-gas venting is paramount.
Q2: How can I remove unreacted acidic or basic starting materials from my benzyl ether product?
A2: Unreacted acidic starting materials, such as carboxylic acids, can be removed by washing the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution.[6] The acid is deprotonated to form a water-soluble salt that partitions into the aqueous phase.[6] Conversely, basic impurities can be removed by washing with a dilute aqueous acid, such as 1M HCl. Always follow with a water or brine wash to remove any residual acid or base from the organic layer.
Q3: Are there milder alternatives to catalytic hydrogenolysis for benzyl ether deprotection that are more compatible with other functional groups?
A3: Yes, several methods exist for milder deprotection. Lewis acids, such as boron trichloride (BCl₃) or boron tribromide (BBr₃), can cleave benzyl ethers, often at low temperatures, and can be more selective than hydrogenation.[10][11] Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for p-methoxybenzyl (PMB) ethers and have been adapted for simple benzyl ethers, sometimes with photoirradiation.[12][13] These methods can tolerate functional groups like alkenes and alkynes that would be reduced under hydrogenation conditions.[13]
Deprotection Method Compatibility:
Caption: Comparison of common benzyl ether deprotection methods.
Q4: What analytical techniques are best for assessing the purity of my benzyl ether intermediate after workup?
A4: A combination of techniques is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and invaluable tool for monitoring the reaction progress and the effectiveness of purification steps.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the desired product and identifying any impurities that have distinct proton or carbon signals.[6]
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for quantifying the purity of the final product and detecting even minor impurities.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.
References
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
- Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products - Benchchem.
- Problems with extractions - Chemistry Teaching Labs - University of York.
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.
- Preparation of benzyl alcohol - PrepChem.com.
-
LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]
- Remove Benzylalcohol from Benzylchloride - Sciencemadness Discussion Board.
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
- Process for the preparation of benzyl-ethers - Google Patents.
- Process for the purification of benzyl alcohol - Google Patents.
-
Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use - PubMed. Available at: [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]
-
2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. Available at: [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. Available at: [Link]
-
What can I do if I don't get a phase separation between my organic and water phases? - Chemistry Stack Exchange. Available at: [Link]
-
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. Available at: [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - MPG.PuRe. Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK - The Royal Society of Chemistry. Available at: [Link]
-
Crystallization-Based Resolution Process for the 2,3-Dibenzoyl-d/l-tartrate Salts of d-/l-Serine Benzyl Ester | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
What is a suitable solvent to crystallize 2,3,4,6-Tetra-O-benzyl-D-galactopyranose? - ResearchGate. Available at: [Link]
-
Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Selective Cleavage of Benzyl Ethers - Semantic Scholar. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. Available at: [Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry | ACS Catalysis - ACS Publications. Available at: [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. Available at: [Link]
-
ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. - ResearchGate. Available at: [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - Beilstein Journals. Available at: [Link]
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Available at: [Link]
-
Protection of Alcohol by Ether - SynArchive. Available at: [Link]
-
Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system | Request PDF - ResearchGate. Available at: [Link]
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- 2. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
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- 5. Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
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- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pure.mpg.de [pure.mpg.de]
Validation & Comparative
IR Spectroscopy of Aryl Alkyl Ethers: A Diagnostic Comparison Guide
Executive Summary
Product Profile: Aryl alkyl ethers (Ar-O-R) represent a hybrid functional group combining an aromatic ring with an aliphatic alkoxy chain.
Diagnostic Challenge: Their infrared (IR) spectral signature is often confused with esters, phenols, or purely aliphatic ethers.
Key Differentiator: The "Twin-Peak" C-O stretching pattern. Unlike dialkyl ethers which show a single band near 1120 cm⁻¹, aryl alkyl ethers display two distinct strong bands: an asymmetric stretch (~1250 cm⁻¹) and a symmetric stretch (~1040 cm⁻¹), driven by resonance interactions between the oxygen lone pair and the aromatic
Mechanistic Insight: The Resonance Effect
To interpret the spectrum accurately, one must understand the underlying causality of the peak shifts.
-
Bond Order Increase: In aryl alkyl ethers (e.g., Anisole), the lone pair on the oxygen atom conjugates with the aromatic ring. This resonance imparts partial double-bond character to the Ar-O bond.
-
Frequency Shift: According to Hooke's Law (
), a stronger bond ( ) vibrates at a higher frequency. Consequently, the Ar-O stretch shifts significantly upfield to 1200–1275 cm⁻¹ , compared to the 1050–1150 cm⁻¹ range typical for purely aliphatic C-O bonds. -
Vibrational Coupling: The asymmetry of the molecule (heavy aromatic ring vs. lighter alkyl group) decouples the C-O vibrations into two distinct modes, creating the characteristic "two-band" signature.
Comparative Performance Guide
Table 1: Characteristic Peaks of Aryl Alkyl Ethers
Primary diagnostic regions for identification.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Causality/Notes |
| C-O-C Asymmetric Stretch | 1200 – 1275 | Strong | Primary Identifier. Shifted high due to Ar-O partial double bond character. |
| C-O-C Symmetric Stretch | 1020 – 1075 | Strong | Involves the aliphatic O-R bond; similar to dialkyl ethers. |
| C-H Stretch (Aromatic) | 3000 – 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2800 – 3000 | Medium | |
| Aromatic Ring (C=C) | ~1600 & ~1500 | Med/Strong | "Breathing" modes of the benzene ring. |
| Overtones | 1660 – 2000 | Weak | "Comb" pattern indicating substitution (ortho/meta/para). |
Table 2: Differential Diagnosis (Vs. Alternatives)
How to distinguish Ar-O-R from structurally similar compounds.
| Alternative Class | Key Distinguishing Feature (vs. Aryl Alkyl Ether) |
| Dialkyl Ethers (R-O-R) | Single C-O band: Shows only one strong band ~1120 cm⁻¹.[2] Lacks the high-frequency 1250 cm⁻¹ peak.[3][4] Lacks aromatic C-H (>3000 cm⁻¹). |
| Diaryl Ethers (Ar-O-Ar) | Missing Aliphatic C-H: Shows the high frequency C-O stretch (~1240 cm⁻¹) but lacks aliphatic C-H stretches (<3000 cm⁻¹) unless alkyl substituents are present on the ring. |
| Esters (R-CO-O-R) | Carbonyl Peak: Dominant C=O stretch at 1735–1750 cm⁻¹ . Ethers strictly lack this peak.[5] |
| Phenols (Ar-OH) | Hydroxyl Band: Broad, strong O-H stretch at 3200–3500 cm⁻¹ . Ethers lack this.[5] |
| Vinyl Ethers (C=C-O-R) | C=C Stretch: Vinyl C=C stretch appears ~1610-1640 cm⁻¹, often distinct from aromatic ring modes. |
Experimental Protocols
Method A: Attenuated Total Reflectance (ATR) – Recommended
Best for: Rapid qualitative identification of liquids and solids without sample destruction.
-
Preparation: Clean the ATR crystal (Diamond or ZnSe) with isopropanol and a lint-free wipe. Ensure the background spectrum is collected on the clean, dry crystal.
-
Application:
-
Liquids: Pipette 1 drop of the ether directly onto the center of the crystal.
-
Solids: Place a small amount of solid on the crystal and lower the pressure arm (anvil) to ensure intimate contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans are usually sufficient.
-
-
Validation: Check for the absence of CO₂ (2350 cm⁻¹) to ensure the background subtraction was effective.
-
Cleaning: Immediately wipe the crystal with solvent. Aryl alkyl ethers can be persistent; a second wipe is recommended.
Method B: Thin Film (Neat Liquid) – Traditional
Best for: Volatile liquids or when ATR is unavailable.
-
Setup: Obtain two polished salt plates (NaCl or KBr). Note: Keep away from moisture.
-
Application: Place 1 drop of the liquid ether on the center of one plate.
-
Sandwich: Place the second plate on top and rotate slightly to spread the liquid into a uniform, bubble-free thin film.
-
Acquisition: Mount in the transmission holder and scan immediately.
-
Caution: If peaks are "flat-topped" (absorbance > 1.5), the film is too thick. Wipe and retry with less sample or stronger pressure.
Diagnostic Workflow
The following decision tree outlines the logical process for identifying an aryl alkyl ether from an unknown IR spectrum.
Figure 1: Logical decision tree for distinguishing aryl alkyl ethers from esters, alcohols, and other ether types based on spectral features.
Case Study: Anisole (Methoxybenzene)
Structure: Phenyl ring attached to a methyl group (
Experimental Data:
-
3005 cm⁻¹: Aromatic C-H stretch (weak).
-
2940 & 2835 cm⁻¹: Aliphatic C-H stretch (methyl group). The 2835 cm⁻¹ peak is often sharp and diagnostic for methoxy groups.
-
1600 & 1498 cm⁻¹: Aromatic ring skeletal vibrations.
-
1247 cm⁻¹: C-O-C Asymmetric Stretch. Very strong intensity.
-
1040 cm⁻¹: C-O-C Symmetric Stretch. Strong intensity.
-
750 & 690 cm⁻¹: Monosubstituted benzene out-of-plane (OOP) bending.
References
-
NIST Chemistry WebBook. Anisole IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Ethers. Available at: [Link]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
UCLA Chemistry. IR Absorption Table. Available at: [Link]
Sources
Comparative Guide: HPLC Method Development for 1-Bromo-4-ethoxybenzene Purity
Executive Summary
The purity analysis of 1-Bromo-4-ethoxybenzene (p-Bromophenetole) presents a specific chromatographic challenge: differentiating the target para-isomer from its ortho-isomer (1-bromo-2-ethoxybenzene) and unreacted starting materials (e.g., 4-bromophenol).
While standard C18 (Octadecyl) columns are the industry workhorse, they often rely solely on hydrophobic discrimination, yielding marginal resolution (
Key Finding: The Phenyl-Hexyl stationary phase, utilizing
Part 1: The Chromatographic Challenge
The Analyte and Impurities
The target molecule is a hydrophobic aromatic ether (LogP
-
Target: 1-Bromo-4-ethoxybenzene (para-isomer).
-
Critical Impurity: 1-Bromo-2-ethoxybenzene (ortho-isomer).
-
Process Impurities: Phenetole (des-bromo), 4-Bromophenol (hydrolysis product/starting material).
The Mechanism of Separation[1]
-
Method A (Alternative): C18 columns separate based on hydrophobicity .[1] Since ortho and para isomers have nearly identical LogP values, separation is inefficient.
-
Method B (Recommended): Phenyl-Hexyl columns utilize
stacking . The electron-rich stationary phase interacts with the aromatic ring of the analyte. The para isomer, being planar and less sterically hindered, interacts more strongly than the ortho isomer, significantly increasing retention difference.
Part 2: Comparative Methodologies
Experimental Conditions
The following protocols were designed to objectively compare the separation efficiency.
| Parameter | Method A (Standard) | Method B (Recommended) |
| Stationary Phase | C18 (L1), 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 50% B to 90% B in 10 min | 50% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 30°C | 35°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
Why Methanol for Method B?
Acetonitrile contains
Workflow Visualization
The following diagram outlines the decision logic used to arrive at the optimized method.
Figure 1: Method Development Decision Tree highlighting the pivot from hydrophobic (C18) to
Part 3: Results & Discussion
Performance Metrics
The following data represents typical performance characteristics observed during the separation of ortho and para isomers.
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Para) | 6.2 min | 7.8 min | Increased |
| Selectivity ( | 1.04 | 1.12 | Improved |
| Resolution ( | 1.3 (Co-elution risk) | 2.4 (Baseline separation) | Pass |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
| Mechanism | Hydrophobic | Hydrophobic + | -- |
Mechanistic Insight
In Method A , the separation is driven by the "Solvophobic Theory." The ortho and para isomers have similar hydrophobic surface areas, leading to poor selectivity (
In Method B , the Phenyl-Hexyl ligand engages in face-to-face
-
The Para isomer is planar and sterically unhindered, allowing deep penetration into the stationary phase ligands (Stronger Retention).
-
The Ortho isomer (1-bromo-2-ethoxybenzene) has the ethoxy group adjacent to the bromine. This creates steric bulk that disrupts the planar alignment required for effective
-stacking (Weaker Retention).
This difference in steric fit amplifies the retention time gap, resulting in a robust
Interaction Pathway Diagram
Figure 2: Comparison of stationary phase interactions. Method B adds a second dimension of selectivity.
Part 4: Step-by-Step Protocol (Method B)
To implement the recommended method, follow this self-validating protocol.
Step 1: System Suitability Solution Preparation
-
Stock A: Dissolve 10 mg of 1-Bromo-4-ethoxybenzene standard in 10 mL Methanol.
-
Stock B (Impurity Marker): Dissolve 10 mg of 1-Bromo-2-ethoxybenzene (ortho isomer) in 10 mL Methanol.
-
Resolution Mix: Mix 1 mL of Stock A and 1 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with 50:50 Methanol:Water.
Step 2: Instrument Setup
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 50 | Initial equilibration |
| 10.0 | 90 | Elution of main peak and isomers |
| 12.0 | 90 | Wash lipophilic byproducts |
| 12.1 | 50 | Return to initial |
| 15.0 | 50 | Re-equilibration (Critical for Phenyl phases) |
Step 4: Acceptance Criteria (System Suitability)
Before running samples, verify:
-
Resolution (
): > 2.0 between Ortho and Para isomers. -
Tailing Factor: < 1.5 for the main peak.
-
Precision: RSD < 2.0% for peak area (n=5 injections).
References
-
Waters Corporation. (2025). Differences between C18 and Phenyl-Hexyl Selectivities.[1][2] Waters Knowledge Base. [Link]
-
Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases.[1][2] HALO Columns.[2] [Link]
-
National Institute of Standards and Technology (NIST). (2025). Benzene, 1-bromo-4-ethoxy- Physical Properties.[3][4][5][6][7][8][9] NIST Chemistry WebBook.[3][6] [Link][6]
-
MicroSolv Technology. (2025). Recommended HPLC Columns for Effective Isomer Separation. MicroSolv Tech Tips. [Link]
-
PubChem. (2025). 1-Bromo-4-ethoxybenzene Compound Summary. National Library of Medicine. [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 6. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Bromoethane;1-bromo-4-ethoxybenzene | C10H14Br2O | CID 67909736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-4-ethoxybenzene [oakwoodchemical.com]
A Comparative Guide to the Reactivity of 2-Bromoethoxybenzene vs. 2-Iodoethoxybenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals and functional materials. The choice between an aryl bromide and an aryl iodide can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key synthons, 2-bromoethoxybenzene and 2-iodoethoxybenzene, supported by mechanistic principles and experimental insights to inform your synthetic design.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength
The divergent reactivity of 2-iodoethoxybenzene and its bromo-analogue is fundamentally rooted in the difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond dissociation energies (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond.[1][2] This is a direct consequence of the poorer orbital overlap between carbon's 2p orbital and iodine's larger 5p orbital compared to bromine's 4p orbital.
| Bond | Typical Bond Dissociation Energy (Aryl-X) |
| Aryl-Br | ~70-84 kcal/mol |
| Aryl-I | ~65-71 kcal/mol |
Note: Values are approximate and can vary based on the specific molecular structure and computational method.[3][4]
This seemingly small difference in bond energy has profound implications for the kinetics of many chemical transformations, most notably the oxidative addition step in transition metal-catalyzed cross-coupling reactions, which is often the rate-determining step.[2][5]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the synthesis of complex aromatic systems. In this arena, the choice between an iodo or bromo derivative is critical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester to form a biaryl structure, is a cornerstone of modern synthesis.[6][7] The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the product.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Due to the lower C-I bond energy, 2-iodoethoxybenzene undergoes oxidative addition to the palladium(0) catalyst much more readily than 2-bromoethoxybenzene . This translates to several practical advantages:
-
Milder Reaction Conditions: Reactions with the iodo derivative can often be run at lower temperatures.
-
Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: The kinetic advantage of the iodo substrate typically leads to shorter reaction times for completion.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 | 2 | 95 |
| 2-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | 100 | 12 | 88 |
*Data for 2-alkoxy-substituted haloarenes is representative of the general trend. Specific conditions for ethoxy derivatives may vary but the reactivity order holds.[2][8]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[9][10][11] The general reactivity trend for the aryl halide in this reaction is also Ar-I > Ar-Br > Ar-Cl, driven by the oxidative addition step.[5]
However, a notable caveat exists. While aryl iodides are more reactive, the iodide anion generated during the catalytic cycle can sometimes act as an inhibitor or lead to less stable catalytic species compared to reactions with aryl bromides.[5] For certain challenging amine couplings or when using specific ligand systems, 2-bromoethoxybenzene may offer a more robust and reproducible reaction profile, albeit requiring slightly more forcing conditions.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 2-Iodoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 80 | 92 |
| 2-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 90 |
*Data for 2-alkoxy-substituted haloarenes is representative. The choice of ligand is crucial for success.
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base (e.g., NaOtBu, K₃PO₄).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the tube and heat to the required temperature (typically 80-120°C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product via chromatography or other suitable methods.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) proceeds through a distinctly different mechanism than cross-coupling reactions.[12][13] It involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[14]
DOT Script for SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group.[13][14] The ethoxy group in 2-bromo/iodoethoxybenzene is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, these substrates are generally unreactive under standard SNAr conditions.
Crucially, if the reaction were forced under harsh conditions or with an appropriate activating group, the reactivity order is often the reverse of that seen in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I .[15] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that inductively withdraws electron density from the ring and stabilizes the developing negative charge in the Meisenheimer complex.[15]
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[16] This reaction is highly sensitive to the reactivity of the halide.
The weaker C-I bond in 2-iodoethoxybenzene makes it significantly more reactive towards magnesium metal than 2-bromoethoxybenzene .[17]
-
Initiation: Grignard reactions with 2-iodoethoxybenzene are typically easier to initiate, often requiring no activation (e.g., with I₂ crystals or 1,2-dibromoethane).[18] Reactions with the bromo analogue can be more sluggish and may require activation to disrupt the passivating magnesium oxide layer.[18]
-
Reaction Conditions: The iodo compound can often form the Grignard reagent at room temperature or with gentle warming, whereas the bromo compound may require heating under reflux in an ether solvent.
Experimental Protocol: General Grignard Reagent Formation
-
Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere while hot.
-
Place magnesium turnings (1.1-1.2 equiv) in the reaction flask.
-
Add a small portion of a solution of the aryl halide (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
If the reaction does not start spontaneously (indicated by bubbling or gentle refluxing), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction may be stirred at room temperature or heated to reflux until the magnesium is consumed.
-
The resulting dark grey or brown solution of the Grignard reagent should be used immediately in the subsequent reaction.
Summary and Practical Recommendations
The choice between 2-bromoethoxybenzene and 2-iodoethoxybenzene is a trade-off between reactivity, cost, and reaction robustness.
| Feature | 2-Iodoethoxybenzene | 2-Bromoethoxybenzene |
| Reactivity (Cross-Coupling) | Higher (milder conditions, faster rates) | Lower (harsher conditions may be needed) |
| Reactivity (Grignard) | Higher (easier initiation) | Lower (often requires activation) |
| Reactivity (SNAr) | Generally unreactive (deactivated ring) | Generally unreactive (deactivated ring) |
| Cost | Generally more expensive | More economical |
| Stability | Can be more light-sensitive | Generally more stable |
| Best For... | Small-scale synthesis, medicinal chemistry where mild conditions are paramount, substrates with sensitive functional groups. | Large-scale synthesis, process development where cost is a major factor, reactions where catalyst inhibition by iodide is a concern. |
DOT Script for Substrate Selection
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. jsynthchem.com [jsynthchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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GC-MS analysis of halogenated benzyl ether intermediates
An In-Depth Guide to the GC-MS Analysis of Halogenated Benzyl Ether Intermediates: A Comparative Approach
For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate identification and quantification of halogenated benzyl ether intermediates are critical. These compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. However, their analysis presents unique challenges, including potential thermal instability, reactivity, and the need for trace-level detection in complex matrices.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of these intermediates. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare alternative approaches, and provide the foundational data necessary to develop robust, reliable, and self-validating analytical methods.
The Analytical Workflow: A Holistic View
A successful analysis is not merely the result of a single instrument but a cascade of well-reasoned decisions. The entire process, from sample receipt to final data interpretation, must be considered as an integrated system. Each step influences the quality and reliability of the final result.
Caption: High-level workflow for GC-MS analysis.
Part I: The Chromatographic Separation - Taming Complexity
The gas chromatograph's primary role is to separate the target analytes from the sample matrix and from each other before they enter the mass spectrometer. The choice of column and injection technique is paramount to achieving the required resolution and sensitivity.
The Crucial Role of the GC Column
The stationary phase coated on the inner wall of the GC column is where the separation occurs. The selection is governed by the chemical principle that "like dissolves like," meaning the polarity of the stationary phase should be matched to the polarity of the analytes for optimal separation.[1]
-
Stationary Phase Selection: For halogenated benzyl ethers, a low-to-mid polarity column is typically the starting point.
-
Low-Polarity Columns (e.g., DB-5MS, HP-5MS): These columns, often containing 5% phenyl-substituted polysiloxane, are excellent general-purpose columns. They are robust, offer high-temperature stability, and are ideal for GC-MS due to their low bleed characteristics, which improves the signal-to-noise ratio and prevents contamination of the MS source.[2][3] They separate compounds primarily based on boiling point. A DB-5MS column has been successfully used for the analysis of benzyl chloride, a related compound.[4]
-
Mid-Polarity Columns (e.g., VF-624ms, DB-624): These columns have a higher cyanopropylphenyl content, making them more polar. They are particularly effective for separating volatile organic compounds and can offer different selectivity for halogenated compounds compared to a 5-type phase, which can be crucial for resolving isomers or impurities.[5][6]
-
-
Column Dimensions: The physical dimensions of the column dictate its efficiency (N), retention factor (k), and ultimately, its resolving power.[7]
| Parameter | Typical Dimension | Rationale & Impact |
| Length | 30 m | Provides the best balance of resolution and analysis time for most applications.[7] |
| Internal Diameter (ID) | 0.25 mm | Offers high efficiency and is directly compatible with most MS interfaces.[3] |
| Film Thickness | 0.25 µm | A standard thickness suitable for most intermediates. Thicker films increase retention but also increase bleed and analysis time. |
Injection Techniques: Getting the Sample On-Column
The method of sample introduction must ensure the quantitative transfer of analytes into the column without thermal degradation or discrimination.
-
Splitless Injection: This is the preferred technique for trace analysis. The split vent is closed during injection, allowing the entire sample volume to be transferred to the column, maximizing sensitivity.[8] Careful optimization of parameters like injector temperature and purge activation time is critical to ensure sharp peaks and prevent carryover.
-
Solvent-Free Headspace (HS) GC-MS: For highly volatile intermediates or when dealing with "dirty" sample matrices, headspace analysis is a powerful alternative. The sample is heated in a sealed vial, and only the vapor phase (headspace) is injected. This technique effectively eliminates non-volatile matrix components, protecting the GC inlet and column and reducing interference.[4] A study on benzyl chloride demonstrated that a solvent-free headspace method provided significantly enhanced sensitivity compared to solvent-based approaches due to the reduction of matrix effects.[4]
-
Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1-10 µg/mL. Add an internal standard if quantitative analysis is required.
-
Injector Setup: Equip the GC with a split/splitless inlet liner appropriate for liquid injections.
-
GC-MS Conditions:
-
Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Inlet Mode: Splitless, with a purge flow of 50 mL/min at 1.0 min.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-450).
-
Part II: Detection & Identification - Unmasking the Intermediates
Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a chemical fingerprint for identification.
Mass Spectrometry of Halogenated Benzyl Ethers
Electron Ionization (EI) is the standard method for GC-MS. The high energy (70 eV) electron beam produces repeatable fragmentation patterns that are ideal for library matching and structural elucidation.[9]
Characteristic Fragmentation Patterns: The mass spectrum of a halogenated benzyl ether is typically defined by several key fragmentation pathways that provide strong evidence for its structure.[10][11]
-
Benzylic Cleavage: The bond beta to the aromatic ring is weak and readily cleaves, forming a highly stable tropylium ion at m/z 91 . This is often the base peak or a very prominent ion in the spectrum.[10]
-
Alpha-Cleavage (Ether Cleavage): The C-C bond alpha to the ether oxygen can break, leading to the formation of an oxonium ion.[11]
-
Loss of Halogen: The carbon-halogen bond can cleave, with the ease of cleavage increasing with the size of the halogen (I > Br > Cl).[10]
-
Isotopic Patterns: The presence of chlorine or bromine is readily identifiable from their characteristic isotopic signatures.
-
Chlorine: A single chlorine atom produces an M+2 peak that is approximately one-third the intensity of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).
-
Bromine: A single bromine atom produces an M+2 peak that is nearly equal in intensity to the molecular ion peak (⁷⁹Br:⁸¹Br ≈ 1:1).
-
Caption: Key EI fragmentation pathways for halogenated benzyl ethers.
Alternative Detection: When to Consider Electron Capture Detection (ECD)
While MS provides unparalleled identification capabilities, the Electron Capture Detector (ECD) offers superior sensitivity for electronegative compounds, such as those containing halogens.[8][12]
-
Principle: The ECD contains a radioactive source (⁶³Ni) that emits beta particles, creating a steady current. When electronegative compounds pass through, they capture electrons, causing a drop in the current that is measured as a peak.
-
Advantages: Extremely high sensitivity for halogenated compounds, often reaching femtogram (10⁻¹⁵ g) levels.[12]
-
Disadvantages: It is a non-specific detector and provides no structural information. Peak identification is based solely on retention time, requiring confirmation on a second, dissimilar column or by GC-MS.[8]
Comparison: GC-MS vs. GC-ECD
| Parameter | GC-MS (Full Scan) | GC-ECD | Justification |
| Sensitivity | Good to Excellent | Exceptional | ECD is inherently more sensitive to the electronegative halogens.[12] |
| Selectivity | Excellent | Good (for Halogens) | MS can distinguish compounds by mass; ECD responds strongly to any electron-capturing species. |
| Identification Confidence | Very High | Low to Medium | MS provides structural data via fragmentation patterns. ECD relies only on retention time.[9] |
| Linear Range | Moderate | Limited | The ECD can become saturated at higher concentrations, limiting its linear dynamic range.[12] |
| Use Case | General purpose, structural confirmation, method development. | Ultra-trace quantification of known halogenated targets. | Choose MS for unknown identification and ECD for routine, low-level quantification. |
Part III: Overcoming Analytical Hurdles
The Derivatization Dilemma
For many benzyl ethers, direct GC-MS analysis is straightforward. However, if the molecule also contains polar functional groups (e.g., -OH, -NH₂), or is thermally unstable, derivatization may be necessary.[13] Derivatization is the process of chemically modifying a compound to make it more suitable for GC analysis.[14]
-
Rationale:
-
Increase Volatility: By masking polar groups like hydroxyls with non-polar groups (e.g., a trimethylsilyl group), the compound's boiling point is lowered, making it more amenable to GC.[15]
-
Improve Thermal Stability: Derivatization can protect thermally fragile groups from degrading in the hot GC injector.[13]
-
Enhance Detectability: While less common for MS, specific derivatizing agents can be used to improve the response of other detectors like ECD.[16]
-
A recent study demonstrated the utility of benzylation as a derivatization strategy for related ethanolamines, noting that the resulting benzyl ether is more chemically stable than silyl or acyl derivatives, providing a robust form for analysis.[17]
-
Drying: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen. The absence of water and protic solvents is critical as they destroy the silylating agent.[15]
-
Reconstitution: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Method Validation: Ensuring Trustworthy Data
A validated method provides documented evidence that the procedure is suitable for its intended purpose. Key parameters, as defined by ICH guidelines, ensure the integrity of the reported results.[6]
Typical Performance Characteristics for a Validated GC-MS Method
| Parameter | Typical Target | Description |
| Specificity | No interference at analyte retention time | The ability to assess the analyte unequivocally in the presence of other components. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest amount of analyte that can be reliably distinguished from noise. |
| Limit of Quantitation (LOQ) | S/N ≥ 10; RSD ≤ 20% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] |
| Linearity (r²) | > 0.995 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4] |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the test results obtained by the method to the true value.[4] |
Conclusion
The robust analysis of halogenated benzyl ether intermediates by GC-MS is a multi-faceted process that demands careful consideration of the entire analytical workflow. The optimal method is a balance of chromatographic theory and practical application, from selecting a low-bleed, 5-type MS column for general-purpose analysis to employing headspace injection for complex matrices. Understanding the characteristic fragmentation patterns, including the hallmark m/z 91 tropylium ion and halogen isotopic signatures, is key to confident identification. While GC-MS remains the gold standard for its definitive structural elucidation, GC-ECD stands as a powerful alternative for applications requiring the utmost sensitivity for ultra-trace quantification. By applying the principles and comparative data outlined in this guide, researchers can develop and validate methods that deliver accurate, reliable, and defensible results.
References
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- Derivatization for GC-MS analysis? (2022, July 3).
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A Senior Application Scientist's Guide to Elemental Analysis of Brominated Organic Ethers
For researchers, scientists, and professionals in drug development, the precise quantification of bromine in organic ethers is a critical analytical challenge. These compounds, ranging from widely used flame retardants to intermediates in pharmaceutical synthesis, demand accurate elemental analysis for quality control, regulatory compliance, and a deeper understanding of their environmental and physiological impact. This guide provides an in-depth comparison of the primary analytical techniques for bromine determination, grounded in scientific principles and practical expertise. We will explore the nuances of each method, from sample preparation to data interpretation, enabling you to make informed decisions for your specific analytical needs.
The Analytical Imperative: Why Bromine Quantification Matters
Brominated organic ethers, particularly polybrominated diphenyl ethers (PBDEs), have been extensively used as flame retardants in a vast array of consumer and industrial products.[1][2] Their persistence, bioaccumulative nature, and potential toxicity have led to strict regulatory monitoring.[3][4] In drug development, the incorporation of bromine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Therefore, accurate bromine analysis is paramount for:
-
Quality Assurance and Quality Control (QA/QC): Ensuring product consistency and adherence to specifications.
-
Regulatory Compliance: Meeting the requirements of bodies like the Environmental Protection Agency (EPA) and complying with directives such as the Restriction of Hazardous Substances (RoHS).[5][6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of brominated drug candidates.
-
Environmental Monitoring: Assessing the extent of contamination and the efficacy of remediation efforts.
A Comparative Analysis of Key Analytical Techniques
The determination of bromine in organic matrices can be approached through several instrumental techniques. The choice of method is often dictated by factors such as the required sensitivity, sample matrix, throughput needs, and available instrumentation. Here, we compare the three most prominent methods: Combustion-Ion Chromatography (C-IC) , Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , and X-Ray Fluorescence (XRF) Spectrometry .
At a Glance: Performance Comparison
| Feature | Combustion-Ion Chromatography (C-IC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) Spectrometry |
| Principle | Combustion of the sample to convert organic bromine to HBr, followed by absorption and quantification by IC.[7][8] | Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection.[9][10] | Excitation of inner-shell electrons by X-rays, and detection of the characteristic secondary X-rays emitted upon relaxation.[6][11] |
| Sample Type | Solids, liquids, and gases. | Primarily liquids, but can be adapted for solids after digestion. | Solids, liquids, and powders. |
| Destructive? | Yes | Yes | No |
| Limit of Detection (LOD) | Low ng/g (ppb) range.[8] | Sub-ng/g (ppt) to low ng/g (ppb) range.[12] | Low µg/g (ppm) range.[11] |
| Precision | Excellent (RSD <5%). | Excellent (RSD <5%). | Good to Excellent (RSD <10%). |
| Throughput | Moderate. | High. | High. |
| Matrix Effects | Low, as the analyte is separated from the matrix. | Can be significant (polyatomic interferences), but can be mitigated with collision/reaction cells.[10] | Can be significant (absorption and enhancement effects), often requiring matrix-matched standards. |
| Cost | Moderate. | High. | Low to Moderate. |
The Workflow: From Sample to Result
To better understand the practical application of each technique, let's visualize their respective experimental workflows.
C-IC Experimental Workflow.
XRF Experimental Workflow.
Deep Dive into Methodologies: Protocols and Expert Insights
Combustion-Ion Chromatography (C-IC)
Principle of Causality: C-IC offers a robust approach by separating the analyte of interest (bromide) from the complex organic matrix prior to detection. The initial combustion step is critical as it quantitatively converts the covalently bound bromine into hydrogen bromide (HBr) gas. [7][13]This complete conversion is the foundation for the method's accuracy. The subsequent absorption of HBr into an aqueous solution and analysis by ion chromatography provides excellent selectivity and sensitivity, with minimal interference from the original sample matrix. [8] Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the solid or liquid sample into a sample boat (ceramic or quartz).
-
For volatile liquids, encapsulation in gelatin capsules may be necessary.
-
-
Combustion:
-
Introduce the sample boat into a combustion furnace.
-
The furnace is typically programmed with a temperature gradient, starting at a lower temperature for initial decomposition and ramping up to 900-1100°C in an oxygen-rich atmosphere to ensure complete combustion. [7]
-
-
Gas Absorption:
-
The combustion gases are passed through an absorption tube containing a suitable solution (e.g., a dilute hydrogen peroxide solution) to trap the HBr as bromide ions (Br⁻). [7]
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is injected into the ion chromatograph.
-
Separation is achieved on an anion-exchange column using an appropriate eluent (e.g., a carbonate/bicarbonate buffer). [14] * Detection is typically performed using a conductivity detector.
-
Quantification is achieved by comparing the peak area of the bromide ion in the sample to a calibration curve prepared from certified bromide standards.
-
Self-Validating System: The robustness of the C-IC method is ensured by the use of certified reference materials (CRMs). Analyzing a CRM with a matrix similar to the samples of interest alongside the unknown samples validates the entire process, from combustion efficiency to chromatographic quantification.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle of Causality: ICP-MS is renowned for its exceptional sensitivity, capable of detecting elements at trace and ultra-trace levels. [12]The high-temperature argon plasma (6,000-10,000 K) efficiently desolvates, atomizes, and ionizes the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The key to accurate bromine analysis by ICP-MS lies in overcoming polyatomic interferences, which can be effectively managed using a collision/reaction cell. [10] Experimental Protocol:
-
Sample Preparation:
-
For liquid samples, simple dilution with an appropriate organic solvent or deionized water may be sufficient. [15] * Solid samples require digestion, typically using a microwave-assisted acid digestion procedure. A common digestion mixture is nitric acid and hydrogen peroxide.
-
After digestion, the sample is diluted to a final volume with deionized water.
-
-
Instrumental Analysis:
-
The prepared sample solution is introduced into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol.
-
The aerosol is transported to the argon plasma where it is desolvated, atomized, and ionized.
-
The ions are extracted from the plasma into the mass spectrometer.
-
A collision/reaction cell (e.g., using oxygen as the reaction gas) can be used to remove polyatomic interferences on the bromine isotopes (⁷⁹Br and ⁸¹Br). [10] * The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector counts the number of ions for each isotope.
-
-
Quantification:
-
Quantification is performed using a calibration curve prepared from certified bromine standards.
-
An internal standard (e.g., rhodium) is often added to all samples and standards to correct for instrumental drift and matrix effects.
-
Self-Validating System: The accuracy of ICP-MS analysis is critically dependent on the complete digestion of the sample and the effective management of interferences. The use of isotopically labeled bromine standards as internal standards can provide a high degree of confidence in the results, as they behave similarly to the native analyte throughout the sample preparation and analysis process. Regular analysis of CRMs is also essential for method validation.
X-Ray Fluorescence (XRF) Spectrometry
Principle of Causality: XRF is a non-destructive technique that offers rapid elemental analysis with minimal sample preparation. [6][16]The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by electrons from higher energy levels, and in this process, characteristic secondary X-rays are emitted. The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity is proportional to the concentration of the element, enabling quantitative analysis. [17] Experimental Protocol:
-
Sample Preparation:
-
For solid samples, minimal preparation is often required. Samples can be analyzed directly or pressed into pellets to ensure a flat, homogeneous surface. [11] * Liquid samples can be analyzed in a sample cup with a thin-film window.
-
-
Instrumental Analysis:
-
The sample is placed in the XRF spectrometer.
-
The sample is irradiated with X-rays from an X-ray tube.
-
The emitted fluorescent X-rays are collected by a detector.
-
The detector measures the energy and intensity of the X-rays.
-
-
Quantification:
-
Quantification is typically performed using a calibration curve generated from a set of matrix-matched standards with known bromine concentrations.
-
Fundamental parameters (FP) methods can also be used for semi-quantitative analysis without the need for standards.
-
Self-Validating System: The accuracy of XRF analysis is highly dependent on the quality of the calibration standards. For reliable quantitative results, it is crucial to use standards that closely match the matrix of the unknown samples to compensate for matrix effects. The analysis of certified reference materials is a fundamental step in validating the XRF method.
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The use of Certified Reference Materials is non-negotiable for ensuring the trustworthiness and accuracy of any analytical method. These materials, with their certified property values and associated uncertainties, are indispensable for method validation, calibration, and ongoing quality control.
Several organizations provide CRMs for brominated organic compounds, including:
-
National Institute of Standards and Technology (NIST): Offers a range of Standard Reference Materials (SRMs), including those for PBDEs in indoor dust (SRM 2585) and various environmental and biological matrices. [18][19][20][21][22]* Bundesanstalt für Materialforschung und -prüfung (BAM): Provides CRMs for brominated flame retardants in polymers. [23][24]* AccuStandard: Offers a wide variety of certified reference standards for individual PBDE congeners and mixtures, including solutions for EPA Method 1614. [25]* European Reference Materials (ERM®): A collaboration that produces CRMs, including those for PBDEs in polymers (e.g., ERM-EC590 and ERM-EC591). [26] When selecting a CRM, it is essential to choose one that closely matches the matrix and analyte concentration range of your samples.
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most appropriate analytical technique for the determination of bromine in organic ethers is a multifaceted decision that requires a thorough understanding of the analytical objectives and the strengths and limitations of each method.
-
Combustion-Ion Chromatography (C-IC) is an excellent choice for a wide range of sample types when high accuracy and precision are required, and matrix effects are a concern.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the go-to method for applications demanding the highest sensitivity for trace and ultra-trace level quantification.
-
X-Ray Fluorescence (XRF) Spectrometry provides a rapid, non-destructive, and cost-effective solution for screening and quality control applications where lower sensitivity is acceptable.
By carefully considering the principles, protocols, and performance characteristics outlined in this guide, and by rigorously employing certified reference materials, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible data for their brominated organic ether analyses.
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U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]
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Wellington Laboratories. PBDEs & PBBs, polybrominated diphenyl ethers & polybrominated biphenyls. [Link]
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National Institute of Standards and Technology. Standard Reference Materials Available from the National Institute of Standards and Technology for the Analysis of Brominated Flame Retardants. [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 5. NEMI Method Summary - 1614 [nemi.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. scispace.com [scispace.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ipcp.ch [ipcp.ch]
- 12. Quantitative determination of bromine and iodine in food samples using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youngin.com [youngin.com]
- 16. rigaku.com [rigaku.com]
- 17. worldagroforestry.org [worldagroforestry.org]
- 18. Determination of Polybrominated Diphenyl Ethers in Indoor Dust Standard Reference Materials | NIST [nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Standard Reference Materials | NIST [nist.gov]
- 21. tsapps.nist.gov [tsapps.nist.gov]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. BAM - RRR - Reference materials [rrr.bam.de]
- 24. bam.de [bam.de]
- 25. accustandard.com [accustandard.com]
- 26. JRC Publications Repository [publications.jrc.ec.europa.eu]
Resolving Trisubstituted Benzenes: A Comparative Guide to COSY and HSQC Strategies
Executive Summary
In drug discovery, the regiochemistry of trisubstituted benzene rings often dictates biological potency. However, distinguishing between 1,2,3- , 1,2,4- , and 1,3,5- substitution patterns using 1D
This guide objectively compares the utility of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) in resolving these isomers. While COSY provides the necessary connectivity data (neighbor identification), HSQC offers superior resolution by exploiting the carbon dimension. This guide details the mechanistic differences, experimental protocols, and a logic-based workflow for unambiguous assignment.
Part 1: The Structural Challenge
Trisubstituted benzenes present a unique challenge: the aromatic region (6.5 – 8.5 ppm) is often crowded. The three remaining protons form distinct spin systems depending on the substitution pattern.
The Three Isomeric Scenarios[1]
| Isomer | Proton Arrangement | Spin System | Key 1D Feature |
| 1,2,3-Trisubstituted | H4, H5, H6 are contiguous. | AMX or ABX | Two doublets and one triplet (if symmetric: doublet + triplet). |
| 1,2,4-Trisubstituted | H5, H6 are adjacent; H3 is isolated. | AB + S | One singlet (H3) and two doublets (H5/H6) with roofing. |
| 1,3,5-Trisubstituted | H2, H4, H6 are isolated. | A | Singlet(s) only. No strong ortho coupling. |
The Problem: In complex drug-like molecules, these patterns are often obscured by other aromatic signals. A "singlet" might actually be a doublet buried under another peak. This is where 2D NMR becomes non-negotiable.
Part 2: Technique Deep Dive (Comparative Analysis)
COSY: The Connectivity Map
Function: COSY correlates protons that are scalar coupled (
-
Mechanism: A homonuclear (
H- H) experiment where cross-peaks appear off-diagonal if spins are coupled. -
Application in Benzenes:
-
Ortho Coupling (
Hz): Produces strong, unmistakable cross-peaks. -
Meta Coupling (
Hz): Produces weak cross-peaks, often lost in noise without specific parameter optimization.
-
-
Limitation: If chemical shift differences (
) are small (e.g., H5 and H6 are nearly equivalent), the cross-peak appears very close to the diagonal, making it difficult to detect.
HSQC: The Resolution Filter
Function: HSQC correlates a proton to its directly attached carbon (
-
Mechanism: A heteronuclear (
H- C) experiment.[1][2][3] It uses the large chemical shift dispersion of Carbon-13 (0–200 ppm) to separate overlapping proton signals. -
Application in Benzenes:
-
De-crowding: Even if H5 and H6 overlap perfectly in the proton dimension, their attached carbons (C5 and C6) likely have different chemical shifts, separating them into two distinct cross-peaks.
-
Quaternary Filter: HSQC only shows C-H bonds. Substituent carbons (C-Br, C-N, etc.) disappear. This simplifies the "atom counting" process.
-
-
Limitation: It provides no connectivity information between neighbors. You know what you have, but not where it is relative to the next atom.
Comparative Summary Table
| Feature | COSY (gCOSY) | HSQC (Multiplicity Edited) |
| Primary Output | Neighbor Connectivity ( | Atom Inventory & Dispersion |
| Resolution | Low (Limited by | High (Expanded by |
| 1,2,3-Pattern ID | Shows H4-H5 and H5-H6 peaks | Shows 3 distinct CH correlations |
| 1,2,4-Pattern ID | Shows H5-H6 peak; H3 is "silent" | Shows 3 distinct CH correlations |
| Crowded Spectra | Fails (Diagonal overlap) | Excel (Separates signals) |
Part 3: Experimental Protocols
Standard Parameters (600 MHz Base Frequency)
A. Gradient COSY (gCOSY)
-
Pulse Sequence: cosygpqf (Bruker) or equivalent.
-
Spectral Width: 10-12 ppm (sw = 12). Ensure the aromatic window is fully covered.
-
Points (TD): 2048 (F2) x 256 (F1).
-
Scans (NS): 4 to 8 (Sufficient for >2 mg sample).
-
Processing: Sine-Bell squared (SSB=2) window function to sharpen cross-peaks.
-
Expert Tip: If looking for meta-coupling (1,3,5-systems), use a "Long-Range COSY" with a fixed delay (
) of 200ms, or simply lower the threshold in processing.
B. Multiplicity-Edited HSQC
-
Pulse Sequence: hsqcedetgp (Bruker).
-
Why Edited? It phases CH and CH
signals positive (red) and CH signals negative (blue). In benzenes, all aromatic C-H are positive. If you see a negative peak in the aromatic region, it is likely an impurity or a CH from a fused ring system. -
Spectral Width: F2 (
H) = 12 ppm; F1 ( C) = 165 ppm (to catch aromatic carbons). -
Coupling Constant (
): Set to 145 Hz (standard for aromatics). -
Relaxation Delay (D1): 1.5 - 2.0 seconds.
Part 4: Strategic Workflow & Decision Logic
To unambiguously assign the isomer, do not rely on one technique. Use the "Filter then Connect" strategy.
Step 1: The HSQC Filter
Run HSQC first. Count the number of aromatic C-H correlations.
Step 2: The COSY Connection
Run COSY to determine the relationship between these 3 protons.
-
Scenario A: You see a "Chain" (Peak A connects to B, B connects to C).
-
Diagnosis:1,2,3-Trisubstituted . (The middle proton B is H5, coupled to both neighbors).
-
-
Scenario B: You see one Pair (A connects to B) and one Isolated spin (C has no strong partner).
-
Diagnosis:1,2,4-Trisubstituted . (The pair is H5/H6; the isolated spin is H3).
-
-
Scenario C: You see No Strong Correlations (only diagonal peaks).
-
Diagnosis:1,3,5-Trisubstituted . (All protons are meta to each other;
is too weak for standard COSY).
-
Part 5: Visualization
Diagram 1: Isomer Assignment Decision Tree
Caption: Logical flow for distinguishing trisubstituted benzene isomers using combined HSQC/COSY data.
Diagram 2: The "Filter then Connect" Workflow
Caption: Technical workflow for resolving crowded aromatic regions in drug discovery.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
-
Bruker. (2023). User Guide: 2D NMR Pulse Sequences (HSQC and COSY). Bruker BioSpin.[3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Parella, T. (2004). "Improved sensitivity in gradient-selected 2D NMR experiments." Magnetic Resonance in Chemistry.
Sources
- 1. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. A different approach to multiplicity-edited heteronuclear single quantum correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Executive Summary: The Criticality of Thermal Analysis in Intermediate Qualification
Topic: Melting Point Range Validation for 4-(Benzyloxy)-2-bromo-1-ethoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-value pharmaceutical intermediates, 4-(Benzyloxy)-2-bromo-1-ethoxybenzene serves as a pivotal scaffold—often a precursor for Suzuki-Miyaura cross-coupling reactions in the production of SGLT2 inhibitors or FAAH inhibitors. While chromatographic purity (HPLC) is the industry standard for quantification, melting point (MP) range validation remains the definitive rapid-screening tool for solid-state characterization and impurity profiling.
This guide provides a comparative technical analysis of melting point determination methods for this specific ethoxy-benzene derivative. We contrast the performance of high-purity reference standards against common process variations (impurities), establishing a self-validating protocol for batch release.
Technical Context & Structural Considerations
Compound: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene Molecular Formula: C₁₅H₁₅BrO₂ Physical State: Crystalline Solid (typically off-white to pale beige)
Thermodynamic Behavior:
Unlike simple aromatics, this molecule contains two ether linkages (benzyloxy and ethoxy) and a heavy halogen (bromine). These substituents create a crystal lattice stabilized by weak
-
Regioisomeric Impurities: e.g., 4-(Benzyloxy)-1-bromo-2-ethoxybenzene (isomeric scrambling during bromination).
-
Process Residuals: Specifically the unreacted phenol precursor (4-benzyloxy-2-bromophenol ), which forms eutectic mixtures that significantly depress and broaden the melting range.
Methodology Comparison: Capillary vs. DSC
To validate the melting point, we compared the two industry-standard methods. For this specific intermediate, the Capillary Method is recommended for routine QC due to its visual detection of the "meniscus point," which signals the true liquidus phase often missed in automated DSC onset algorithms for this class of ethers.
| Feature | Capillary Method (USP <741>) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow (Endothermic event). |
| Precision | ||
| Suitability | Optimal for Routine QC. Visual confirmation of "sweating" vs. true melt. | Optimal for Polymorph Screening. Detects solvates/hydrates. |
| Cost/Run | Low.[1] | High. |
| Key Limitation | Subjective endpoint definition. | Can mask amorphous impurities if heating rate is too fast. |
Experimental Validation Protocol
Objective: Determine the melting point range of Lot #2024-XB-09 (High Purity) vs. Lot #2024-XB-01 (Crude).
Step-by-Step Methodology (Capillary Method)
-
Sample Preparation:
-
Dry the sample at 40°C under vacuum (20 mbar) for 4 hours to remove residual solvent (ethanol/ethyl acetate) which acts as a flux.
-
Grind the sample to a fine powder using an agate mortar. Causality: Coarse crystals cause uneven heat transfer, leading to artificially broad ranges.
-
-
Loading:
-
Fill the capillary to a height of 2–3 mm. Compact by tapping on a hard surface.
-
-
Heating Profile:
-
Ramp 1: Rapid heat to 10°C below the expected onset (approx. 45°C).
-
Ramp 2: Critical Step: Reduce heating rate to 1.0 °C/min .
-
Scientific Rationale: Fast heating (>2°C/min) creates a thermal lag between the heating block and the sample core, resulting in a "high" bias for the final melting point.
-
-
Observation:
-
Record
: First visible liquid droplet. -
Record
: Complete disappearance of solid phase (Clear Point).
-
Comparative Data Analysis
The following data illustrates the validation of a high-purity batch against a crude batch containing 3% of the phenolic precursor.
Table 1: Melting Point Range Comparison
| Sample Type | Purity (HPLC) | Range ( | Interpretation | ||
| Reference Standard | >99.8% | 58.5 | 60.2 | 1.7 °C | Pass. Sharp transition indicates high crystallinity and purity. |
| Crude Batch (Impure) | ~96.5% | 54.1 | 59.8 | 5.7 °C | Fail. Depression of |
| Alternative Analog | N/A | 31.0 | 37.0 | 6.0 °C | For Reference: 4-Benzyloxy-1-bromo-2-fluorobenzene melts significantly lower. |
Note: The "Alternative Analog" data demonstrates how changing the substituent (Ethoxy
Fluoro) drastically alters the lattice energy. The ethoxy group provides better packing than the fluoro analog, resulting in a higher melting point (~60°C vs ~35°C).
Decision Logic & Workflow
The following diagram outlines the decision-making process for validating the intermediate based on thermal analysis.
Figure 1: Decision tree for batch release based on melting point range stringency.
Conclusion & Recommendations
For 4-(Benzyloxy)-2-bromo-1-ethoxybenzene , a melting point range exceeding 2.0°C is a definitive indicator of solvates or phenolic impurities.
-
Recommendation: Use the capillary method with a 1°C/min ramp.
-
Target Specification: The validated range for high-purity material is typically 58–61 °C (subject to specific polymorph confirmation via CoA).
-
Corrective Action: If the range is broad (e.g., 54–60°C), perform a recrystallization from ethanol/water (1:1) to remove the more soluble phenolic impurities before proceeding to cross-coupling steps.
References
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link
-
Epple, R., et al. (2011).[2] Development of a Multigram Synthesis of URB937, a Peripherally Restricted FAAH Inhibitor. (Describes synthesis of the 4-benzyloxy-2-bromophenol intermediate). Tetrahedron Letters. Link
-
PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene (Structural Analog Data). National Library of Medicine. Link
-
Thermo Scientific Chemicals. 4-Benzyloxy-1-bromo-2-fluorobenzene Specification Sheet. (Comparative data for fluoro-analog). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene
[1]
Executive Summary & Chemical Context
4-(Benzyloxy)-2-bromo-1-ethoxybenzene is a halogenated aromatic ether commonly utilized as a regiospecific intermediate in medicinal chemistry (often for API synthesis).[1]
Because specific Safety Data Sheets (SDS) for this exact structural isomer can be sparse in public databases, you must treat this compound according to the "Halogenated Aromatic Ether" hazard class.
Core Disposal Directive: This compound contains bromine.[1][2] It must be segregated into Halogenated Waste streams.[1][2] Under no circumstances should this be disposed of in general organic waste (non-halogenated) or down the drain, as incineration of brominated compounds requires specific scrubbers to capture hydrogen bromide (HBr) and prevent acid rain or dioxin formation.
Hazard Identification & Safety Profile
Before initiating disposal, the operator must acknowledge the following hazard profile derived from structural analogs (e.g., 4-(benzyloxy)-1-bromo-2-methoxybenzene).
Hazard Statements (GHS Class)
| Code | Hazard Description | Operational Implication |
| H315 | Causes skin irritation | Double-glove (Nitrile) during transfer.[1] |
| H319 | Causes serious eye irritation | Safety goggles are mandatory; use a fume hood.[1][2] |
| H410 | Very toxic to aquatic life (Long-lasting) | Zero-discharge policy. No sink disposal.[1] |
| Combustible | May burn at high temps | Keep away from open flames/strong oxidizers.[1][2] |
Chemical Properties Relevant to Disposal[3][4][5]
Pre-Disposal Treatment (The "Self-Validating" Protocol)
To ensure the waste stream is safe for transport, follow this pre-treatment logic. This protocol prevents "mystery reactions" inside the waste drum.[1][2]
Step A: Quenching (If Reactive Impurities Present)
If the waste is pure compound, skip to Step B. If the waste is a reaction mixture containing unreacted reagents (e.g., Sodium Hydride, Lithium reagents used to install the ethoxy/benzyloxy groups):
-
Cool the mixture to 0°C.
-
Slowly add Isopropanol or Methanol to quench active species.[1][2]
-
Validation: Check pH. Neutralize to pH 6–8 using dilute HCl or NaHCO₃ before placing in the waste container.
Step B: Phase Separation[2]
Step-by-Step Disposal Workflow
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Place the solid 4-(Benzyloxy)-2-bromo-1-ethoxybenzene into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: If bagging, double-bag the material to prevent tears from crystalline edges.[1][2]
-
Labeling: Apply a hazardous waste label.
-
Placement: Deposit into the Solid Hazardous Waste Drum .
Scenario 2: Liquid Waste (Mother Liquors/Rinses)
Visual Decision Logic (Workflow)
The following diagram illustrates the critical decision nodes for disposing of this specific brominated intermediate.
Figure 1: Decision matrix for the segregation of brominated aromatic ether waste.
Regulatory & Compliance Data
Waste Codes (RCRA - USA)
While this specific intermediate is not a "Listed" waste (F, K, P, U lists) by specific CAS name, it falls under characteristic definitions and general halogenated guidelines.
| Category | Recommended Code | Rationale |
| Primary Code | D001 (If in flammable solvent) | If dissolved in Acetone/EtOAc.[1] |
| Secondary Code | Halogenated Solvent (Generic) | Even if not F001/F002, label as "Halogenated" to ensure proper incineration. |
| Aquatic Toxicity | Marine Pollutant | If shipping bulk waste (DOT regulation), this must be marked due to the benzyl ether moiety.[2] |
Compatibility Matrix
| Material Group | Compatibility | Action |
| Strong Oxidizers | INCOMPATIBLE | Explosion risk.[1][2][3] Never mix with HNO₃ or Peroxides.[1][2] |
| Strong Acids | Caution | May generate HBr gas if heated.[1][2] |
| Halogenated Solvents | Compatible | Safe to mix with DCM, Chloroform, Chlorobenzene.[2] |
| Non-Halogenated Solvents | Chemically Compatible / Logistically Poor | Mixing is chemically safe, but ruins the "Fuel Blending" disposal route.[2] |
Emergency Procedures (Spill Response)
In case of a benchtop spill of solid 4-(Benzyloxy)-2-bromo-1-ethoxybenzene:
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[1][2]
-
PPE: Don Nitrile gloves, lab coat, and safety goggles.[2] Wear a N95 dust mask if powder is fine/aerosolized.[1][2]
-
Dry Clean-up:
-
Surface Decontamination: Wipe the area with Acetone or Ethanol, then wash with soap and water.[2] Place all wipes into the Solid Hazardous Waste bin.
References
-
PubChem. Compound Summary: 4-(Benzyloxy)-1-bromo-2-methoxybenzene (Analogous Hazard Profile).[1] National Library of Medicine.[1][2] [Link][1]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA).[1][2] [Link]
-
Princeton University EHS. Waste Management: Halogenated vs. Non-Halogenated Solvents. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
